molecular formula C16H26O8 B1606738 Bis-acrylate-PEG5 CAS No. 59256-52-9

Bis-acrylate-PEG5

Número de catálogo: B1606738
Número CAS: 59256-52-9
Peso molecular: 346.37 g/mol
Clave InChI: IJUOZEBZJUUBNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bis-acrylate-PEG5 is a useful research compound. Its molecular formula is C16H26O8 and its molecular weight is 346.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-3-15(17)23-13-11-21-9-7-19-5-6-20-8-10-22-12-14-24-16(18)4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUOZEBZJUUBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207985
Record name 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate
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Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59256-52-9
Record name 1,1′-(3,6,9,12-Tetraoxatetradecane-1,14-diyl) di-2-propenoate
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Record name 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate
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Record name 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate
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Record name 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate
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Foundational & Exploratory

An In-Depth Technical Guide to Bis-acrylate-PEG5: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bis-acrylate-PEG5, systematically named 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, is a homobifunctional crosslinker belonging to the polyethylene (B3416737) glycol (PEG) diacrylate (PEGDA) family.[1] Its structure comprises a central pentaethylene glycol (PEG5) core flanked by two reactive acrylate (B77674) groups. This unique architecture imparts a combination of hydrophilicity, biocompatibility, and reactivity, making it a valuable tool in various biomedical and pharmaceutical research applications. Primarily, this compound serves as a versatile building block for the synthesis of hydrogels and as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs).[][3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a flexible hydrophilic PEG chain, which enhances solubility in aqueous media, and terminal acrylate functionalities that are amenable to polymerization and conjugation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic (IUPAC) Name 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate[1]
Common Synonyms Poly(ethylene glycol) 5 diacrylate, PEG5-DA
CAS Number 59256-52-9[1][4]
Molecular Formula C16H26O8[1][4]
Molecular Weight 346.37 g/mol [1][4]
Elemental Analysis C: 55.49%, H: 7.56%, O: 36.95%[1]
Appearance Colorless to pale yellow liquid or low-melting solid (inferred from similar compounds)
Purity >97% (typical for analogous compounds)[1]
Solubility Soluble in water and a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) (inferred from similar PEG compounds).
logP (calculated) 0.710[1]
Topological Polar Surface Area 89.52 Ų[1]
Storage Conditions Store at -20°C, protected from light and moisture to prevent hydrolysis and polymerization.[1]

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the esterification of pentaethylene glycol with acryloyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentaethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add acryloyl chloride (2.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications of this compound

PROTAC Linker in Targeted Protein Degradation

This compound is frequently employed as a flexible linker in the design and synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker in a PROTAC plays a crucial role in modulating the molecule's solubility, cell permeability, and the spatial orientation of the two ligands for efficient ternary complex formation.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with Amine) Coupling1 Amide Coupling (HATU, DIPEA) POI_Ligand->Coupling1 PEG_Linker HOOC-PEG5-NH2 Linker PEG_Linker->Coupling1 Intermediate POI-PEG5-NH2 Intermediate Coupling1->Intermediate Coupling2 Amide Coupling (HATU, DIPEA) Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC (POI-PEG5-E3) Coupling2->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Hydrogel_Formation_Workflow Start Start Prepare_Solution Prepare Precursor Solution: This compound in PBS Start->Prepare_Solution Add_Initiator Add Photoinitiator (e.g., Irgacure 2959) Prepare_Solution->Add_Initiator Mix Vortex to Mix Add_Initiator->Mix Mold Pipette into Mold Mix->Mold UV_Exposure Expose to UV Light (365 nm) (Photopolymerization) Mold->UV_Exposure Polymerization Crosslinked Hydrogel Network Forms UV_Exposure->Polymerization Wash Wash with PBS to Remove Unreacted Components Polymerization->Wash End Hydrogel Ready for Use Wash->End

References

An In-depth Technical Guide to Bis-acrylate-PEG5: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Bis-acrylate-PEG5, a bifunctional polyethylene (B3416737) glycol (PEG) derivative. This document is intended to be a valuable resource for professionals in the fields of chemistry, biology, and pharmacology, particularly those involved in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Nomenclature

This compound is a well-defined, homogenous compound that plays a crucial role as a flexible linker in the construction of complex biomolecules. Its systematic nomenclature and key identifiers are summarized below.

Table 1: Systematic Nomenclature and Identifiers

PropertyValue
IUPAC Name 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate[1]
Alternative IUPAC Name 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate[2]
Synonyms Bis-acrylate-polyethylene glycol 5, Polyethylene glycol 5 diacrylate[2]
CAS Number 59256-52-9[2]
Molecular Formula C₁₆H₂₆O₈[2]
SMILES Code C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C[1][2]
InChI Key IJUOZEBZJUUBNX-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 346.37 g/mol [2][3]
Exact Mass 346.1600[1]
Elemental Analysis C: 55.48%, H: 7.57%, O: 36.95%[1]
Appearance To be determined (likely a liquid or low-melting solid)
Purity >98% (typical)[1]
Solubility Expected to be soluble in water and various organic solvents.
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]

Role in PROTAC Drug Development

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The length and flexibility of the PEG chain are critical for the proper formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a two-step process for conjugating a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound.

Step 1: First Coupling Reaction

  • Dissolve the E3 ligase ligand (e.g., containing a primary amine) and the bifunctional PEG linker (e.g., this compound) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purify the resulting E3 ligase-linker intermediate using preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Second Coupling Reaction

  • Dissolve the purified E3 ligase-linker intermediate and the target protein ligand (functionalized with a compatible reactive group, such as a thiol for Michael addition to the acrylate) in a suitable solvent.

  • If necessary, add a catalyst or initiator for the specific coupling chemistry being employed.

  • Stir the reaction at room temperature or with gentle heating, monitoring for completion by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the structure of the final product, dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the protons of the PEG backbone, the acrylate (B77674) groups, and the conjugated ligands. The integration of these peaks can be used to confirm the ratio of the different components.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule and can be used to further confirm the successful formation of the desired product.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire an IR spectrum of the sample. The spectrum should display a characteristic strong absorption band around 1720-1730 cm⁻¹, corresponding to the C=O stretch of the ester groups in the acrylate moieties.[2] The presence of bands in the 2800-3000 cm⁻¹ region corresponds to the C-H bonds of the polyether backbone.[2]

Mass Spectrometry (MS):

  • Utilize a high-resolution mass spectrometry technique (e.g., ESI-TOF) to determine the exact mass of the synthesized molecule. This should match the calculated molecular weight of this compound (346.1600 g/mol for the exact mass).[1]

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves several key stages, from initial design to in vivo evaluation.

PROTAC_Workflow General Experimental Workflow for PROTAC Development cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design 1. PROTAC Design (Ligand & Linker Selection) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization Synthesis->Purification Binding 4. Binding Assays (to POI & E3 Ligase) Purification->Binding Degradation 5. Protein Degradation Assays (e.g., Western Blot) Binding->Degradation CellViability 6. Cell Viability Assays Degradation->CellViability PKPD 7. Pharmacokinetics & Pharmacodynamics CellViability->PKPD Efficacy 8. In Vivo Efficacy Studies (Animal Models) PKPD->Efficacy

References

An In-depth Technical Guide to Poly(ethylene glycol) diacrylate (PEGDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of poly(ethylene glycol) diacrylate (PEGDA), a versatile hydrogel-forming polymer widely utilized in biomedical research and drug development. It covers its fundamental properties, experimental applications, and its role as a scaffold in influencing cellular behavior.

Nomenclature and Synonyms

Poly(ethylene glycol) diacrylate is known by a variety of names in scientific literature and commercial products. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

Primary Name Poly(ethylene glycol) diacrylate
Abbreviation PEGDA
IUPAC Name Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-
CAS Number 26570-48-9
Common Synonyms PEG diacrylate, Polyethylene glycol, diacrylate, PEG-DA

Physicochemical Properties

The properties of PEGDA and the resulting hydrogels are highly tunable and primarily dependent on the molecular weight (MW) of the PEG backbone and the concentration of the polymer in solution. These parameters directly influence the crosslinking density of the hydrogel, which in turn dictates its mechanical and physical characteristics.

Mechanical Properties

The mechanical environment perceived by cells is a critical factor in tissue engineering and drug screening applications. The stiffness of PEGDA hydrogels can be tailored to mimic a wide range of biological tissues.

PEGDA MW (Da) Concentration (w/v %) Compressive Modulus (kPa) Shear Modulus (kPa)
34001030-
340020110-
60005-3.4 ± 0.3
600010-19.3 ± 1.5
600020-102.6 ± 18.5
100001090-

Note: The exact values can vary depending on the specific experimental conditions, such as the photoinitiator concentration and UV light intensity.

Swelling and Degradation Properties

The swelling ratio indicates the amount of water a hydrogel can absorb, which affects nutrient and drug diffusion. The degradation of PEGDA hydrogels is primarily due to the hydrolysis of the acrylate (B77674) ester linkages.

PEGDA MW (Da) Concentration (w/v %) Swelling Ratio (q) Degradation Notes
340010~15-20Slower degradation
1000010~25-35Faster degradation
2000010~35-45Rapid degradation

Experimental Protocols

PEGDA Hydrogel Synthesis via Photopolymerization

This protocol describes the fabrication of PEGDA hydrogels using a common photo-crosslinking method.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare a stock solution of the photoinitiator in PBS. For Irgacure 2959, a common concentration is 0.5% (w/v).

  • Dissolve the desired amount of PEGDA in the photoinitiator solution to achieve the target polymer concentration (e.g., 10% w/v). Ensure complete dissolution by gentle vortexing or stirring.

  • Pipette the PEGDA prepolymer solution into a mold of the desired shape and dimensions.

  • Expose the prepolymer solution to UV light. The exposure time and intensity will depend on the photoinitiator concentration, the volume of the solution, and the desired crosslinking density. A typical exposure might be 5-10 minutes at 5-10 mW/cm².

  • After polymerization, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with PBS or culture medium to remove any unreacted components.

G Experimental Workflow: PEGDA Hydrogel Synthesis cluster_0 Preparation cluster_1 Fabrication cluster_2 Post-Processing A Dissolve Photoinitiator in PBS B Dissolve PEGDA in Photoinitiator Solution A->B C Pipette Prepolymer Solution into Mold B->C D Expose to UV Light for Photopolymerization C->D E Remove Hydrogel from Mold D->E F Wash Hydrogel E->F

Caption: Workflow for PEGDA hydrogel synthesis via photopolymerization.

Characterization of Hydrogel Properties

Swelling Ratio Measurement:

  • Record the initial weight of the hydrated hydrogel (Ws).

  • Lyophilize or oven-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the swelling ratio (q) as q = Ws / Wd.

Mechanical Testing (Compressive Modulus):

  • Place a cylindrical hydrogel sample of known dimensions on the platform of a mechanical tester.

  • Apply a compressive strain at a constant rate.

  • Record the resulting stress.

  • The compressive modulus is calculated from the linear region of the stress-strain curve.

Role in Cell Signaling

While PEGDA itself is considered biologically inert, the physical properties of the hydrogel scaffold, particularly its stiffness, can profoundly influence cell behavior through mechanotransduction.

Mechanotransduction via Hydrogel Stiffness

The stiffness of the extracellular matrix (ECM) is a key regulator of cell fate, influencing processes such as proliferation, differentiation, and migration. Cells sense matrix stiffness through integrin-based focal adhesions, which triggers intracellular signaling cascades.

G Mechanotransduction Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Stiffness Hydrogel Stiffness Integrins Integrins Stiffness->Integrins Sensed by FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activates RhoA RhoA/ROCK Pathway FAK->RhoA Activates YAP_TAZ YAP/TAZ FAK->YAP_TAZ Activates GeneExpression Gene Expression RhoA->GeneExpression Regulates YAP_TAZ->GeneExpression Regulates CellBehavior Cell Behavior (e.g., Differentiation, Proliferation) GeneExpression->CellBehavior Determines

Caption: Influence of hydrogel stiffness on mechanotransduction pathways.

High stiffness environments tend to promote the nuclear localization of transcriptional regulators like YAP/TAZ, leading to the expression of genes associated with a more contractile and proliferative phenotype. Conversely, softer substrates often result in cytoplasmic localization of YAP/TAZ, promoting different cellular fates.

Controlled Release of Signaling Molecules

PEGDA hydrogels are excellent vehicles for the controlled release of growth factors and other bioactive molecules. The release kinetics can be tuned by altering the crosslinking density of the hydrogel. This allows for the sustained presentation of signaling cues to encapsulated or surrounding cells, thereby directing their behavior over time. For instance, the release of Vascular Endothelial Growth Factor (VEGF) from a PEGDA hydrogel can be used to promote angiogenesis in tissue engineering applications.[1]

References

An In-Depth Technical Guide to Bis-acrylate-PEG5: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-acrylate-PEG5, a versatile bifunctional crosslinker with significant applications in drug delivery, tissue engineering, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its molecular properties, provides experimental protocols for its synthesis and application, and outlines key characterization techniques.

Core Molecular Properties

This compound, also known by its IUPAC name 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, is a polyethylene (B3416737) glycol (PEG) derivative end-capped with acrylate (B77674) functional groups. The PEG linker enhances hydrophilicity and biocompatibility, while the terminal acrylate groups allow for covalent crosslinking through various polymerization techniques.

Table 1: Molecular Properties of this compound

PropertyValueSource(s)
Molecular Formula C16H26O8[1][2]
Molecular Weight 346.37 g/mol [1][2]
CAS Number 59256-52-9[1][2]
IUPAC Name 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate[1]
Synonyms Poly(ethylene glycol) diacrylate (n=5), PEG(5)DA[1]

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of polyethylene glycol with acrylic acid or acryloyl chloride. Detailed characterization is crucial to confirm the structure and purity of the final product.

Synthesis Protocol: Acrylation of Penta(ethylene glycol)

This protocol describes a general method for the synthesis of this compound from penta(ethylene glycol).

Materials:

Procedure:

  • Dissolve penta(ethylene glycol) and a small amount of hydroquinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution with stirring.

  • Slowly add acryloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization Protocols

1H and 13C NMR are essential for confirming the structure of this compound.

  • 1H NMR (in CDCl3):

    • Expected Chemical Shifts (δ):

      • 6.4-5.8 ppm: Three distinct signals corresponding to the vinyl protons of the acrylate groups.

      • 4.3-4.2 ppm: A triplet corresponding to the methylene (B1212753) protons adjacent to the ester oxygen.

      • 3.7-3.6 ppm: A complex multiplet corresponding to the ethylene (B1197577) glycol repeat units of the PEG chain.[3][4][5][6]

  • 13C NMR (in CDCl3):

    • Expected Chemical Shifts (δ):

      • ~166 ppm: Carbonyl carbon of the acrylate group.

      • ~131 ppm and ~128 ppm: Vinyl carbons of the acrylate group.

      • ~70 ppm: Carbons of the ethylene glycol repeat units.

      • ~64 ppm: Carbon adjacent to the ester oxygen.[3][5]

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.[7][8][9]

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+Na]+ at m/z ≈ 369.15).

Applications in Drug Development

This compound is a key component in the fabrication of hydrogels for controlled drug delivery and is utilized as a flexible linker in the synthesis of PROTACs for targeted protein degradation.

Hydrogel Formation for Drug Delivery

This compound can be crosslinked to form hydrogels via photopolymerization or Michael addition reactions. These hydrogels can encapsulate therapeutic agents for sustained release.

This protocol outlines the formation of a hydrogel using UV light.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Therapeutic agent to be encapsulated

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving this compound and the photoinitiator in PBS. If encapsulating a drug, add it to this solution.

  • Transfer the precursor solution into a mold of the desired shape.

  • Expose the solution to UV light (e.g., 365 nm at 5 mW/cm2) for a specified duration (e.g., 30-45 minutes) to initiate polymerization and form the hydrogel.[10][11][12]

  • After polymerization, swell the hydrogel in PBS to remove any unreacted monomers and photoinitiator.[13]

This protocol describes the formation of a hydrogel by reacting this compound with a thiol-containing peptide, which is useful for creating bioactive scaffolds.[14][15][16]

Materials:

  • This compound

  • Thiol-containing peptide (e.g., a peptide with cysteine residues)

  • Base catalyst (e.g., triethylamine)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve the thiol-containing peptide in PBS.

  • Dissolve this compound in a separate aliquot of PBS.

  • Mix the two solutions and add a catalytic amount of the base to initiate the Michael addition reaction.

  • Allow the mixture to stand at room temperature until gelation occurs. The gelation time will depend on the concentration of reactants and catalyst.

Linker for Proteolysis Targeting Chimeras (PROTACs)

In PROTAC technology, this compound can be functionalized to serve as a flexible linker connecting a target protein binder and an E3 ligase ligand.[17][18]

The general workflow for developing and testing a PROTAC utilizing a PEG-based linker is outlined below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_testing Functional Testing POI_ligand Protein of Interest (POI) Ligand PROTAC Synthesized PROTAC POI_ligand->PROTAC Conjugation E3_ligand E3 Ligase Ligand E3_ligand->PROTAC Conjugation PEG_linker Functionalized this compound Linker PEG_linker->PROTAC Cell_culture Treat Cells with PROTAC PROTAC->Cell_culture Ternary_complex Formation of POI-PROTAC-E3 Ligase Ternary Complex Cell_culture->Ternary_complex Ubiquitination POI Ubiquitination Ternary_complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Analysis Analyze Protein Levels (e.g., Western Blot, MS) Degradation->Analysis Hydrogel_Formation Monomer This compound Monomers Polymerization Chain Growth Polymerization Monomer->Polymerization Initiator Photoinitiator UV_light UV Light (365 nm) Initiator->UV_light Radicals Free Radicals UV_light->Radicals Radicals->Polymerization Hydrogel Crosslinked Hydrogel Network Polymerization->Hydrogel Michael_Addition PEG_DA This compound Reaction Michael Addition Reaction PEG_DA->Reaction Thiol_Peptide Thiol-containing Peptide (R-SH) Thiol_Peptide->Reaction Base_Catalyst Base Catalyst Base_Catalyst->Reaction Bio_Hydrogel Biofunctionalized Hydrogel Network Reaction->Bio_Hydrogel

References

The Role of Acrylate-PEG5 Linkers in Covalent PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide focuses on a specific and powerful class of PROTACs: covalent PROTACs employing an acrylate-functionalized polyethylene (B3416737) glycol (PEG) linker, exemplified by an Acrylate-PEG5 structure. The acrylate (B77674) group, a Michael acceptor, acts as an electrophilic "warhead," enabling the formation of a covalent bond with a nucleophilic residue (typically cysteine) on the target protein. This covalent engagement can lead to enhanced potency, prolonged duration of action, and improved selectivity.

A Note on "Bis-acrylate-PEG5": While the term "this compound" might suggest a linker with two acrylate groups, a thorough review of the scientific literature reveals no evidence of such "bis-covalent" linkers being used in PROTAC design. The prevailing strategy involves a single covalent warhead. Therefore, this guide will focus on the well-established use of a mono-acrylate-PEG5 linker, where one end serves as the covalent warhead for the target protein and the other end provides a point of attachment for an E3 ligase ligand.

Core Concepts of Covalent PROTACs

Unlike traditional, reversible PROTACs that rely on non-covalent interactions, covalent PROTACs form a stable, covalent bond with their target protein. This can be either irreversible or reversible.

  • Irreversible Covalent PROTACs: These form a permanent bond with the target protein. While this can lead to high potency, it also means the PROTAC molecule is consumed in a 1:1 stoichiometric reaction, thereby losing the catalytic activity that is a hallmark of many successful PROTACs.

  • Reversible Covalent PROTACs: These offer a hybrid approach, forming a covalent bond that can be reversed. This strategy aims to combine the high potency and selectivity of covalent binding with the potential for catalytic activity, as the PROTAC can dissociate after the protein is ubiquitinated and degraded.

The acrylate warhead is a key player in this context, capable of participating in Michael addition reactions with soft nucleophiles like the thiol group of a cysteine residue.

The Acrylate-PEG5 Linker: Structure and Function

The Acrylate-PEG5 linker is a bifunctional molecule with two key components:

  • Acrylate Warhead: This electrophilic group is designed to react with a nucleophilic amino acid residue on the target protein, most commonly a cysteine. This covalent interaction anchors the PROTAC to the target, facilitating the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).

  • PEG5 Spacer: The polyethylene glycol chain of five ethylene (B1197577) glycol units provides several advantages:

    • Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule.

    • Flexibility and Length: The length and flexibility of the linker are critical for enabling the formation of a productive ternary complex. The PEG5 chain provides a specific distance and conformational flexibility that allows the PROTAC to simultaneously bind the target protein and the E3 ligase in an orientation conducive to ubiquitination.

    • Synthetic Handle: The end of the PEG chain opposite the acrylate group is typically functionalized with a reactive group (e.g., a carboxylic acid, amine, or NHS ester) to allow for straightforward conjugation to the E3 ligase ligand.

Applications in Targeted Protein Degradation: BTK and EGFR

Covalent PROTACs with acrylate-based warheads have shown significant promise in degrading high-value oncology targets like Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

Bruton's Tyrosine Kinase (BTK) Degradation

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies. The approved BTK inhibitor ibrutinib (B1684441) is a covalent inhibitor that targets Cysteine 481 in the BTK active site via an acrylamide (B121943) warhead. This has made ibrutinib a natural starting point for the design of covalent BTK PROTACs. By replacing a non-essential part of the ibrutinib scaffold with a linker and an E3 ligase ligand (e.g., pomalidomide (B1683931) for recruiting Cereblon), potent and selective BTK degraders have been developed.

Epidermal Growth Factor Receptor (EGFR) Degradation

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small-cell lung cancer (NSCLC). Second-generation EGFR inhibitors like dacomitinib (B1663576) also employ an acrylamide warhead to covalently target a cysteine residue in the EGFR active site. This provides a clear strategy for developing covalent EGFR PROTACs to overcome resistance to traditional inhibitors.

Data Presentation: Performance of Covalent PROTACs

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.

The following tables summarize quantitative data for representative covalent PROTACs targeting BTK and EGFR that utilize PEG or similar flexible linkers.

Table 1: Performance of Covalent BTK-Targeting PROTACs

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
IR-1BTKCereblon (CRBN)Mino< 10~90[1]
IR-2BTKCereblon (CRBN)Mino< 10~90[1]
RC-3BTKCereblon (CRBN)Mino< 10~90[1]
Covalent PROTAC 7BTKVon Hippel-Lindau (VHL)K562~150Not Reported[2]

Table 2: Performance of Covalent EGFR-Targeting PROTACs

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
Compound 13EGFR (del19)VHL/CRBNHCC-8273.5791[3]
MS39EGFR (del19)Von Hippel-Lindau (VHL)HCC-8275.0>95[3]
MS154EGFR (del19)Cereblon (CRBN)HCC-82711>95[4]

Experimental Protocols

Protocol 1: Synthesis of a Covalent BTK PROTAC

This protocol describes a plausible synthetic route for a covalent BTK PROTAC using an ibrutinib-like warhead, a pomalidomide E3 ligase ligand, and an Acrylate-PEG5-NHS ester linker.

Materials:

  • Ibrutinib analog with a free amine for linker attachment

  • Pomalidomide

  • Acrylate-PEG5-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Step 1: Synthesis of Pomalidomide-Linker Intermediate:

    • Dissolve pomalidomide (1 equivalent) in anhydrous DMF.

    • Add Acrylate-PEG5-NHS ester (1.1 equivalents) to the solution.

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash column chromatography to yield the pomalidomide-linker intermediate.

  • Step 2: Final PROTAC Synthesis:

    • Dissolve the ibrutinib analog with a free amine (1 equivalent) in anhydrous DMF.

    • Add the purified pomalidomide-linker intermediate from Step 1 (1.1 equivalents).

    • Add a coupling reagent such as HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Confirm the identity and purity of the final PROTAC by HRMS and NMR.

Protocol 2: Western Blot Analysis for Protein Degradation (DC50/Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BTK or EGFR) in cells treated with a covalent PROTAC.[5][6]

Materials:

  • Cancer cell line expressing the target protein (e.g., Mino for BTK, HCC-827 for EGFR)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BTK or anti-EGFR, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0, 0.1, 1, 10, 100, 1000 nM).

    • Treat the cells with the different PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTS Assay)

This assay assesses the effect of the PROTAC on cell viability and proliferation.[2][3]

Materials:

  • Cells and culture medium

  • 96-well plates

  • PROTAC stock solution

  • MTS reagent kit (containing MTS and an electron coupling reagent like PES)

  • 96-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with the different concentrations for a desired period (e.g., 72 hours). Include vehicle-only control wells.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of the combined MTS/PES solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Subtract the background absorbance from a cell-free well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC Covalent PROTAC (Acrylate-PEG5) POI Target Protein (POI) (e.g., BTK, EGFR) PROTAC->POI Covalent Binding E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Reversible Binding Covalent_Bond Covalent Bond Formation (Michael Addition) Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase->Ternary_Complex Covalent_Bond->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Ubiquitin Ub->Poly_Ub E1, E2 Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: General mechanism of action for a covalent PROTAC utilizing an Acrylate-PEG5 linker.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Degradation BTK Degradation Downstream Downstream Signaling (NF-κB, MAPK, AKT) PLCG2->Downstream PROTAC BTK PROTAC PROTAC->BTK Induces PROTAC->Degradation Degradation->PLCG2 Blocks Signal Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the intervention point of a BTK-degrading PROTAC.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Degradation EGFR Degradation RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PROTAC EGFR PROTAC PROTAC->EGFR Induces PROTAC->Degradation Degradation->Dimerization Prevents Signaling Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the intervention point of an EGFR-degrading PROTAC.

PROTAC_Workflow Design 1. PROTAC Design - Select POI & E3 Ligase - Choose Warhead & Linker Synthesis 2. Chemical Synthesis - Conjugate Warhead, Linker, & E3 Ligase Ligand Design->Synthesis Purification 3. Purification & Characterization - HPLC, LC-MS, NMR Synthesis->Purification Degradation_Assay 4. In Vitro Degradation Assay - Western Blot for DC50/Dmax Purification->Degradation_Assay Viability_Assay 5. Cellular Viability Assay - MTS/MTT for IC50 Degradation_Assay->Viability_Assay Optimization 6. Lead Optimization - Modify Linker/Ligands Viability_Assay->Optimization Optimization->Synthesis Iterative Cycle In_Vivo 7. In Vivo Studies - PK/PD & Efficacy Models Optimization->In_Vivo

Caption: Experimental workflow for the development and characterization of a covalent PROTAC.

References

The Core Utility of Bis-acrylate-PEG5 in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-acrylate-PEG5

This compound, also known by its systematic name 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate, is a polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinking agent in the synthesis of hydrogels and other polymeric materials.[1] Its structure consists of a short, hydrophilic 5-unit PEG chain flanked by two reactive acrylate (B77674) groups. This bifunctionality allows for the formation of three-dimensional polymer networks through polymerization, typically initiated by free radicals.[1] The PEG backbone imparts biocompatibility and hydrophilicity to the resulting materials, while the acrylate groups provide a means for rapid and controllable crosslinking.[1] These properties make this compound a valuable tool in biomedical research, particularly in the fields of drug delivery, tissue engineering, and 3D cell culture. Additionally, it is utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are emerging as a promising approach for targeted protein degradation.[1]

Chemical Properties of this compound

PropertyValue
Molecular Formula C16H26O8
Molecular Weight 346.37 g/mol
CAS Number 59256-52-9
Appearance Colorless to light yellow oil
Solubility Soluble in water and common organic solvents

Core Applications and Methodologies

The fundamental applications of this compound stem from its ability to form hydrogels, which are water-swollen polymer networks that can mimic the extracellular matrix. These hydrogels can be engineered to have specific mechanical properties and to encapsulate therapeutic agents or cells.

Hydrogel Synthesis for Drug Delivery

This compound is a key component in the fabrication of hydrogels for the controlled release of therapeutic agents. The crosslinked PEG network forms a mesh-like structure that can physically entrap drug molecules, releasing them in a sustained manner as the drug diffuses through the hydrogel matrix.[1] The mesh size, and consequently the drug release rate, can be tuned by varying the concentration of this compound.[1]

This protocol describes the synthesis of a this compound hydrogel using photopolymerization, a common and rapid method for hydrogel formation.

  • Preparation of Precursor Solution:

    • Prepare a stock solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS). The concentration can be varied (e.g., 5%, 10%, or 20% v/v) to modulate the hydrogel's mechanical properties.

    • Add a photoinitiator, such as Irgacure 2959, to the precursor solution at a concentration of 0.05% (w/v). Ensure the photoinitiator is completely dissolved.

    • If a therapeutic agent is to be encapsulated, it should be added to the precursor solution at this stage.

  • Polymerization:

    • Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass plates with a defined spacer thickness).

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Post-Polymerization Processing:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS or another appropriate buffer to remove any unreacted monomers and the photoinitiator.

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization A Dissolve this compound in PBS B Add Photoinitiator (e.g., Irgacure 2959) A->B C Incorporate Therapeutic Agent (Optional) B->C D Pipette Solution into Mold C->D E Expose to UV Light D->E F Remove Hydrogel from Mold E->F G Wash with PBS F->G H H G->H Hydrogel Ready for Use

Caption: Workflow for this compound hydrogel synthesis via photopolymerization.

The release of a model drug from a hypothetical 10% (v/v) this compound hydrogel is presented below. This data is representative of typical release kinetics from such systems.

Time (hours)Cumulative Drug Release (%)
115
440
865
1280
2495
4899
Application in 3D Cell Culture

PEG-based hydrogels are widely used as scaffolds for three-dimensional (3D) cell culture because their bio-inert nature prevents non-specific protein adsorption and cell adhesion, allowing for the study of cell behavior in a well-defined microenvironment. The hydrogel's mechanical properties can be tuned to mimic those of native tissues.

  • Cell Preparation:

    • Harvest and resuspend cells in a sterile, serum-free culture medium.

  • Preparation of Cell-Laden Precursor Solution:

    • Prepare the this compound and photoinitiator solution in a serum-free medium under sterile conditions.

    • Gently mix the cell suspension with the precursor solution to achieve the desired cell density.

  • Polymerization and Culture:

    • Dispense the cell-laden precursor solution into a culture vessel (e.g., a multi-well plate).

    • Polymerize the hydrogel using UV light as described previously. Ensure the UV dose is not cytotoxic.

    • After polymerization, add a complete culture medium to the well.

    • Culture the cell-laden hydrogels in a standard cell culture incubator, changing the medium regularly.

  • Cell Viability Assessment:

    • At desired time points, assess cell viability using a live/dead staining assay (e.g., with calcein (B42510) AM and ethidium (B1194527) homodimer-1) and fluorescence microscopy.

The following table shows representative data for the viability of encapsulated cells over a 7-day culture period in a this compound hydrogel.

Culture DayCell Viability (%)
195 ± 3
392 ± 4
788 ± 5
Role as a PROTAC Linker

This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker in this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.

PROTAC_Mechanism cluster_components Components cluster_process Mechanism PROTAC PROTAC Warhead Linker (this compound based) E3 Ligase Ligand TargetProtein Target Protein PROTAC:warhead->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3Ligase Binds to TernaryComplex Ternary Complex Formation Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: The PROTAC mechanism, where a linker facilitates the formation of a ternary complex, leading to target protein degradation.

Conclusion

This compound is a highly adaptable and valuable chemical tool for researchers in the life sciences. Its ability to form biocompatible hydrogels with tunable properties makes it ideal for applications in controlled drug delivery and 3D cell culture. Furthermore, its role as a flexible linker in PROTAC synthesis highlights its importance in the development of novel therapeutic strategies. The experimental protocols and representative data provided in this guide serve as a foundation for researchers looking to incorporate this compound into their work. As research in these fields continues to advance, the applications of such versatile crosslinkers are expected to expand further.

References

The Core Mechanism of Bis-acrylate-PEG5 in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. This technical guide delves into the mechanism of action of a specific type of linker, Bis-acrylate-PEG5, in the context of targeted protein degradation.

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker with reactive acrylate (B77674) groups at both ends. The PEG5 core provides flexibility and favorable physicochemical properties, while the terminal acrylate groups allow for covalent conjugation to the POI and E3 ligase ligands, typically through Michael addition with nucleophilic residues on the ligands.

Mechanism of Action

The primary mechanism of action of a PROTAC incorporating a this compound linker follows the general principles of PROTAC-mediated protein degradation. This process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG5 chain are crucial for allowing the two proteins to adopt a productive orientation for the subsequent ubiquitination step.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.

The this compound linker influences this process in several ways:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often-lipophilic PROTAC molecule, which can improve its overall pharmacokinetic properties.[1]

  • Flexibility and Ternary Complex Geometry: The flexible PEG5 linker allows for a degree of conformational freedom, which can be advantageous in achieving a stable and productive ternary complex. The optimal linker length is crucial; a linker that is too short may lead to steric clashes, while one that is too long may result in a non-productive complex.

  • Covalent Conjugation: The bis-acrylate functionality allows for the stable, covalent attachment of the POI and E3 ligase ligands during the synthesis of the PROTAC.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC's efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound) Biophysical_Assays Biophysical Assays (Ternary Complex Formation) Synthesis->Biophysical_Assays Cell_Treatment Cell Treatment with PROTAC Synthesis->Cell_Treatment Data_Analysis Data Analysis (DC50, Dmax) Biophysical_Assays->Data_Analysis Western_Blot Western Blot (Protein Degradation) Cell_Treatment->Western_Blot Ubiquitination_Assay In-cell Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis

Typical experimental workflow for PROTAC evaluation.

Quantitative Data Summary

PROTACTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)
Representative PROTAC 1 BRD4CereblonPEG515>95
Representative PROTAC 2 BRD4CereblonPEG430~90
Representative PROTAC 3 BRD4CereblonPEG625>90

Note: The data presented is a compilation from various studies and is intended to be representative of the performance of PROTACs with PEG5 linkers. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.

Experimental Protocols

Synthesis of a PROTAC using a Bifunctional PEG5 Linker

This protocol describes a general approach for synthesizing a PROTAC using a bifunctional PEG5 linker. For a this compound linker, the terminal acrylate groups would be reacted with amine or thiol functionalities on the POI and E3 ligase ligands. The following is an adapted protocol for a PEG5 linker with different reactive handles (e.g., carboxylic acid and an azide (B81097) for click chemistry) to illustrate the general process.

Materials:

  • POI ligand with a suitable reactive handle (e.g., an alkyne)

  • E3 ligase ligand with a suitable reactive handle (e.g., an amine)

  • HOOC-PEG5-N3 (or a similar bifunctional PEG5 linker)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Copper(I) catalyst (for click chemistry, e.g., CuSO4, Sodium Ascorbate)

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (with an amine) and HOOC-PEG5-N3 in DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir at room temperature and monitor the reaction progress by LC-MS.

    • Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker-azide intermediate and the POI ligand (with an alkyne) in a mixture of t-BuOH and water.

    • Add CuSO4 and sodium ascorbate (B8700270) to catalyze the click reaction.

    • Stir at room temperature and monitor by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • PBS, RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane and detect the signal using an ECL reagent.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-vitro Ubiquitination Assay

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the ubiquitination reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

    • Initiate the reaction by adding the E3 ligase complex.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding Laemmli buffer and boiling the samples.

    • Analyze the reaction products by SDS-PAGE and western blot using an antibody against the POI to detect the appearance of higher molecular weight poly-ubiquitinated species.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of PROTACs for targeted protein degradation. Its PEG5 core provides the necessary flexibility and favorable physicochemical properties to facilitate the formation of a productive ternary complex, while the bis-acrylate functionalities allow for stable covalent attachment of the targeting ligands. The systematic evaluation of PROTACs containing such linkers, through rigorous biophysical and cellular assays, is essential for optimizing their degradation potency and efficacy. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of these promising therapeutic agents. Further research into the precise structural and dynamic effects of the this compound linker on ternary complex formation will continue to advance the rational design of next-generation protein degraders.

References

An In-depth Technical Guide to Bis-acrylate-PEG5 for Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-acrylate-PEG5, a versatile macromer for the synthesis of polyethylene (B3416737) glycol (PEG)-based hydrogels. These hydrogels are of significant interest for a range of biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility, tunable properties, and ability to encapsulate therapeutic molecules. This document details the properties of this compound, provides experimental protocols for hydrogel synthesis and characterization, and discusses its applications in drug development.

Introduction to this compound

This compound is a polyethylene glycol derivative end-capped with two acrylate (B77674) groups. The "5" in its name refers to the five repeating ethylene (B1197577) glycol units in the PEG chain. This bifunctional nature allows it to act as a crosslinker in polymerization reactions, forming a three-dimensional hydrogel network. The PEG backbone imparts hydrophilicity and biocompatibility to the resulting hydrogel, while the terminal acrylate groups enable crosslinking via mechanisms such as photopolymerization.

Chemical Structure and Properties:

The chemical structure of this compound consists of a central PEG chain with five ethylene glycol repeats, flanked by an acrylate group at each end.

PropertyValue
Synonyms Poly(ethylene glycol) (5) diacrylate
CAS Number 59256-52-9
Molecular Formula C16H26O8
Molecular Weight 346.37 g/mol

Hydrogel Synthesis via Photopolymerization

Photopolymerization is a common and efficient method for synthesizing this compound hydrogels. This technique utilizes a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals, initiating the polymerization of the acrylate groups and leading to the formation of a crosslinked hydrogel network. This process is rapid, can be performed under mild, aqueous conditions, and allows for spatiotemporal control over the gelation process.

Experimental Protocol: Photopolymerization of this compound Hydrogels

This protocol outlines a general procedure for the fabrication of this compound hydrogels. The specific concentrations and parameters can be adjusted to achieve desired hydrogel properties.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS, pH 7.4) or other suitable buffer

  • UV or visible light source with controlled intensity

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the desired concentration of this compound (e.g., 10-30% w/v) in PBS.

    • Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05-0.5% w/v). Ensure the photoinitiator is completely dissolved. The solution should be protected from light.

  • Casting:

    • Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer).

  • Curing:

    • Expose the precursor solution to a UV or visible light source of a specific wavelength and intensity for a defined period. The curing time will depend on the photoinitiator, its concentration, the concentration of the macromer, and the light intensity.

  • Swelling and Equilibration:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in PBS or another appropriate buffer to allow it to swell to equilibrium and to remove any unreacted components. The swelling medium should be changed periodically.

Characterization of this compound Hydrogels

The physicochemical properties of the synthesized hydrogels are crucial for their performance in drug delivery and tissue engineering applications. Key characteristics to evaluate include the swelling behavior and mechanical properties.

Swelling Behavior

The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water. It is influenced by the crosslinking density of the polymer network; a higher crosslinking density generally results in a lower swelling ratio.

Experimental Protocol: Swelling Ratio Measurement

  • Initial Weight: After fabrication, blot the hydrogel to remove excess surface water and record its initial weight (Ws).

  • Drying: Lyophilize or oven-dry the hydrogel until a constant weight is achieved and record the dry weight (Wd).

  • Calculation: The equilibrium swelling ratio (Q) is calculated using the following formula:

    Q = (Ws - Wd) / Wd

Mechanical Properties

The mechanical properties of hydrogels, such as their stiffness and strength, are critical for their intended application, especially in tissue engineering where they should ideally mimic the properties of the target tissue. Compressive and tensile testing are common methods to evaluate these properties. The mechanical properties of PEG-diacrylate hydrogels are tunable by altering the PEG molecular weight and concentration. Generally, a lower PEG molecular weight and a higher concentration lead to a higher compressive and tensile modulus[1].

Quantitative Data for PEG-Diacrylate Hydrogels (General Trends)

The following table summarizes the general relationship between PEG-diacrylate (PEGDA) precursor properties and the resulting hydrogel's mechanical and swelling characteristics. While this data is for general PEGDA hydrogels, similar trends are expected for this compound hydrogels.

PEGDA Molecular WeightPEGDA ConcentrationSwelling RatioCompressive Modulus (HA0)Tensile Modulus (Eten)
DecreasesIncreasesDecreasesIncreasesIncreases
IncreasesDecreasesIncreasesDecreasesDecreases

Source: Adapted from data on PEG-diacrylate hydrogels, which show that decreasing PEG molecular weight and increasing concentration lead to decreased swelling and increased mechanical stiffness[1].

Applications in Drug Delivery

This compound hydrogels are excellent candidates for controlled drug delivery systems. Therapeutic agents, including small molecules, peptides, and proteins, can be encapsulated within the hydrogel matrix during the polymerization process or loaded into the hydrogel after its formation. The release of the entrapped therapeutic is primarily governed by diffusion through the porous hydrogel network. The release rate can be modulated by altering the crosslinking density of the hydrogel, which in turn affects the mesh size of the network.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the use of this compound hydrogels in research and development.

G cluster_0 Hydrogel Synthesis This compound This compound Hydrogel Hydrogel This compound->Hydrogel Photoinitiator Photoinitiator Photoinitiator->Hydrogel Aqueous Buffer Aqueous Buffer Aqueous Buffer->Hydrogel UV/Visible Light UV/Visible Light UV/Visible Light->Hydrogel Initiates Polymerization

Caption: Workflow for this compound hydrogel synthesis via photopolymerization.

G cluster_1 Drug Delivery Mechanism Drug_Encapsulation Drug Encapsulation in Hydrogel Matrix Diffusion Diffusion-Controlled Release Drug_Encapsulation->Diffusion Sustained_Release Sustained Therapeutic Concentration Diffusion->Sustained_Release Target_Site Target Site Sustained_Release->Target_Site

Caption: Conceptual pathway for drug release from a this compound hydrogel.

G cluster_2 Hydrogel Characterization Workflow Synthesis Hydrogel Synthesis Swelling_Test Swelling Ratio Analysis Synthesis->Swelling_Test Mechanical_Test Mechanical Testing Synthesis->Mechanical_Test Morphology SEM/Microscopy Synthesis->Morphology Properties Physicochemical Properties Swelling_Test->Properties Mechanical_Test->Properties Morphology->Properties

Caption: Experimental workflow for the characterization of this compound hydrogels.

Conclusion

This compound is a valuable macromer for the fabrication of biocompatible and tunable hydrogels for drug delivery and tissue engineering applications. By controlling the synthesis parameters, particularly the concentration of this compound, the properties of the resulting hydrogels can be tailored to meet the specific requirements of the intended application. The provided protocols and conceptual diagrams serve as a guide for researchers and scientists to effectively utilize this compound in their research and development endeavors. Further optimization of hydrogel formulations and characterization will be essential for advancing these materials towards clinical applications.

References

Biocompatibility and Preliminary Safety of Bis-acrylate-PEG5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and preliminary safety data relevant to Bis-acrylate-PEG5, a short-chain polyethylene (B3416737) glycol (PEG) derivative terminated with acrylate (B77674) functional groups. Due to the limited availability of data on this specific molecule, this guide leverages findings from studies on low molecular weight poly(ethylene glycol) diacrylate (PEGDA) hydrogels, which serve as a pertinent surrogate for understanding the biological response to this compound based materials. This document is intended to guide researchers and drug development professionals in the initial safety assessment of biomaterials and devices incorporating this class of polymers.

Executive Summary

Poly(ethylene glycol) (PEG) and its derivatives are widely utilized in the biomedical field due to their established biocompatibility, low immunogenicity, and protein-resistant properties. This compound, as a crosslinking agent, is instrumental in the formation of hydrogels for applications such as drug delivery, tissue engineering, and medical device coatings. The biocompatibility of these hydrogels is critically dependent on factors including the molecular weight of the PEG chain, the concentration of the polymer, and the extent of crosslinking. This guide summarizes key biocompatibility endpoints—cytotoxicity, hemocompatibility, and in vivo local tissue effects—and provides detailed experimental protocols based on international standards to facilitate a thorough safety evaluation.

Biocompatibility Data

The biological evaluation of this compound-containing materials is essential to ensure their safety for medical applications. The following sections present a summary of findings from studies on analogous low molecular weight PEGDA hydrogels.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in screening the potential for a material to cause cell death or inhibit cell growth. For PEGDA hydrogels, cytotoxicity is influenced by the concentration of the polymer and the presence of unreacted monomers.

Table 1: Summary of In Vitro Cytotoxicity Data for Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)Total Polymer Concentration (wt%)Cell TypeAssayKey Findings
400 / 3400 (Blends)20EncapsulatedLIVE/DEAD~80% average cell viability across all blend ratios.[1]
400 / 3400 (Blends)40EncapsulatedLIVE/DEADCell viability decreased to an average of 36%.[1]
600 (in Gelatin hydrogel)Not specifiedMC3T3-E1 OsteoblastsMTS Assay (Eluates)No cytotoxic effects observed from hydrogel eluates.[2]
Not Specified (in GGSH hydrogel)Not specifiedHUVECsMTT AssayNo significant cytotoxicity observed after 24 and 48 hours.

Note: The data presented is for low molecular weight PEGDA hydrogels and should be considered as indicative for this compound based materials.

Hemocompatibility

For blood-contacting applications, assessing the hemocompatibility of a material is crucial to prevent adverse events such as hemolysis (red blood cell rupture) and thrombosis (blood clot formation). PEGylation is a well-established method to improve the hemocompatibility of biomaterials.[3][4]

Table 2: Hemocompatibility Assessment of PEGylated Surfaces

Material/SurfaceTestKey Findings
PEGylated photoresponsive platformAlbumin AdsorptionLonger PEGs were most efficient in resisting albumin adsorption.[4]
General BiomaterialsHemolysis (ISO 10993-4)A hemolysis rate of 0-2% is considered non-hemolytic, 2-5% indicates a limited effect, and over 5% is considered a high risk.[5]
In Vivo Biocompatibility (Local Tissue Response)

In vivo studies involving the implantation of materials into animal models provide critical information on the local tissue response, including inflammation, fibrous capsule formation, and material degradation.

Table 3: Summary of In Vivo Subcutaneous Implantation Studies of PEGDA Hydrogels

PEGDA Molecular Weight (kDa)Animal ModelDurationKey Findings
10RatUp to 12 weeksPEGDA hydrogels showed progressive degradation (increased swelling, decreased modulus). A thick layer of inflammatory cells was observed surrounding the implants.[6]
Not SpecifiedRat28 daysHistological analysis is used to evaluate the foreign body response, including the thickness of the collagenous fibrous capsule.
Not Specified (in HA hydrogel)Mouse1 monthSubcutaneous injection showed minimal systemic immune response and host cell infiltration.[7]

Note: The in vivo response is highly dependent on the specific formulation, sterilization method, and implantation site.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. The following sections outline the methodologies for key biocompatibility tests based on the International Organization for Standardization (ISO) 10993 series.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cellular damage. The extract test is a common method for hydrogels.

Methodology:

  • Sample Preparation (ISO 10993-12):

    • Prepare this compound hydrogel samples under aseptic conditions.

    • The extraction ratio is typically 0.1 g of hydrogel per 1 mL of extraction vehicle (e.g., cell culture medium without serum).[8][9]

    • Incubate the hydrogel in the extraction vehicle for 24 hours at 37°C with agitation.[9]

    • Collect the extract and, if necessary, prepare serial dilutions (e.g., 100%, 50%, 25%, 10%).[8]

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates at a density that ensures logarithmic growth throughout the assay (e.g., 1 x 10⁴ cells/well).[8]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Exposure:

    • Remove the existing culture medium from the cells.

    • Replace it with the prepared hydrogel extracts and control media (negative control: fresh medium; positive control: a material with known cytotoxicity).

    • Incubate for 24 to 72 hours.

  • Assessment of Viability (e.g., MTT Assay):

    • Remove the extract-containing medium.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Hemolysis Assay (ISO 10993-4)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells.

Methodology:

  • Blood Preparation:

    • Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., EDTA).

    • Dilute the blood with a saline solution (e.g., 4:5 by volume with normal saline).[10]

  • Direct Contact Method:

    • Place the sterilized this compound hydrogel sample in a tube.

    • Add the diluted blood to the tube, ensuring the material is fully immersed.

    • Use a tube without the material as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.

    • Incubate the tubes at 37°C for a specified period (e.g., 3 hours) with gentle agitation.

  • Indirect Contact (Extract) Method:

    • Prepare an extract of the hydrogel in a physiologically relevant solution (e.g., PBS) as described in the cytotoxicity protocol.

    • Mix the extract with the diluted blood suspension.

    • Incubate under the same conditions as the direct contact method.

  • Analysis:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.

    • Calculate the percentage of hemolysis relative to the positive control (representing 100% hemolysis).

In Vivo Subcutaneous Implantation (ISO 10993-6)

This study assesses the local pathological effects on living tissue at the macroscopic and microscopic levels after implantation of the material.

Methodology:

  • Animal Model:

    • Rats are a commonly used animal model for subcutaneous implantation studies.[11][12]

  • Surgical Procedure:

    • Perform the surgery under general anesthesia and aseptic conditions.[13]

    • Make a small incision in the dorsal region and create subcutaneous pockets.[14]

    • Implant the sterilized this compound hydrogel sample in one pocket and a negative control material (with established biocompatibility) in another pocket in the same animal.[13]

    • Close the incision with sutures or wound clips.

  • Post-Operative Care and Observation:

    • Monitor the animals for signs of distress, inflammation, or any abnormal reactions at regular intervals.

    • Administer analgesics as required.

  • Evaluation:

    • After a predetermined period (e.g., 7, 15, 30, or 60 days), euthanize the animals.[12]

    • Macroscopic Assessment: Examine the implantation site for signs of inflammation, encapsulation, hemorrhage, and necrosis.

    • Microscopic Assessment (Histopathology):

      • Excise the implant along with the surrounding tissue.

      • Fix the tissue in a suitable fixative (e.g., 10% neutral buffered formalin).

      • Process the tissue for histological sectioning and stain with appropriate dyes (e.g., Hematoxylin and Eosin - H&E).

      • A pathologist will evaluate the tissue for inflammation, cell infiltration (e.g., lymphocytes, macrophages), fibrosis (capsule thickness), neovascularization, and material degradation.

Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Cytotoxicity_Workflow cluster_prep Sample & Extract Preparation cluster_cell Cell Culture & Exposure cluster_assess Viability Assessment p1 Aseptic preparation of This compound hydrogel p2 Incubate hydrogel in culture medium (24h, 37°C) p1->p2 p3 Collect and dilute extract p2->p3 c3 Replace medium with hydrogel extract p3->c3 c1 Seed L929 cells in 96-well plate c2 Incubate for 24h for attachment c1->c2 c2->c3 c4 Incubate for 24-72h c3->c4 a1 Add MTT reagent c4->a1 a2 Incubate for 2-4h a1->a2 a3 Add solvent to dissolve formazan a2->a3 a4 Measure absorbance a3->a4 a5 Calculate % cell viability a4->a5

Caption: Workflow for In Vitro Cytotoxicity Testing (ISO 10993-5).

Hemolysis_Workflow cluster_prep Preparation cluster_contact Blood Contact cluster_analysis Analysis b1 Collect and dilute anticoagulated blood d1 Direct Contact: Incubate hydrogel with blood b1->d1 e1 Indirect Contact: Prepare extract and incubate with blood b1->e1 c1 Incubate controls (positive and negative) b1->c1 s1 Sterilize hydrogel sample s1->d1 a1 Centrifuge samples d1->a1 e1->a1 c1->a1 a2 Collect supernatant a1->a2 a3 Measure absorbance of hemoglobin a2->a3 a4 Calculate % hemolysis a3->a4

Caption: Workflow for Hemolysis Assay (ISO 10993-4).

Implantation_Workflow cluster_surgery Surgical Procedure cluster_observe Observation Period cluster_eval Evaluation s1 Anesthetize animal (rat) s2 Create subcutaneous pockets s1->s2 s3 Implant hydrogel and control s2->s3 s4 Suture incision s3->s4 o1 Post-operative care s4->o1 o2 Monitor for clinical signs o1->o2 o3 Euthanize at defined endpoints (e.g., 7, 30, 60 days) o2->o3 e1 Macroscopic examination of site o3->e1 e2 Excise implant and tissue e1->e2 e3 Histological processing (fixing, sectioning, staining) e2->e3 e4 Microscopic evaluation by pathologist e3->e4

Caption: Workflow for In Vivo Subcutaneous Implantation (ISO 10993-6).

Conclusion

The preliminary safety profile of materials derived from this compound can be inferred from the existing literature on low molecular weight PEGDA hydrogels. These materials generally exhibit good biocompatibility, particularly at lower polymer concentrations. However, a comprehensive safety evaluation, adhering to the standardized protocols outlined in this guide, is imperative for any specific formulation intended for clinical application. The provided data and methodologies serve as a foundational resource for researchers and developers to design and execute a robust biocompatibility testing plan, ensuring the safety and efficacy of novel biomaterials and medical devices.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Bis-acrylate-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bis-acrylate-PEG5, a critical crosslinking agent in the development of hydrogels and other polymeric biomaterials. Understanding these core properties is paramount for researchers and drug development professionals to ensure the rational design, predictable performance, and long-term viability of their formulations. This guide synthesizes available data, outlines detailed experimental protocols for characterization, and provides visual workflows to aid in experimental design.

Core Concepts: Structure and Nomenclature

This compound, also commonly referred to as poly(ethylene glycol) diacrylate (PEGDA) with a molecular weight corresponding to approximately five ethylene (B1197577) glycol repeat units, is a homobifunctional crosslinker. Its structure consists of a central hydrophilic poly(ethylene glycol) chain flanked by two reactive acrylate (B77674) groups. The "5" in this compound denotes the number of repeating ethylene oxide units, resulting in an average molecular weight (Mn) of approximately 575 g/mol . This low molecular weight variant of PEGDA is a liquid at room temperature.

Solubility Profile of this compound

The solubility of this compound is dictated by its amphiphilic nature, possessing both a hydrophilic PEG backbone and more hydrophobic acrylate end-groups. While precise quantitative solubility values are highly dependent on the specific solvent, temperature, and any impurities, a general qualitative and semi-quantitative understanding can guide solvent selection.

Qualitative Solubility:

Poly(ethylene glycol) and its derivatives are known for their broad solubility in aqueous and many organic solvents.[1] The relatively short PEG chain in this compound enhances its solubility in a range of polar solvents. Research indicates that polymers derived from PEGDA with a molecular weight of 575 g/mol are soluble in polar solvents, including water and methanol, as well as in many organic solvents such as tetrahydrofuran (B95107) (THF) and chloroform.[2][3]

Quantitative Solubility Data:

Obtaining exact quantitative solubility data (e.g., g/100 mL) for this compound often requires experimental determination. However, based on product technical data sheets and related literature, the following table summarizes the expected solubility behavior in common laboratory solvents.

SolventChemical FormulaPolarityExpected Solubility of this compound
WaterH₂OHighSoluble[1]
MethanolCH₃OHHighSoluble[2][3]
EthanolC₂H₅OHHighSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighSoluble
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HHighSoluble
ChloroformCHCl₃MediumSoluble[2][3]
Dichloromethane (DCM)CH₂Cl₂MediumSoluble
Tetrahydrofuran (THF)C₄H₈OMediumSoluble[2][3]
Acetone(CH₃)₂COMediumSoluble
TolueneC₇H₈LowLess Soluble
HexaneC₆H₁₄LowInsoluble

Note: "Soluble" indicates that a visually clear solution can be formed, though the maximum concentration may vary. "Less Soluble" suggests that solubility is limited and may require heating or extended mixing. "Insoluble" indicates that a homogeneous solution is not expected to form.

Stability Considerations for this compound

The stability of this compound is a critical factor influencing the shelf-life of the monomer and the long-term performance of the resulting crosslinked materials. The primary degradation pathways are hydrolysis and photodegradation.

Hydrolytic Stability

The ester linkages flanking the PEG chain in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions.[2][4] This chemical breakdown cleaves the acrylate groups from the PEG backbone, leading to a loss of crosslinking capability and altering the properties of the resulting polymer network.

Factors Influencing Hydrolytic Degradation:

  • pH: Hydrolysis is significantly accelerated in both acidic and alkaline environments compared to neutral pH.[4]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Polymer Concentration and Molecular Weight: In the context of a hydrogel, higher crosslink density, often achieved with lower molecular weight PEGDA and higher polymer concentrations, can slow the degradation rate.[5]

The degradation of PEGDA-based materials can be tuned from hours to weeks depending on the formulation and environmental conditions.[4] The primary degradation products are expected to be poly(ethylene glycol) and acrylic acid or its oligomers.[4]

Photostability

The acrylate groups in this compound are susceptible to degradation upon exposure to ultraviolet (UV) light, even in the absence of a photoinitiator. This photodegradation can lead to unintended polymerization or side reactions, altering the monomer's properties over time. Therefore, it is crucial to store this compound in a dark environment.

The general mechanism for the photodegradation of polyethylene (B3416737) glycol in the presence of a radical source like the H₂O₂/UV system involves a random chain scission process, yielding oligomers and smaller ethylene glycol units.[6] While the acrylate end-groups are the primary site of intended photopolymerization, the PEG backbone can also be susceptible to photodegradation under certain conditions.

Experimental Protocols

To enable researchers to characterize the solubility and stability of this compound within their specific formulations, the following detailed experimental protocols are provided.

Protocol for Determining Qualitative and Quantitative Solubility

Objective: To determine the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, chloroform)

  • Vials with caps

  • Vortex mixer

  • Analytical balance

  • Visual inspection chamber with controlled lighting

Methodology:

  • Qualitative Assessment:

    • Add 1 mL of the selected solvent to a clear vial.

    • Add a small amount (e.g., 10-20 mg) of this compound to the vial.

    • Cap the vial and vortex for 2 minutes.

    • Visually inspect the solution against a dark and light background for any undissolved material, cloudiness, or phase separation.

    • Record the observation as "soluble," "partially soluble," or "insoluble."

  • Quantitative Assessment (Gravimetric Method):

    • Prepare a series of saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Allow any undissolved material to settle.

    • Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the degradation point of this compound.

    • Once the solvent is fully evaporated, weigh the vial containing the dried residue.

    • Calculate the solubility in g/100 mL using the following formula: Solubility = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Protocol for Assessing Hydrolytic Stability

Objective: To evaluate the hydrolytic degradation of this compound over time at different pH values.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 5, 7.4, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

  • Vials and a temperature-controlled incubator

  • Syringe filters (0.22 µm)

Methodology:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected buffer solutions.

  • Dispense aliquots of each solution into separate vials and seal them.

  • Place the vials in an incubator set to a relevant temperature (e.g., 37 °C).

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial for each pH condition.

  • Filter the sample through a 0.22 µm syringe filter.

  • Analyze the sample by HPLC to quantify the remaining concentration of this compound. A reverse-phase C18 column is often suitable.

  • Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of experimental design and logical relationships, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Data Analysis & Interpretation sol_start Start: Select Solvents qual_sol Qualitative Solubility Test (Visual Inspection) sol_start->qual_sol quant_sol Quantitative Solubility Test (Gravimetric Analysis) sol_start->quant_sol sol_data Solubility Data Table qual_sol->sol_data quant_sol->sol_data interpretation Interpret Results: - Solvent Selection Guide - Storage Recommendations - Formulation Stability Profile sol_data->interpretation stab_start Start: Prepare Solutions (Varying pH, Light Exposure) hydro_stab Hydrolytic Stability (Incubation, HPLC Analysis) stab_start->hydro_stab photo_stab Photostability (UV Exposure, HPLC Analysis) stab_start->photo_stab stab_data Degradation Kinetics hydro_stab->stab_data photo_stab->stab_data stab_data->interpretation

Caption: Workflow for Solubility and Stability Assessment.

degradation_pathway BisAcrylatePEG5 This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) BisAcrylatePEG5->Hydrolysis Photodegradation Photodegradation (UV Light) BisAcrylatePEG5->Photodegradation PEG Poly(ethylene glycol) Hydrolysis->PEG AcrylicAcid Acrylic Acid / Oligomers Hydrolysis->AcrylicAcid Radicals Radical Species Photodegradation->Radicals CrosslinkedPolymer Unintended Crosslinking Radicals->CrosslinkedPolymer

References

Potential Degradation Products of Bis-acrylate-PEG5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation products of Bis-acrylate-PEG5, a bifunctional monomer increasingly utilized in the development of hydrogels, drug delivery systems, and tissue engineering scaffolds. Due to the structural similarities, this guide leverages extensive research on poly(ethylene glycol) diacrylate (PEGDA) as a predictive model for the degradation behavior of this compound. The degradation of these materials is a critical consideration, as the byproducts can influence biocompatibility, efficacy, and the overall safety profile of the end-product.

Core Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily targeting the ester linkages and the poly(ethylene glycol) backbone. The principal pathways are hydrolytic, oxidative, and enzymatic degradation.

Hydrolytic Degradation

The ester bonds in this compound are the most susceptible to hydrolysis, a process that can be catalyzed by acidic or alkaline conditions.[1][2] This degradation pathway leads to the cleavage of the acrylate (B77674) groups from the PEG backbone, resulting in the formation of poly(ethylene glycol) and acrylic acid or its oligomers.[1] The rate of hydrolytic degradation is influenced by several factors, including the pH of the surrounding environment, temperature, and the crosslinking density of the polymer network.[3] In vivo, hydrolysis is considered a primary mechanism for the degradation of PEGDA-based hydrogels.[4]

Oxidative Degradation

The polyether backbone of PEG is vulnerable to oxidative degradation, which can be initiated by reactive oxygen species (ROS) generated by inflammatory cells in vivo or through environmental exposure to heat and light.[3][5][6] This process typically involves a radical hydrogen abstraction followed by reaction with oxygen, leading to chain scission of the PEG backbone.[5] The degradation products of this pathway can include smaller PEG fragments, as well as low molecular weight esters and acids, such as formic acid.[7][8][9]

Enzymatic Degradation

While the PEG backbone itself is generally considered to be bioinert, the ester linkages in this compound can be susceptible to enzymatic hydrolysis.[1][10] Enzymes such as esterases, which are present in bodily fluids and various cell types, can catalyze the cleavage of the ester bonds, accelerating the degradation process compared to simple hydrolysis.[4][10] This can lead to a more rapid release of PEG and poly(acrylic acid) chains.[1]

Summary of Potential Degradation Products

The degradation of this compound can result in a variety of products, depending on the dominant degradation pathway.

Degradation PathwayPrimary Bonds CleavedPotential Degradation Products
Hydrolytic Ester LinkagesPoly(ethylene glycol) (of varying chain lengths), Oligo(acrylic acid), Acrylic Acid[1]
Oxidative Ether bonds in PEG backboneShorter PEG chains, Formic esters, Formic acid, Acetic acid[7][8][11]
Enzymatic Ester LinkagesPoly(ethylene glycol), Oligo(acrylic acid), Acrylic Acid[1][10]

Experimental Protocols

In Vitro Hydrolytic Degradation Study

Objective: To determine the rate of hydrolytic degradation and identify the degradation products.

Methodology:

  • Sample Preparation: Prepare hydrogel samples of crosslinked this compound of defined dimensions.

  • Degradation Conditions: Immerse the hydrogel samples in phosphate-buffered saline (PBS) at pH 7.4 and in acidic (e.g., pH 5) and alkaline (e.g., pH 10) buffer solutions.[12] Incubate the samples at 37°C with gentle agitation.[12]

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove samples from the degradation media.

  • Analysis:

    • Mass Loss: Lyophilize the hydrogel samples and measure the dry weight to determine the percentage of mass loss over time.[1]

    • Swelling Ratio: Measure the wet and dry weights of the hydrogels to calculate the swelling ratio, which can indicate changes in crosslink density due to degradation.[3][13]

    • Analysis of Degradation Products: Analyze the degradation media using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the released degradation products.[1][11]

Oxidative Degradation Study (Fenton Reaction)

Objective: To simulate in vivo oxidative degradation and characterize the resulting products.

Methodology:

  • Sample Preparation: Prepare this compound hydrogel samples.

  • Degradation Conditions: Immerse the hydrogels in a Fenton reagent solution (e.g., 50% hydrogen peroxide and 6.2 mM FeCl₃) to generate hydroxyl radicals.[6]

  • Time Points: Collect samples of the degradation medium at various time points (e.g., 1, 4, 8, 24 hours).

  • Analysis:

    • Mechanical Properties: Measure the Young's modulus of the hydrogel samples over time to assess the breakdown of the network structure.[6]

    • Mass Spectrometry: Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to analyze the degradation products in the collected media, looking for characteristic PEG fragment patterns (mass differences of 44 Da).[6]

Enzymatic Degradation Study

Objective: To evaluate the effect of enzymes on the degradation rate and products.

Methodology:

  • Sample Preparation: Prepare this compound hydrogel samples.

  • Degradation Conditions: Incubate the hydrogel samples in a solution containing a relevant enzyme, such as porcine liver esterase, in a physiologically relevant buffer at 37°C.[14]

  • Control: As a control, incubate identical hydrogel samples in the same buffer solution without the enzyme.

  • Time Points: At selected time points, remove the hydrogels and analyze the degradation media.

  • Analysis: Use HPLC or MS to identify and quantify the degradation products released into the media, comparing the enzymatic degradation samples to the control.[14]

Visualizations

cluster_degradation Degradation Pathways of this compound A This compound B Hydrolytic Degradation (H₂O, pH change) A->B C Oxidative Degradation (ROS) A->C D Enzymatic Degradation (Esterases) A->D E PEG + Poly(acrylic acid) B->E F Shorter PEG Chains + Low MW Acids/Esters C->F D->E cluster_workflow Experimental Workflow for Degradation Analysis A Prepare this compound Hydrogel Samples B Incubate under Degradation Conditions (Hydrolytic, Oxidative, or Enzymatic) A->B C Collect Samples at Predetermined Time Points B->C D Analyze Hydrogel Properties (Mass Loss, Swelling Ratio, Modulus) C->D E Analyze Degradation Media (HPLC, Mass Spectrometry) C->E F Identify and Quantify Degradation Products E->F cluster_pathway Hypothesized Cellular Response to Degradation Products A Degradation Products (e.g., Acrylic Acid Oligomers) B Macrophage A->B C Toll-like Receptors (TLRs) B->C Recognition D NF-κB Signaling C->D Activation E Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) D->E Induction

References

A Comprehensive Technical Guide to the Handling and Storage of Bis-acrylate-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and best practices for the handling and storage of Bis-acrylate-PEG5 (CAS No. 59256-52-9). Adherence to these recommendations is crucial for maintaining the compound's stability, purity, and ensuring laboratory safety.

Compound Overview

This compound, systematically named 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate, is a bifunctional monomer featuring a polyethylene (B3416737) glycol (PEG) core flanked by two acrylate (B77674) groups.[1] This structure makes it a valuable crosslinking agent and a flexible linker in various biochemical applications, notably as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are an emerging therapeutic modality that utilizes the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 59256-52-9[1][2][4]
Molecular Weight 346.37 g/mol [1][2]
Molecular Formula C₁₆H₂₆O₈[2][4]
Purity >97% - >98%[1][4]

Handling and Storage Recommendations

Proper handling and storage are paramount to prevent degradation, such as hydrolysis of the acrylate groups, and to ensure user safety.[1]

Storage Conditions:

DurationTemperatureAdditional Conditions
Long-term (months to years) -20°CDry, dark, airtight container.[1][4]
Short-term (days to weeks) 0 - 4°CDry, dark, airtight container.[4]
Shipping Ambient TemperatureStable for several weeks.[4]

Conditions to Avoid: To maintain compound integrity, the following conditions should be strictly avoided:

  • Heat, sparks, and open flames.[5]

  • UV light, other high-energy radiation, and direct sunlight.[5]

  • Moisture and freezing.[5]

  • Oxygen content above 5%.[5]

  • Contact with strong acids/alkalis or strong oxidizing/reducing agents.[6]

Handling Procedures and Personal Protective Equipment (PPE):

Acrylate monomers can pose sensitization risks.[1] Therefore, stringent safety measures are required.

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][5][7]

  • Personal Protective Equipment:

    • Gloves: Wear protective gloves.[5][7]

    • Eye Protection: Use safety goggles with side-shields or a face shield.[5][7]

    • Lab Coat: Wear a lab coat or impervious clothing.[5][7]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[5][7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

  • Electrostatic Discharge: Ground all transfer equipment to prevent static discharges, which can be an ignition source.[5]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended lifecycle for this compound within a research environment, from procurement to disposal.

G cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Use & Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store_Long Store at -20°C (Long-term) in dark, airtight container Log->Store_Long Transfer_Short Transfer to 0-4°C (Short-term) Store_Long->Transfer_Short Prepare for Experiment Equilibrate Equilibrate to Room Temp in desiccator Transfer_Short->Equilibrate Prep_Area Move to Fume Hood Equilibrate->Prep_Area Don_PPE Wear Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Material Don_PPE->Weigh Use Use in Experiment (e.g., PROTAC Synthesis) Weigh->Use Quench Quench Unreacted Acrylates (e.g., with ethanolamine) Use->Quench Dispose Dispose of Waste per Institutional Guidelines Quench->Dispose

Diagram 1: Recommended handling and storage workflow for this compound.

Experimental Protocols: PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. The following is a generalized protocol outlining its use.

Objective: To synthesize a PROTAC by conjugating a target protein ligand and an E3 ligase ligand using this compound as a linker. This often involves a Michael addition reaction.

Materials:

  • This compound

  • Target Protein Ligand (containing a nucleophilic group, e.g., -NH2 or -SH)

  • E3 Ligase Ligand (e.g., derivatives of Thalidomide, Pomalidomide, or VHL ligands)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Base catalyst (e.g., DIPEA or Triethylamine), if required

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel

Methodology:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line) to prevent moisture contamination.

  • Dissolution: Dissolve the target protein ligand in the anhydrous solvent.

  • First Conjugation: Add this compound to the solution (typically a 1:1 molar ratio, though optimization may be required). If necessary, add a base to facilitate the Michael addition of the ligand's nucleophile to one of the acrylate groups.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate analytical method, such as LC-MS or TLC, to confirm the formation of the mono-conjugated intermediate.

  • Second Conjugation: Once the first reaction is complete, add the E3 ligase ligand to the reaction mixture.

  • Final Reaction: Continue stirring the mixture. The second nucleophilic group (from the E3 ligase ligand) will react with the remaining acrylate group on the PEG linker.

  • Purification: Upon completion, quench the reaction and purify the final PROTAC product using techniques such as preparative HPLC or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR.

Experimental Workflow Diagram

The diagram below visualizes the generalized workflow for synthesizing a PROTAC molecule using this compound.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_downstream Purification & Analysis L1 Target Protein Ligand (with -NH2 or -SH) Step1 Step 1: Michael Addition (Ligand 1 + Linker) in Anhydrous Solvent L1->Step1 Linker This compound Linker->Step1 L2 E3 Ligase Ligand Step2 Step 2: Second Addition (Intermediate + Ligand 2) L2->Step2 Step1->Step2 Mono-conjugated Intermediate Purify Purification (HPLC) Step2->Purify Crude Product Analyze Characterization (LC-MS, NMR) Purify->Analyze Product Final PROTAC Molecule Analyze->Product

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis and Evaluation Using a Bis-acrylate-PEG5 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] A PROTAC molecule consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][4] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism allows for the degradation of multiple protein targets by a single PROTAC molecule, offering potential advantages in potency and duration of effect.[1]

The linker is a critical component of a PROTAC, influencing its efficacy, cell permeability, solubility, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic profile of the molecule.[5][6] The Bis-acrylate-PEG5 linker is a bifunctional PEG-based linker designed for the synthesis of PROTACs, featuring two acrylate (B77674) groups that can react with nucleophiles such as amines or thiols via a Michael addition reaction.[1][7]

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.[8]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker via Michael Addition

This protocol describes a general two-step Michael addition reaction for conjugating an amine-containing E3 ligase ligand and a thiol-containing POI ligand to the this compound linker. The reaction conditions provided are a starting point and may require optimization for specific ligands.

Materials:

  • This compound (Molecular Weight: 346.37 g/mol )[7]

  • Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a primary amine)

  • Thiol-containing POI ligand (e.g., inhibitor with a free thiol group)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tris(2-carboxyethyl)phosphine (TCEP) (for thiol reduction, if necessary)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Step 1: Conjugation of the E3 Ligase Ligand to this compound

This step involves the reaction of the primary amine of the E3 ligase ligand with one of the acrylate groups of the linker.

Synthesis_Step1 E3_Ligand Amine-containing E3 Ligase Ligand Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate + Linker This compound Linker->Intermediate Michael Addition (DIPEA, DMF)

Caption: Step 1 of PROTAC synthesis.

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the amine-containing E3 ligase ligand (1.0 equivalent) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS to confirm the formation of the mono-adduct intermediate.

  • Upon completion, the reaction mixture can be taken directly to the next step or purified by reverse-phase HPLC if necessary.

Step 2: Conjugation of the POI Ligand to the E3 Ligand-Linker Intermediate

This step involves the reaction of the thiol group of the POI ligand with the remaining acrylate group on the intermediate from Step 1.

Synthesis_Step2 Intermediate E3 Ligand-Linker Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC + POI_Ligand Thiol-containing POI Ligand POI_Ligand->Final_PROTAC Thiol-Michael Addition (DIPEA, DMF)

Caption: Step 2 of PROTAC synthesis.

Procedure:

  • If the POI ligand contains a disulfide bond, it may need to be reduced to the free thiol using a reducing agent like TCEP prior to this step.

  • To the reaction mixture from Step 1 containing the E3 Ligand-Linker Intermediate, add the thiol-containing POI ligand (1.1 equivalents).

  • Add additional DIPEA (1.0 equivalent) if necessary to maintain a basic pH.

  • Stir the reaction at room temperature for 2-8 hours under a nitrogen atmosphere.

  • Monitor the reaction for the formation of the final PROTAC product by LC-MS.

  • Once the reaction is complete, quench with a small amount of water.

  • Dilute the reaction mixture with a suitable solvent like DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Table 1: Representative Reaction Conditions for PROTAC Synthesis

ParameterStep 1: E3 Ligand ConjugationStep 2: POI Ligand Conjugation
Linker This compoundE3 Ligand-Linker Intermediate
Ligand Amine-containing E3 LigandThiol-containing POI Ligand
Stoichiometry 1.2 eq. Linker, 1.0 eq. Ligand1.0 eq. Intermediate, 1.1 eq. Ligand
Solvent Anhydrous DMFAnhydrous DMF
Base DIPEA (2.0 eq.)DIPEA (1.0 eq., if needed)
Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 12 hours2 - 8 hours
Monitoring LC-MSLC-MS
Purification OptionalReverse-phase HPLC
Protocol 2: Quantitative Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol outlines the procedure for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein by Western blot to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3][9]

Western_Blot_Workflow cluster_workflow Experimental Workflow Cell_Culture Cell Seeding & Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Imaging Imaging & Densitometry Immunoblot->Imaging Analysis Data Analysis (DC50 & Dmax) Imaging->Analysis

Caption: Western blot experimental workflow.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

  • Densitometry software

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]

    • Quantify the band intensities using densitometry software.[3]

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

Table 2: Representative Data for PROTAC-Induced Degradation

PROTAC Concentration (nM)Normalized POI Level (Arbitrary Units)% Degradation
0 (Vehicle)1.000
10.8515
100.5248
300.2575
1000.1288
3000.0892
10000.0991
Calculated DC50 ~11 nM
Calculated Dmax ~92%
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using a competitive fluorescence polarization assay. This assay measures the binding of the PROTAC to the E3 ligase in the presence of the POI.[10][11]

Materials:

  • Purified POI protein

  • Purified E3 ligase protein (e.g., VHL-ElonginC-ElonginB complex)

  • Fluorescently labeled tracer that binds to the E3 ligase

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a solution of the E3 ligase and the fluorescent tracer at a concentration that gives a stable and robust FP signal.

  • Assay Setup:

    • In a 384-well plate, add the E3 ligase and fluorescent tracer solution to all wells.

    • Add the serially diluted PROTAC to the wells.

    • In a parallel set of wells, add a fixed, saturating concentration of the POI protein before adding the serially diluted PROTAC.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the FP signal as a function of the PROTAC concentration for both the binary (PROTAC + E3 ligase) and ternary (PROTAC + E3 ligase + POI) conditions.

    • The shift in the binding curve in the presence of the POI can indicate the formation of a stable ternary complex and can be used to calculate the cooperativity of binding.

Table 3: Representative Data for Ternary Complex Formation by FP Assay

PROTAC Concentration (nM)FP Signal (mP) - BinaryFP Signal (mP) - Ternary (+POI)
0.1250248
1245230
10220180
100180120
1000150100
1000014598
Calculated IC50 (Binary) ~80 nM
Calculated IC50 (Ternary) ~25 nM

Conclusion

The synthesis of PROTACs using bifunctional linkers like this compound offers a versatile approach to targeted protein degradation. The provided protocols for synthesis and biological evaluation serve as a foundational guide for researchers in the field of drug discovery. Careful optimization of the synthetic steps and rigorous biological characterization are essential for the development of potent and selective PROTAC molecules.

References

Application Notes and Protocols: A Step-by-Step Guide to Bis-acrylate-PEG5 Hydrogel Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, owing to their biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix.[1][2] Bis-acrylate-PEG5, a derivative of PEG, is a versatile macromer that undergoes rapid crosslinking in the presence of a photoinitiator and light, forming a stable hydrogel network. This process, known as photopolymerization, offers excellent spatial and temporal control over gelation, making it ideal for encapsulating sensitive biological materials like cells and therapeutic proteins.[3][4]

These application notes provide a comprehensive, step-by-step guide to the photopolymerization of this compound hydrogels. This document outlines the necessary materials, detailed experimental protocols for hydrogel synthesis, and standard methods for characterizing their physical properties, including swelling behavior and mechanical stiffness. Additionally, it includes protocols for cell encapsulation and viability assessment, crucial for applications in regenerative medicine and drug screening.

Materials and Equipment

Reagents
  • This compound (Mw typically 2,000-10,000 g/mol )

  • Photoinitiator (e.g., Irgacure 2959, LAP, Eosin Y)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM), sterile

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)

  • (Optional) Adhesion peptides (e.g., RGD) for cell encapsulation

  • (Optional) Therapeutic drug for release studies

Equipment
  • UV light source (365 nm, e.g., UV lamp or LED) with controlled intensity

  • Vortex mixer

  • Pipettes and sterile tips

  • Sterile culture plates (e.g., 96-well, 24-well)

  • Molds for hydrogel casting (e.g., PDMS molds)

  • Rheometer for mechanical testing

  • Lyophilizer (freeze-dryer)

  • Fluorescence microscope

  • Analytical balance

  • pH meter

Experimental Protocols

Protocol 1: Preparation of the Hydrogel Precursor Solution
  • Dissolving the Photoinitiator: Prepare a stock solution of the chosen photoinitiator in PBS. For Irgacure 2959, a common concentration is 0.5% (w/v).[5] Note that Irgacure 2959 has limited water solubility, so gentle warming in a water bath may be necessary. For cell-based applications, it is crucial to use a cytocompatible photoinitiator.[3]

  • Dissolving the this compound: Weigh the desired amount of this compound and dissolve it in the photoinitiator solution to achieve the target final concentration (e.g., 10% w/v). Vortex thoroughly until the polymer is completely dissolved.

  • Sterilization: For cell culture applications, sterile filter the precursor solution using a 0.22 µm syringe filter.

  • Degassing (Optional but Recommended): To minimize oxygen inhibition of the polymerization reaction, degas the precursor solution under a strong vacuum for at least 30-60 minutes.[5]

Protocol 2: Hydrogel Photopolymerization
  • Molding the Hydrogel: Pipette the desired volume of the precursor solution into a mold. The shape and size of the hydrogel will be determined by the mold. For thin films, the solution can be placed between two glass slides separated by spacers of a defined thickness.

  • UV Exposure: Expose the precursor solution to UV light (typically centered at 365 nm for Irgacure 2959) for a specified duration and intensity.[6] The polymerization time can range from a few seconds to several minutes, depending on the precursor concentration, photoinitiator concentration, and light intensity.

  • Hydrogel Retrieval: After polymerization, carefully remove the hydrogel from the mold. The hydrogel is now ready for washing and subsequent experiments.

Protocol 3: Characterization of Hydrogel Properties

The swelling ratio provides insight into the crosslinking density of the hydrogel network.

  • Initial Weight: After polymerization, blot the hydrogel to remove any surface water and record its initial weight (wet weight).

  • Lyophilization: Freeze the hydrogel and then lyophilize it until all the water has been removed to obtain the dry weight.

  • Equilibrium Swelling: Immerse the dried hydrogel in PBS (or another buffer of interest) and allow it to swell to equilibrium, which may take several hours.

  • Final Weight: Once equilibrium is reached, remove the hydrogel, blot the surface to remove excess water, and record the swollen weight.

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio = (Swollen Weight - Dry Weight) / Dry Weight

A rheometer can be used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G'), which is a measure of the material's stiffness.

  • Sample Preparation: Prepare disc-shaped hydrogels of a diameter and thickness suitable for the rheometer's geometry (e.g., 8 mm diameter).

  • Rheometer Setup: Place the hydrogel on the rheometer stage and lower the upper plate to make contact with the hydrogel.

  • Measurement: Perform an oscillatory frequency sweep at a constant strain (within the linear viscoelastic region) to measure the storage modulus (G') and loss modulus (G'').

Protocol 4: Cell Encapsulation and Viability Assessment
  • Cell Preparation: Harvest and resuspend the desired cells in the sterile-filtered hydrogel precursor solution at the desired cell density (e.g., 1 x 10^6 cells/mL).[7]

  • Photopolymerization: Quickly pipette the cell-laden precursor solution into molds and expose it to UV light under cytocompatible conditions (low UV intensity and short exposure time) to initiate polymerization.

  • Cell Culture: After polymerization, transfer the cell-laden hydrogels to a sterile culture plate containing a fresh culture medium.

  • Viability Staining: At desired time points (e.g., 24 hours, 3 days, 7 days), incubate the hydrogels in a solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).

  • Imaging: Visualize the stained cells using a fluorescence microscope to assess cell viability and distribution within the hydrogel.

Protocol 5: In Vitro Drug Release Study
  • Drug Loading: Incorporate the therapeutic agent into the hydrogel precursor solution before polymerization.

  • Hydrogel Formation: Photopolymerize the drug-laden hydrogel as described in Protocol 2.

  • Release Study Setup: Place the hydrogel in a known volume of release buffer (e.g., PBS) at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, collect aliquots of the release buffer and replace them with fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

The properties of this compound hydrogels can be tailored by adjusting various polymerization parameters. The following tables summarize typical ranges for these parameters and their expected impact on hydrogel characteristics.

Table 1: Photopolymerization Parameters

ParameterTypical RangeEffect on Hydrogel Properties
This compound Concentration 5% - 20% (w/v)Higher concentration leads to increased stiffness and lower swelling ratio.[8]
Photoinitiator (Irgacure 2959) Conc. 0.05% - 0.5% (w/v)Higher concentration can increase polymerization speed but may impact cell viability.[9]
UV Light Intensity 5 - 20 mW/cm²Higher intensity results in faster polymerization but can be detrimental to encapsulated cells.
UV Exposure Time 30 seconds - 10 minutesLonger exposure increases the degree of crosslinking, leading to higher stiffness.

Table 2: Resulting Hydrogel Properties

PropertyTypical RangeInfluencing Factors
Storage Modulus (G') 1 - 100 kPaThis compound concentration, UV exposure time, and light intensity.
Swelling Ratio 5 - 20Inversely related to this compound concentration and crosslinking density.[8]
Cell Viability (post-encapsulation) > 90%Dependent on photoinitiator concentration, UV intensity, and exposure time.

Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_prep Precursor Preparation cluster_poly Photopolymerization cluster_char Characterization prep_pi Dissolve Photoinitiator in PBS prep_peg Dissolve this compound prep_pi->prep_peg prep_mix Vortex to Homogenize prep_peg->prep_mix prep_filter Sterile Filter (for cell work) prep_mix->prep_filter poly_mold Pipette into Mold prep_filter->poly_mold poly_uv Expose to UV Light poly_mold->poly_uv poly_retrieve Retrieve Hydrogel poly_uv->poly_retrieve char_swell Swelling Ratio poly_retrieve->char_swell char_mech Mechanical Properties (Rheology) poly_retrieve->char_mech char_drug Drug Release poly_retrieve->char_drug char_cell Cell Viability poly_retrieve->char_cell

Caption: Workflow for this compound hydrogel synthesis and characterization.

Free Radical Photopolymerization Signaling Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination pi Photoinitiator (I) rad Free Radicals (2R•) pi->rad Cleavage uv UV Light (hν) uv->pi mono This compound Monomer (M) rad->mono poly1 Growing Polymer Chain (RM•) mono->poly1 Addition poly2 Longer Polymer Chain (RM2•) poly1->mono Addition poly1->poly2 Combination crosslink Crosslinked Hydrogel Network poly2->crosslink

Caption: Mechanism of free radical photopolymerization for hydrogel formation.

References

Application Notes and Protocols: Bis-acrylate-PEG5 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-acrylate-PEG5 as a versatile crosslinking agent for the development of targeted drug delivery systems. The protocols outlined below are based on established methodologies for similar polyethylene (B3416737) glycol diacrylate (PEGDA) systems and serve as a foundational guide for researchers. Optimization of specific parameters is recommended for novel drug formulations and targeting strategies.

Introduction to this compound in Drug Delivery

This compound is a polyethylene glycol (PEG) derivative end-capped with two acrylate (B77674) functional groups. This bifunctionality allows it to act as a crosslinker in polymerization reactions, forming hydrogels or nanoparticles. The central PEG chain, consisting of five repeating ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility to the resulting drug delivery system.

The key advantages of using this compound and similar PEG-diacrylates in targeted drug delivery include:

  • Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a suitable material for in vivo applications.[1]

  • Tunable Properties: The mechanical properties, swelling ratio, and degradation kinetics of the resulting hydrogels or nanoparticles can be tuned by adjusting the concentration of this compound, the molecular weight of the PEG, and the polymerization conditions.[1][2]

  • "Stealth" Characteristics: The hydrophilic PEG chains can shield nanoparticles from opsonization and phagocytosis, prolonging their circulation time in the bloodstream and enhancing the probability of reaching the target site.[3][4]

  • Facile Functionalization: The surface of PEG-based delivery systems can be readily modified with targeting ligands such as antibodies, peptides, or small molecules to achieve active targeting of specific cells or tissues.[5][6]

Applications in Targeted Drug Delivery

This compound can be utilized to fabricate two primary types of drug delivery systems: hydrogels for localized delivery and nanoparticles for systemic administration.

  • Injectable Hydrogels: These are formed in situ upon injection and can provide sustained local release of therapeutics, minimizing systemic side effects. This is particularly advantageous for post-surgical pain management or localized cancer therapy.[7]

  • Nanoparticles: These systems can encapsulate a wide range of therapeutic agents, including small molecule drugs and biologics. When functionalized with targeting ligands, these nanoparticles can selectively accumulate at the disease site, for example, in tumors, through both passive (the enhanced permeability and retention effect) and active targeting.[8][9]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies using PEG-diacrylate-based nanoparticles for drug delivery. These values can serve as a benchmark for experiments utilizing this compound.

Table 1: Nanoparticle Formulation and Drug Loading

ParameterValueReference
Nanoparticle Size ~230 nm[8]
Drug (Doxorubicin) Loading Efficiency 48%[8]
Drug (Doxorubicin) Loading Capacity 150 µg/mg[8]

Table 2: In Vitro Drug Release Kinetics

Time PointCumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.0Reference
1 h ~10%~15%[8]
6 h ~25%~40%[8]
12 h ~35%~55%[8]
24 h ~45%~70%[8]

Note: The faster release at lower pH is advantageous for drug delivery to the acidic tumor microenvironment.

Experimental Protocols

Protocol for Synthesis of Drug-Loaded Nanoparticles

This protocol describes the synthesis of drug-loaded nanoparticles using this compound and acrylic acid via free-radical polymerization, adapted from a method for polyethylene glycol diacrylate (PEGDA).[8][9]

Materials:

  • This compound

  • Acrylic Acid (AA)

  • Ammonium Persulfate (APS) (Initiator)

  • Doxorubicin (DOX) (Model Drug)

  • Deionized Water

  • Dialysis tubing (MWCO = 3500 Da)

  • Lyophilizer

Procedure:

  • Dissolve this compound and Acrylic Acid monomers in deionized water.

  • Add the initiator, Ammonium Persulfate, to the monomer solution.

  • Heat the reaction mixture to 70°C while flushing with nitrogen gas to initiate polymerization.

  • Allow the reaction to proceed for several hours.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove unreacted monomers and initiator.

  • Freeze-dry the purified nanoparticle suspension to obtain a dry powder.

  • For drug loading, suspend the lyophilized nanoparticles in a solution of Doxorubicin in ultrapure water.

  • Agitate the mixture overnight to allow for drug adsorption onto the nanoparticles.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the pellet with ultrapure water to remove unloaded drug.

  • Lyophilize the final product to obtain dry, drug-loaded nanoparticles.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to study the release kinetics of a drug from the synthesized nanoparticles.[8]

Materials:

  • Drug-loaded nanoparticles

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis bags (MWCO = 6000–8000 Da)

  • Incubator shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in 1 mL of the release medium (PBS at pH 7.4 or 5.0).

  • Place the nanoparticle suspension inside a dialysis bag.

  • Submerge the dialysis bag in 25 mL of the corresponding release medium in a sealed container.

  • Place the container in an incubator shaker at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the withdrawn medium using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Protocol for Cytotoxicity Assessment

This protocol describes a standard MTT assay to evaluate the in vitro cytotoxicity of the nanoparticles.

Materials:

  • Blank nanoparticles (without drug)

  • Drug-loaded nanoparticles

  • Cancer cell line (e.g., HT-29, HeLa)[8][10]

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of blank nanoparticles and drug-loaded nanoparticles in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the nanoparticle dilutions. Include wells with untreated cells as a control.

  • Incubate the plates for 24-48 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of targeted drug-loaded nanoparticles using this compound.

G cluster_synthesis Nanoparticle Synthesis & Loading cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Monomers (this compound, AA) s2 Polymerization s1->s2 s3 Purification (Dialysis) s2->s3 s4 Lyophilization s3->s4 s5 Drug Loading (e.g., Doxorubicin) s4->s5 s6 Final Product: Drug-Loaded Nanoparticles s5->s6 c1 Size & Morphology (DLS, TEM) s6->c1 c2 Drug Loading Efficiency & Capacity s6->c2 c3 In Vitro Drug Release s6->c3 e1 Cytotoxicity Assay (MTT) s6->e1 e2 Cellular Uptake (Fluorescence Microscopy) s6->e2 EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation TargetedNP Targeted Nanoparticle (Drug Carrier) TargetedNP->EGFR Inhibition Drug Drug TargetedNP->Drug releases Drug->Raf Inhibition Drug->PI3K Inhibition

References

Application Notes and Protocols: Free Radical Polymerization of Bis-acrylate-PEG for Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of hydrogels through the free radical polymerization of bis-acrylate-poly(ethylene glycol) (PEG). This method is widely employed in biomedical research for applications such as drug delivery and tissue engineering due to the biocompatibility and tunable properties of PEG-based hydrogels.[1][2][3][4]

Introduction

Poly(ethylene glycol) (PEG) hydrogels are three-dimensional networks of crosslinked PEG chains that can absorb and retain large quantities of water.[4][5] Their synthetic nature allows for precise control over material properties, and their bio-inertness minimizes adverse biological responses, making them ideal for biomedical applications.[2][4][] Free radical polymerization, particularly photopolymerization, is a common and versatile method for fabricating PEG hydrogels.[2][3][] This technique utilizes light to initiate the polymerization of PEG macromers with reactive end groups, such as acrylates, in the presence of a photoinitiator.[7][8] This process is advantageous as it can be performed under physiological conditions, allowing for the encapsulation of sensitive biologics like cells and proteins.[2][]

Principle of Free Radical Photopolymerization

The photopolymerization of bis-acrylate-PEG (PEGDA) involves a chain reaction initiated by free radicals generated from a photoinitiator upon exposure to light, typically ultraviolet (UV) light.[7][8] The process can be summarized in three main steps:

  • Initiation: The photoinitiator absorbs photons and cleaves into highly reactive free radicals.

  • Propagation: These free radicals react with the acrylate (B77674) groups of the PEGDA monomers, initiating the formation of growing polymer chains.

  • Termination: The polymerization process concludes when two growing polymer chains react with each other, or when a radical is quenched.

The result is a covalently crosslinked, three-dimensional hydrogel network. The mechanical and biochemical properties of the resulting hydrogel can be tuned by altering parameters such as the molecular weight of the PEGDA, the concentration of the polymer, and the light exposure time.[4][9]

Below is a diagram illustrating the workflow for preparing PEGDA hydrogels via photopolymerization.

G cluster_prep Pre-polymer Solution Preparation cluster_poly Photopolymerization cluster_post Post-Polymerization Processing A Dissolve PEGDA in deionized water or buffer B Add Photoinitiator (e.g., Irgacure 2959) A->B C Vortex/mix until fully dissolved B->C D Pipette pre-polymer solution into a mold C->D Transfer to mold E Expose to UV light (e.g., 365 nm) D->E F Crosslinking occurs, forming the hydrogel E->F G Swell hydrogel in buffer (e.g., PBS) to remove unreacted components F->G Purification H Characterize hydrogel properties G->H

Caption: Experimental workflow for PEGDA hydrogel synthesis.

Experimental Protocols

Materials and Reagents
  • Poly(ethylene glycol) diacrylate (PEGDA) (Various molecular weights, e.g., 700 Da, 3.4 kDa, 6 kDa, 10 kDa)

  • Photoinitiator (e.g., Irgacure 2959, Irgacure 184, Darocur 1173)[7][8][9]

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Ethanol (for washing)[7][8]

Protocol for Hydrogel Synthesis via Photopolymerization

This protocol is a general guideline and may require optimization based on the specific application and desired hydrogel properties.

  • Prepare the Pre-polymer Solution:

    • Dissolve PEGDA in PBS or deionized water to the desired concentration (e.g., 10-30% w/v).

    • Add the photoinitiator to the PEGDA solution. A common concentration is 0.05-1% (w/v) relative to the PEGDA solution.

    • Ensure the photoinitiator is completely dissolved by vortexing or gentle stirring in a dark environment to prevent premature polymerization.

  • Polymerization:

    • Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer, or in a multi-well plate).

    • Expose the solution to UV light. The exposure time and intensity will depend on the photoinitiator, the concentration of the pre-polymer solution, and the desired crosslinking density. A typical starting point is a 365 nm UV lamp with an intensity of 5-20 mW/cm² for 1-10 minutes.[8]

  • Post-Polymerization Processing:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS or deionized water to swell and to allow unreacted monomers and photoinitiator to diffuse out.[9] The washing solution should be changed several times over a 24-48 hour period.

    • The purified hydrogels can then be used for characterization or specific applications.

Below is a diagram illustrating the free radical polymerization mechanism of PEGDA.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Photoinitiator R Free Radicals (R•) I->R UV Light M PEGDA Monomer R->M RM R-PEGDA• M->RM RMM R-(PEGDA)n-PEGDA• (Growing Chain) RM->RMM + PEGDA P Crosslinked Hydrogel Network RMM->P + R-(PEGDA)m-PEGDA•

Caption: Free radical polymerization mechanism of PEGDA.

Characterization of Hydrogels

The physical and chemical properties of the synthesized hydrogels should be characterized to ensure they meet the requirements of the intended application.

Swelling Behavior

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water. It is an important parameter for drug delivery applications as it influences the diffusion of encapsulated molecules.

Protocol for Swelling Ratio Measurement:

  • Record the weight of the lyophilized (dry) hydrogel (W_d).

  • Immerse the hydrogel in PBS or deionized water at a specific temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_s).

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (Q) can be calculated using the following formula: Q = (W_s - W_d) / W_d

PEGDA Concentration (w/v)Molecular Weight (Da)Swelling Ratio (Q)Reference
10%700~15[9]
20%700~10[10]
10%3400~25[10]
5%10000~30-40[11]
10%10000~20-25[11]
Mechanical Properties

The mechanical properties of hydrogels, such as their compressive modulus, are crucial for applications in tissue engineering where they may need to mimic the properties of native tissues.

Protocol for Mechanical Testing (Compression):

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Use a mechanical testing machine to apply a compressive force to the hydrogel at a constant strain rate.

  • Record the stress and strain data.

  • The compressive modulus can be determined from the initial linear region of the stress-strain curve.

PEGDA Concentration (w/v)Molecular Weight (Da)Compressive Modulus (kPa)Reference
10%700~100-300[12]
20%700~600-800[3]
10%3400~20-50[12]
10%6000~10-30[5]

Applications

Drug Delivery

PEG hydrogels are excellent candidates for controlled drug delivery systems.[4] Their porous structure allows for the encapsulation of therapeutic agents, which are then released in a sustained manner as they diffuse through the hydrogel network.[4] The release rate can be controlled by modulating the hydrogel's crosslinking density.

Tissue Engineering

In tissue engineering, PEG hydrogels can serve as scaffolds that provide structural support for cells and facilitate tissue regeneration.[2] The hydrogel's properties can be tailored to mimic the extracellular matrix of specific tissues. Furthermore, bioactive molecules such as peptides can be incorporated into the hydrogel network to promote cell adhesion and growth.[5]

Troubleshooting

IssuePossible CauseSolution
Incomplete Polymerization Insufficient UV exposure time or intensity.Increase exposure time or use a more powerful UV source.
Low photoinitiator concentration.Increase the concentration of the photoinitiator.
Oxygen inhibition.Perform polymerization in a low-oxygen environment (e.g., under nitrogen).
Hydrogel is too Brittle High crosslinking density.Decrease PEGDA concentration or UV exposure time.
Hydrogel is too Soft Low crosslinking density.Increase PEGDA concentration or UV exposure time.
Cell Encapsulation Viability is Low UV light toxicity.Reduce UV exposure time and intensity. Use a cytocompatible photoinitiator.
Photoinitiator toxicity.Use the lowest effective concentration of a known cytocompatible photoinitiator.

Conclusion

The free radical polymerization of bis-acrylate-PEG is a robust and versatile method for the fabrication of hydrogels with tunable properties for a wide range of biomedical applications. By carefully controlling the reaction parameters, researchers can design hydrogels with specific mechanical and biochemical characteristics to meet the demands of their particular research focus, from controlled drug release to advanced tissue engineering scaffolds.

References

Application Notes and Protocols for Michael Addition Reactions Involving Bis-acrylate-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis-acrylate-PEG5 in Michael addition reactions. This versatile linker is instrumental in the fields of hydrogel formation for tissue engineering and drug delivery, as well as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to Michael Addition with this compound

The Michael addition, or conjugate addition, is a highly efficient chemical reaction that involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This compound, a polyethylene (B3416737) glycol derivative end-capped with two acrylate (B77674) groups, serves as an excellent Michael acceptor. Its linear and hydrophilic PEG core imparts desirable properties such as biocompatibility and solubility to the resulting products. The terminal acrylate groups readily react with nucleophiles like thiols (thiol-acrylate reaction) and amines (aza-Michael addition) under mild, often physiological, conditions. This makes it a favored tool in biomedical applications where harsh reaction conditions are not feasible.

This compound Structure and Properties

  • IUPAC Name: 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate[1]

  • Molecular Formula: C₁₆H₂₆O₈[1][2][3][4]

  • Molecular Weight: 346.37 g/mol [1][2][3][4]

  • Structure: Comprises a tetraethylene glycol core with acrylate groups at both termini.

Application 1: Hydrogel Formation for Biomedical Applications

PEG-based hydrogels formed via Michael addition are widely used as scaffolds in 3D cell culture, tissue engineering, and for the controlled release of therapeutics.[5] The properties of these hydrogels, such as stiffness, swelling, and degradation, can be tuned by modulating the reaction parameters.

Protocol 1: Thiol-Acrylate Hydrogel Formation

This protocol describes the formation of a hydrogel by reacting this compound with a dithiol crosslinker, such as Dithiothreitol (DTT), or a multi-arm PEG-thiol. The reaction is typically base-catalyzed and proceeds rapidly at physiological pH.

Materials:

  • This compound

  • Dithiol crosslinker (e.g., Dithiothreitol - DTT, or multi-arm PEG-SH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Base catalyst (e.g., triethanolamine (B1662121) - TEOA, or adjust pH with NaOH)

  • Solvent for stock solutions (e.g., PBS or DMSO)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_gelation Gelation & Incubation A Prepare this compound stock solution in PBS C Combine stock solutions at desired molar ratio A->C B Prepare dithiol crosslinker stock solution in PBS B->C D Adjust pH to 7.4-8.0 to catalyze the reaction C->D E Vortex briefly to mix D->E F Transfer solution to mold or culture vessel E->F G Incubate at 37°C F->G H Hydrogel forms within minutes G->H

Caption: Workflow for Thiol-Acrylate Hydrogel Formation.

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS (pH 7.4) to the desired concentration (e.g., 20% w/v).

    • Dissolve the dithiol crosslinker (e.g., DTT) in PBS (pH 7.4) to achieve the desired stoichiometric ratio of thiol to acrylate groups (commonly 1:1).

  • Initiate Reaction:

    • Combine the this compound and dithiol solutions.

    • If the buffer is not already basic, a catalyst such as TEOA can be added, or the pH can be adjusted to the range of 7.4-8.0 to facilitate the reaction. The reaction rate is significantly dependent on pH.[6]

  • Gel Formation:

    • Immediately after mixing, transfer the solution to a suitable mold or cell culture plate.

    • Incubate at 37°C. Gelation typically occurs within minutes.[5]

  • Equilibration:

    • After gelation, the hydrogel can be swollen in PBS or cell culture medium to reach equilibrium before use.

Protocol 2: Aza-Michael Addition Hydrogel Formation

This protocol details the formation of a hydrogel using an amine-containing crosslinker, such as a multi-arm PEG-amine or a small molecule diamine.

Materials:

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_gelation Gelation A Dissolve this compound in solvent (e.g., DMSO) C Mix the two solutions at room temperature A->C B Dissolve amine crosslinker in the same solvent B->C D Vortex to ensure homogeneity C->D E Transfer mixture to a mold D->E F Allow to stand at room temperature for gel formation E->F

Caption: Workflow for Aza-Michael Addition Hydrogel Formation.

Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve this compound and the amine crosslinker separately in the chosen solvent (e.g., DMSO or EtOH) to achieve the desired final monomer concentration (e.g., 30 wt%).[7]

  • Initiate Reaction:

    • Mix the two solutions at room temperature. The reaction proceeds without a catalyst.[7][8]

  • Gel Formation:

    • Transfer the reaction mixture to a suitable container. Gel formation time can vary from minutes to hours depending on the concentration and the specific amine used.[7][8]

  • Solvent Exchange:

    • If the hydrogel is intended for biological applications, the organic solvent should be exchanged with an aqueous buffer (e.g., PBS) through repeated swelling and washing steps.

Quantitative Data on Hydrogel Properties

The mechanical and physical properties of hydrogels are critical for their application. The following tables summarize representative data from the literature.

Table 1: Gelation Time and Storage Modulus of PEG-based Hydrogels formed via Michael Addition.

PEG Derivative 1PEG Derivative 2Total Polymer Conc. (wt%)pHGelation TimeStorage Modulus (G')Reference
PEG-(Mal)₂PEG-(SH)₂136.5> 24 hNot Reported[9]
PEG-(Mal)₂PEG-(SH)₂137.520 hNot Reported[9]
4-arm PEG-AYKNR (peptide)57.4~15-60 min~3.8 kPa[10]
8-arm PEG-AYKNR (peptide)57.4~15-60 min~4.7 kPa[10]
ETTMP (trithiol)PEGDA 70015-90Not specified< 2 min3.5 - 190 kPa[11]
PEIPEGDA40030Not applicable~10 min~100 kPa[7]

Table 2: Swelling Ratio of PEG-based Hydrogels formed via Michael Addition.

PEG Derivative 1PEG Derivative 2Total Polymer Conc. (wt%)Swelling Ratio (wet/dry mass)Reference
4-arm PEG-VSYKNR (peptide)5~25[10]
8-arm PEG-VSYKNR (peptide)5~20[10]
4-arm PEG-VSYKNR (peptide)10~15[10]
8-arm PEG-VSYKNR (peptide)10~12[10]

Application 2: Synthesis of PROTACs

This compound is a valuable bifunctional linker for the synthesis of PROTACs. One acrylate group can be reacted with a nucleophile on the E3 ligase ligand, and the other with a nucleophile on the target protein ligand, or vice versa. The PEG chain enhances the solubility and cell permeability of the final PROTAC molecule.[12]

Protocol 3: General Two-Step Synthesis of a PROTAC using a Bis-acrylate-PEG Linker

This protocol outlines a general strategy for conjugating an E3 ligase ligand and a target protein ligand to this compound. This often involves a sequential Michael addition and an amide coupling reaction.

Materials:

  • This compound

  • E3 Ligase Ligand with a nucleophilic handle (e.g., an amine or thiol)

  • Target Protein Ligand (Warhead) with a nucleophilic handle

  • Base catalyst (e.g., DIPEA) for Michael addition

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Anhydrous solvents (e.g., DMF, DCM)

Experimental Workflow:

G cluster_step1 Step 1: First Michael Addition cluster_step2 Step 2: Second Conjugation A React this compound with E3 Ligase Ligand (e.g., amine-functionalized) B Use excess this compound to favor mono-adduct A->B C Purify mono-functionalized linker-ligand conjugate B->C D React purified conjugate with Target Protein Ligand (Warhead) C->D E Reaction type depends on functional groups (e.g., amide coupling) D->E F Purify final PROTAC molecule E->F

Caption: General workflow for two-step PROTAC synthesis.

Step-by-Step Procedure:

  • First Michael Addition:

    • Dissolve the E3 ligase ligand (containing an amine or thiol) and an excess of this compound in an anhydrous solvent like DMF.

    • Add a non-nucleophilic base such as DIPEA to catalyze the reaction.

    • Stir at room temperature, monitoring the reaction by LC-MS until the formation of the mono-adduct is maximized.

    • Purify the resulting mono-functionalized E3 ligand-linker conjugate using flash column chromatography or preparative HPLC.

  • Second Conjugation (Example: Amide Coupling):

    • The remaining acrylate on the purified conjugate can be hydrolyzed to a carboxylic acid.

    • Dissolve the resulting carboxylic acid-functionalized conjugate, the amine-containing target protein ligand, and amide coupling reagents (e.g., HATU) in anhydrous DMF.

    • Add DIPEA and stir at room temperature until the reaction is complete as monitored by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathways Modulated by PEG Hydrogel Scaffolds

The physical and biochemical cues presented by PEG hydrogels can significantly influence cell behavior by modulating intracellular signaling pathways. For instance, functionalizing hydrogels with cell-adhesion ligands can trigger pathways related to cell survival, proliferation, and differentiation.

EphA-ephrinA Signaling and Downstream Pathways

When cells are encapsulated in PEG hydrogels functionalized with EphA and ephrinA ligands, it can mimic cell-cell communication.[13] This interaction can activate several downstream signaling cascades crucial for cell survival and function.

G cluster_hydrogel Hydrogel Microenvironment cluster_downstream Intracellular Signaling EphA EphA Ligand on Hydrogel ephrinA ephrinA Receptor on Cell EphA->ephrinA Binding & Activation PI3K PI3K/Akt Pathway ephrinA->PI3K activates FAK FAK Pathway ephrinA->FAK activates MAPK MAPK/ERK Pathway ephrinA->MAPK activates Survival Cell Survival & Proliferation PI3K->Survival FAK->Survival MAPK->Survival

Caption: EphA-ephrinA signaling initiated by a functionalized hydrogel.

  • EphA-ephrinA Signaling: This pathway is critical for cell sorting, adhesion, and migration. Activation of Eph receptors on the cell surface by ephrin ligands immobilized on the hydrogel can trigger forward signaling into the cell.[14][15]

  • PI3K/Akt Pathway: This is a central pathway for promoting cell survival and proliferation.[8][10][13][16][17]

  • Focal Adhesion Kinase (FAK) Pathway: FAK is a key mediator of integrin signaling and is involved in cell adhesion, migration, and survival.[18][19][20][21]

  • MAPK/ERK Pathway: This cascade transduces extracellular signals to the nucleus to regulate gene expression involved in proliferation, differentiation, and survival.[6][22][23][24][25]

By presenting specific ligands, PEG hydrogels can be designed to actively engage these pathways and direct the fate of encapsulated cells for therapeutic benefit.

References

Application Notes and Protocols: Incorporating Bis-acrylate-PEG5 into Tissue Engineering Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone in the field of tissue engineering, prized for their biocompatibility, tunable mechanical properties, and capacity to encapsulate cells in a three-dimensional (3D) environment that mimics native soft tissues.[1][2][3] Bis-acrylate-PEG5, a derivative of PEG, features acrylate (B77674) groups at both ends of a five-unit PEG chain, enabling the formation of crosslinked hydrogel networks through photopolymerization.[4] These hydrogels are particularly valuable because they are bio-inert, meaning they resist protein adsorption and cell adhesion, which provides a "blank slate" that can be modified with bioactive molecules to direct specific cellular responses.[1][2][5]

This document provides detailed application notes and protocols for utilizing this compound in tissue engineering constructs, covering hydrogel formation, cell encapsulation, and its application in various tissue types.

Key Applications in Tissue Engineering

Bis-acrylate-PEG hydrogels have been successfully employed in the engineering of various tissues, including:

  • Cartilage Tissue Engineering: PEG-based hydrogels can be tailored to possess mechanical properties similar to native cartilage, supporting the viability and matrix production of encapsulated chondrocytes.[1][4]

  • Bone Tissue Engineering: When combined with osteoinductive materials like hydroxyapatite, these hydrogels can serve as scaffolds that promote bone regeneration.[1][6]

  • Neural Tissue Engineering: The soft and hydrated nature of PEG hydrogels makes them suitable for creating supportive environments for neural cell growth and differentiation.[7][8][9]

  • Vasculogenesis and Cardiac Tissue Engineering: Functionalized PEG hydrogels can be used to study and promote the formation of blood vessels and engineer cardiac tissue constructs.[1]

  • Tumor Models: The 3D environment of PEG hydrogels allows for the creation of more realistic in vitro tumor models to study cancer biology and drug response.[1][10]

Data Presentation: Mechanical Properties of PEG-Acrylate Hydrogels

The mechanical properties of PEG-acrylate hydrogels, such as compressive and tensile moduli, can be precisely controlled by modulating the PEG molecular weight and concentration. This tunability is critical for mimicking the specific mechanical environments of different tissues.

PEG Molecular Weight (kDa)Polymer Concentration (% w/w)Compressive Modulus (kPa)Tensile Modulus (MPa)Reference
110~90-[4]
3.410-0.04[4]
3.415118 - 233-[11]
3.430-3.50[4]
3.440-0.89[4]
81532 - 76-[11]
1030-0.03[4]
121513 - 40-[11]

Experimental Protocols

Protocol 1: Formation of this compound Hydrogels

This protocol describes the basic steps for creating a this compound hydrogel using photopolymerization.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare the Precursor Solution:

    • Dissolve the this compound in sterile PBS or cell culture medium to the desired final concentration (e.g., 10% w/v).

    • Add the photoinitiator to the solution. A common concentration for Irgacure 2959 is 0.05% w/v. Ensure it dissolves completely. Protect the solution from light from this point forward.[12]

  • Polymerization:

    • Pipette the precursor solution into a mold of the desired shape (e.g., a 96-well plate, a custom PDMS mold).

    • Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient time to achieve complete crosslinking (typically 5-10 minutes). The exact time will depend on the photoinitiator concentration, light intensity, and hydrogel thickness.

  • Equilibration:

    • After polymerization, gently remove the hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS or cell culture medium to remove any unreacted components. This is typically done by incubating the hydrogel in the wash solution for 24-48 hours, with several changes of the solution.

Protocol 2: Cell Encapsulation in this compound Hydrogels

This protocol details the process of encapsulating living cells within a this compound hydrogel. All steps should be performed under sterile conditions in a biological safety cabinet.

Materials:

  • This compound

  • Cytocompatible photoinitiator (e.g., Irgacure 2959, LAP)

  • Sterile PBS or cell culture medium

  • Cell suspension at the desired density

  • UV light source (365 nm) with controlled intensity

Procedure:

  • Prepare the Cell Suspension:

    • Harvest and count the cells.

    • Resuspend the cells in a small volume of sterile, serum-free culture medium to achieve a high cell density.

  • Prepare the Cell-laden Precursor Solution:

    • Prepare the this compound and photoinitiator solution in PBS or medium as described in Protocol 1.

    • Gently mix the cell suspension with the precursor solution to achieve the final desired cell density and polymer concentration. Avoid introducing air bubbles.

  • Polymerization and Encapsulation:

    • Quickly cast the cell-laden precursor solution into the desired mold.

    • Expose the solution to UV light. It is crucial to use a low UV intensity and a short exposure time to minimize cell damage.[5] Typical conditions are 365 nm at <10 mW/cm² for 1-5 minutes.

  • Culture of Encapsulated Cells:

    • After polymerization, carefully transfer the cell-laden hydrogel to a culture vessel containing pre-warmed cell culture medium.

    • Culture the constructs under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.

Protocol 3: 3D Bioprinting with this compound Bioink

This protocol outlines the use of this compound as a component of a bioink for extrusion-based 3D bioprinting.

Materials:

  • This compound

  • Viscosifying agent (e.g., gelatin methacryloyl (GelMA), hyaluronic acid)

  • Photoinitiator

  • Cell suspension

  • 3D Bioprinter with a UV curing system

Procedure:

  • Bioink Formulation:

    • Prepare a sterile solution of the viscosifying agent (e.g., 10% GelMA in PBS) by dissolving it at 37°C.[12]

    • In a separate light-protected tube, dissolve the this compound and photoinitiator in PBS.

    • Combine the two solutions to achieve the desired final concentrations.

    • Gently mix the cell suspension into the bioink formulation.

  • Printing Process:

    • Load the cell-laden bioink into a sterile syringe for the bioprinter.

    • Design the desired 3D construct using appropriate software and slice it for printing.

    • Print the construct layer-by-layer, using UV light to crosslink each layer as it is deposited.

  • Post-Printing Culture:

    • Transfer the printed construct to a sterile culture dish with culture medium.

    • Culture as described in Protocol 2.

Visualizations

experimental_workflow Experimental Workflow: Hydrogel Formation and Cell Encapsulation cluster_prep Preparation cluster_encap Encapsulation cluster_poly Polymerization & Culture prep_solution Prepare Precursor Solution (this compound + Photoinitiator in PBS/Medium) mix Mix Cells with Precursor Solution prep_solution->mix prep_cells Prepare Cell Suspension prep_cells->mix cast Cast into Mold mix->cast uv Expose to UV Light cast->uv wash Wash and Equilibrate uv->wash culture Culture Cell-Laden Construct wash->culture

Caption: Workflow for hydrogel formation and cell encapsulation.

signaling_pathway Bioactive Hydrogel Signaling Concept cluster_scaffold Bioactive Scaffold cluster_cell Encapsulated Cell cluster_response Cellular Response hydrogel This compound Hydrogel tgf Immobilized TGF-β rgd Pendant RGD Peptides cell Mesenchymal Stem Cell tgf->cell Receptor Binding rgd->cell Integrin Binding adhesion Cell Adhesion cell->adhesion differentiation Chondrogenic Differentiation cell->differentiation ecm ECM Deposition differentiation->ecm

Caption: Signaling concept for a bioactive PEG hydrogel.

Concluding Remarks

This compound hydrogels offer a versatile platform for a wide range of tissue engineering applications. Their tunable mechanical properties and the ease with which they can be functionalized with bioactive cues allow researchers to create sophisticated 3D cellular environments. By following the protocols outlined in this document, researchers can effectively incorporate these hydrogels into their experimental workflows to advance the fields of tissue regeneration and drug development. Future directions include the development of more complex, multi-functional hydrogels that can mimic the dynamic nature of the native extracellular matrix.[1]

References

Application Notes and Protocols for Photo-Crosslinking of Bis-acrylate-PEG5 Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for the photo-crosslinking of Bis-acrylate-PEG5, a poly(ethylene glycol) diacrylate (PEGDA) derivative, to form hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering.[1][2][3][4] The protocols detailed below cover the preparation of the precursor solution, the photo-crosslinking process, and the characterization of the resulting hydrogels.

Overview of Photo-Crosslinking

Photo-crosslinking is a widely used method for the fabrication of PEGDA hydrogels due to its rapid and controllable nature, allowing for the formation of three-dimensional polymer networks under mild conditions.[1][5] The process involves the use of a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals. These radicals initiate the polymerization of the acrylate (B77674) groups on the this compound molecules, leading to the formation of a covalently crosslinked hydrogel network.[6][7]

Experimental Protocols

Materials and Equipment
  • This compound (or PEGDA of a specific molecular weight)

  • Photoinitiator (e.g., Irgacure 2959, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO))[1][8]

  • Phosphate-buffered saline (PBS) or deionized water

  • UV light source (365 nm)[9][10]

  • Vortex mixer

  • Molds for hydrogel casting (e.g., PDMS molds)

  • Spatula and weighing balance

  • Micropipettes

Preparation of the Precursor Solution
  • Determine the desired concentration of this compound in the final hydrogel (e.g., 5%, 10%, 20% w/v). The concentration will influence the mechanical properties of the hydrogel.[1]

  • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of PBS or deionized water.

  • Add the photoinitiator to the solution. A common concentration for Irgacure 2959 is 0.05% to 0.1% (w/v).[1][11] Ensure the photoinitiator is completely dissolved. The solution should be protected from light to prevent premature polymerization.[5]

  • Vortex the solution until all components are fully dissolved and the solution is homogeneous.

Photo-Crosslinking Procedure
  • Pipette the precursor solution into the desired molds. The shape and size of the mold will determine the final hydrogel geometry.

  • Expose the molds containing the precursor solution to a UV light source. The exposure time will depend on the light intensity, the concentration of the photoinitiator, and the desired degree of crosslinking. Typical exposure times range from a few seconds to several minutes.[9][12]

  • After UV exposure , the crosslinked hydrogel can be carefully removed from the mold.

  • Equilibrate the hydrogel by immersing it in PBS or cell culture medium to allow it to swell to its equilibrium state and to leach out any unreacted components.

Characterization of Crosslinked Hydrogels

Swelling Behavior

The swelling ratio provides information about the crosslink density of the hydrogel network. A lower swelling ratio generally indicates a higher crosslink density.[13][14]

Protocol:

  • Record the weight of the fully swollen hydrogel (Ws).

  • Lyophilize (freeze-dry) the hydrogel to remove all water.

  • Record the weight of the dry hydrogel (Wd).

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.[14]

Mechanical Properties (Rheology)

Rheological analysis is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''). The storage modulus is a measure of the elastic character of the hydrogel.[15][16][17]

Protocol:

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel disc of known dimensions onto the bottom plate.

  • Lower the upper plate to contact the hydrogel.

  • Perform a frequency sweep at a constant strain to measure G' and G''.

Biocompatibility (Cytotoxicity Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to evaluate the cytotoxicity of the hydrogel.[18][19]

Protocol:

  • Prepare hydrogel extracts by incubating the hydrogels in cell culture medium for a defined period (e.g., 24 hours).

  • Culture cells (e.g., fibroblasts) in a 96-well plate.

  • Replace the culture medium with the hydrogel extracts.

  • After a specific incubation time, add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is typically expressed as a percentage relative to a control group. Materials exhibiting cell viability of ≥70% are generally considered non-cytotoxic.[19]

Quantitative Data Summary

The properties of this compound hydrogels can be tailored by varying the experimental parameters. The following tables summarize typical data ranges found in the literature for PEGDA hydrogels.

Parameter5% PEGDA10% PEGDA20% PEGDAReference(s)
Storage Modulus (G') 1-10 kPa10-50 kPa50-200 kPa[16]
Swelling Ratio (Q) 15-258-154-8[20][21]
Mesh Size (ξ) 10-20 nm5-10 nm2-5 nm[13]

Table 1: Influence of PEGDA Concentration on Hydrogel Properties.

PhotoinitiatorConcentration (% w/v)UV Wavelength (nm)Typical Exposure TimeReference(s)
Irgacure 2959 0.05 - 0.53651 - 10 min[1][9][10]
Eosin Y 0.1 - 0.5400-55030 - 120 s[22]
BAPO 0.1 - 1.0365-40510 - 60 s[8]

Table 2: Common Photoinitiators and Crosslinking Conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Hydrogel Crosslinking cluster_prep Precursor Solution Preparation cluster_crosslink Photo-Crosslinking cluster_char Hydrogel Characterization prep1 Weigh this compound and Photoinitiator prep2 Dissolve in PBS/Water prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 cross1 Pipette into Molds prep3->cross1 Transfer Solution cross2 Expose to UV Light cross1->cross2 cross3 Remove Hydrogel from Mold cross2->cross3 char1 Swelling Studies cross3->char1 Characterize char2 Rheological Analysis cross3->char2 char3 Biocompatibility Assays cross3->char3

Caption: Workflow for hydrogel synthesis and characterization.

signaling_pathway Generic Cell-Material Interaction Signaling cluster_material Hydrogel Microenvironment cluster_cell Cellular Response stiffness Mechanical Stiffness integrins Integrin Receptors stiffness->integrins Mechanical Cues ligands Immobilized Ligands (e.g., RGD) ligands->integrins Biochemical Cues focal_adhesion Focal Adhesion Formation integrins->focal_adhesion cytoskeleton Cytoskeletal Organization focal_adhesion->cytoskeleton gene_expression Altered Gene Expression cytoskeleton->gene_expression Mechanotransduction cell_behavior Cell Adhesion, Proliferation, Differentiation gene_expression->cell_behavior

Caption: Cell response to hydrogel cues.

References

Application Notes and Protocols for the Sterilization of Bis-Acrylate-PEG5 Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bis-acrylate-Polyethylene Glycol (PEG) based hydrogels are extensively utilized in biomedical fields, including tissue engineering, drug delivery, and as scaffolds for regenerative medicine.[1][2] For any clinical or in vivo application, achieving sterility is a mandatory regulatory requirement to prevent implant-related infections.[3][4] However, the inherent polymeric nature and high water content of hydrogels make them susceptible to damage by conventional sterilization techniques.[4][5] The selection of an appropriate sterilization method is therefore a critical step that must effectively eliminate microbial contaminants without compromising the hydrogel's essential physicochemical properties, such as mechanical strength, swelling ratio, degradation profile, and biocompatibility.[3][6]

These application notes provide a comprehensive overview of common sterilization methods and their effects on PEG-based hydrogels, followed by detailed protocols to guide researchers in selecting and implementing the most suitable strategy for their specific application.

Section 1: Application Notes

Challenges in Sterilizing PEG-Based Hydrogels

The primary challenge lies in the sensitivity of the hydrogel's polymer network and any incorporated bioactive molecules. The polyether backbone of PEG is generally stable but can be susceptible to free radical-induced damage from methods like gamma irradiation.[7][8] Furthermore, bis-acrylate hydrogels often feature hydrolytically degradable ester bonds in their crosslinks, which are sensitive to heat and pH changes, making methods like steam autoclaving problematic.[8][9] An ideal sterilization process must preserve these labile bonds and the overall three-dimensional structure.[9]

Comparative Overview of Sterilization Methods

Terminal sterilization—sterilizing the product in its final packaging—is often preferred over aseptic processing as it provides a higher sterility assurance level.[9] However, aseptic processing, where sterile components are combined in a sterile environment, is a viable alternative when terminal methods are too harsh.[9] The most common terminal sterilization methods include radiation (gamma, electron beam) and chemical treatments (ethylene oxide).[3]

Decision Framework for Method Selection

Choosing the right sterilization method requires a case-by-case evaluation based on the hydrogel's composition, intended use, and sensitivity to different physical and chemical agents. The following decision tree provides a logical framework to guide the selection process.

G start Start: Bis-Acrylate-PEG5 Hydrogel q1 Is the hydrogel a precursor solution? start->q1 q2 Is the crosslinked hydrogel heat sensitive (e.g., contains temperature-sensitive drugs)? q1->q2 No (Crosslinked) sterile_filter Sterile Filtration (0.22 µm) + Aseptic Processing q1->sterile_filter Yes q3 Does the hydrogel contain radiation-sensitive components (e.g., specific biologics)? q2->q3 Yes autoclave_no Avoid Steam Autoclaving (High risk of ester bond hydrolysis) q2->autoclave_no No q4 Is the material compatible with Ethylene (B1197577) Oxide (EtO) and can it withstand aeration? q3->q4 Yes radiation Gamma or E-beam Irradiation (Most common terminal method) q3->radiation No eto Ethylene Oxide (EtO) (Low-temperature gas method) q4->eto Yes aseptic_alt Consider Aseptic Processing as primary method q4->aseptic_alt No other Evaluate Alternative Methods (e.g., Supercritical CO2) radiation->other If validation fails eto->other If validation fails

Caption: Decision tree for selecting a hydrogel sterilization method.

Summary of Effects on Hydrogel Properties

The choice of sterilization technique can significantly alter the final properties of the hydrogel. The following table summarizes the observed effects of various methods on PEG-based hydrogels.

Sterilization Method Mechanism of Action Reported Effects on PEG Hydrogel Properties Advantages Disadvantages/Limitations
Gamma Irradiation Damages microbial DNA and other vital components via high-energy photons from a Cobalt-60 source.[3]- Chain Scission/Crosslinking: Can cause both chain scission and additional crosslinking, affecting molecular weight and mechanical properties.[3][7] - Free Radicals: Generates free radicals, which can persist over time and alter material properties.[6][10] - Swelling: May decrease the swelling ratio due to increased crosslinking.[7] - Surface Roughness: Can lead to a significant reduction in surface roughness.[6]- High penetration depth. - Well-established and reliable terminal method.[11]- Can significantly degrade polymer chains, especially with higher PEG content.[3] - Potential for long-term property changes due to residual free radicals.[10]
Electron Beam (E-beam) Uses a beam of high-energy electrons to inactivate microorganisms.[3]- Similar to gamma irradiation, it can cause both chain scission and crosslinking.[3] - Effects on molecular weight are often dose-dependent.[3]- Shorter processing times than gamma irradiation. - No radioactive source.[12]- Lower penetration depth compared to gamma, may not be suitable for thick or dense samples.[3] - Can also generate free radicals.[3]
Ethylene Oxide (EtO) Gas Alkylating agent that disrupts microbial DNA and proteins.[3]- Chemical Alteration: Can esterify carboxylic acid groups and may leave toxic residues if not properly aerated.[3] - Property Preservation: Generally has a lesser effect on molecular weight, swelling, and surface roughness compared to irradiation.[6] - Free Radicals: Induces lower levels of free radicals compared to gamma or H₂O₂ sterilization.[6][10]- Low-temperature process suitable for heat-sensitive materials. - Good material compatibility.- Potential for toxic residues (ethylene oxide, ethylene chlorohydrin).[13] - Long aeration times required. - Flammable and explosive gas.
Steam Autoclaving Denatures microbial proteins and enzymes using high-pressure saturated steam (e.g., 121°C).[11]- Degradation: Causes rapid hydrolysis of ester-based crosslinks, leading to a loss of structural integrity (e.g., sticky, aggregated particles).[8][14]- Fast, effective, and non-toxic.- Unsuitable for most biodegradable hydrogels containing hydrolytically labile bonds.[8][9] - High temperatures can damage the hydrogel structure.[15]
Sterile Filtration + Aseptic Processing Precursor solution is passed through a 0.22 µm filter to remove microbes before aseptic crosslinking.[9]- No direct effect on the crosslinked hydrogel's properties. The properties are preserved as synthesized.- Avoids harsh terminal treatments, preserving material integrity.[9]- Higher risk of contamination during processing compared to terminal sterilization.[9] - Requires a controlled sterile environment and validated aseptic techniques. - Not applicable for viscous precursor solutions.[14]
UV-C Irradiation Uses short-wavelength ultraviolet light (254 nm) to damage microbial DNA.- Surface Level: Efficacy is limited to the surface due to poor penetration into the hydrogel matrix.[13][16] - Degradation: Can cause degradation of UV-sensitive components, such as peptides.[16][17]- Low-cost and easy to implement on a lab scale.- Not a reliable method for terminal sterilization of bulk hydrogels.[16][18] - Efficacy is highly dependent on thickness, transparency, and dose.[13]

Section 2: Experimental Protocols

Protocol 1: Aseptic Processing and Sterile Filtration of Precursors

This is the preferred method when the hydrogel components are sensitive to terminal sterilization. It relies on sterilizing the individual components before mixing and crosslinking in a sterile environment.

G cluster_0 Preparation Phase cluster_1 Sterilization & Crosslinking Phase (in Biosafety Cabinet) cluster_2 Final Phase a1 Prepare this compound and Photoinitiator Solutions b1 Filter-Sterilize Precursor Solutions (0.22 µm syringe filter) a1->b1 a2 Sterilize all Hardware (syringes, molds, spatulas) via Autoclave or EtO b2 Aseptically mix solutions in sterile container a2->b2 b1->b2 b3 Dispense into sterile molds b2->b3 b4 Photocrosslink using sterile UV light source b3->b4 c1 Aseptically package the sterile hydrogel b4->c1 c2 Perform Sterility Testing (e.g., USP <71>) c1->c2

Caption: Workflow for aseptic processing of hydrogels.

Principle: To remove all microbial contaminants from the liquid precursor solutions via filtration and then to maintain sterility throughout the hydrogel fabrication and packaging process.

Materials:

  • This compound polymer

  • Photoinitiator (e.g., Irgacure 2959)

  • Sterile phosphate-buffered saline (PBS) or other desired solvent

  • Sterile 0.22 µm syringe filters (ensure compatibility with solvent)

  • Sterile syringes, containers, and molds

  • Calibrated UV light source

  • Certified Class II Biological Safety Cabinet (BSC)

Procedure:

  • Preparation: Prepare the this compound and photoinitiator solutions in a clean environment according to your established formulation.[19]

  • Equipment Sterilization: Sterilize all non-liquid components (molds, spatulas, etc.) that will contact the hydrogel using an appropriate method like autoclaving or EtO.

  • Aseptic Environment: Perform all subsequent steps within a certified BSC using proper aseptic technique.

  • Filtration: Draw the precursor solution into a sterile syringe. Attach a sterile 0.22 µm filter to the syringe outlet. Dispense the solution through the filter into a sterile container. Repeat for all liquid components.

  • Mixing & Crosslinking: Aseptically combine the sterile precursor solutions in the sterile container. Pipette the final mixture into sterile molds.

  • Curing: Expose the molds to a UV light source for the predetermined time to initiate photocrosslinking.

  • Packaging: Using sterile instruments, transfer the crosslinked hydrogels into final sterile packaging.

  • Validation: Perform sterility testing on the final product to validate the aseptic process.

Critical Parameters:

  • Filter Integrity: Ensure the filter is not compromised.

  • Aseptic Technique: Operator proficiency is critical to prevent contamination.

  • Viscosity: Highly viscous solutions may be difficult or impossible to filter-sterilize.[14]

Protocol 2: Gamma Irradiation

This is a common and effective terminal sterilization method, but validation is crucial to ensure it does not negatively impact the hydrogel's final properties.

Principle: To expose the final, packaged hydrogel to a validated dose of gamma radiation (typically 25 kGy) to achieve a desired Sterility Assurance Level (SAL) of 10⁻⁶.

Materials:

  • Fully crosslinked and packaged hydrogels

  • Radiation-compatible packaging (e.g., sealed pouches made of Tyvek or specific polymers)

  • Dosimeters

Procedure:

  • Packaging: Place the hydrated or lyophilized hydrogels in their final, sealed packaging. The packaging must be permeable to gamma rays but impermeable to microorganisms.

  • Dosimetry: Place dosimeters at various locations within the batch to ensure the target radiation dose is received throughout the product load.

  • Irradiation: Send the packaged hydrogels to a certified gamma irradiation facility. Specify the target dose (e.g., 25 kGy). The process is typically performed using a Cobalt-60 source.[3]

  • Post-Irradiation Handling: No special handling is typically required after irradiation. The product is considered sterile in its intact packaging.

  • Validation/Quality Control:

    • Dose Verification: Confirm from the dosimetry report that the minimum required dose was achieved.

    • Property Testing: This is the most critical step. Thoroughly test the irradiated hydrogels and compare them to unsterilized controls. Evaluate changes in swelling ratio, mechanical properties (e.g., compressive modulus), molecular weight distribution (via GPC of extracted polymer), color, and pH.[3][7]

    • Biocompatibility: Re-evaluate biocompatibility and cytotoxicity, as irradiation can sometimes generate cytotoxic leachables.[15]

Critical Parameters:

  • Radiation Dose: The dose must be sufficient for sterilization but minimized to limit polymer damage. The standard dose of 25 kGy is a starting point and may need adjustment.

  • PEG Content: Polymers with higher PEG content may show more significant decreases in molecular weight upon irradiation.[3]

  • Temperature: Performing irradiation at low temperatures (e.g., on dry ice) can sometimes mitigate the extent of polymer degradation, although this may not be sufficient to make the method viable for very sensitive gels.[20]

Protocol 3: Ethylene Oxide (EtO) Gas

This low-temperature method is suitable for materials sensitive to the damaging effects of radiation. However, it requires careful control and extensive validation to ensure no toxic residues remain.

Principle: To expose the packaged hydrogel to ethylene oxide gas under controlled conditions of temperature, humidity, and pressure. The gas alkylates microbial nucleic acids, preventing replication.

Materials:

  • Fully crosslinked and packaged hydrogels

  • EtO-permeable, breathable packaging (e.g., Tyvek pouches)

Procedure:

  • Packaging: Place the hydrogels in appropriate breathable packaging.

  • Sterilization Cycle: Submit the packaged product to a validated EtO sterilization facility. A typical cycle involves three phases:

    • a. Pre-conditioning: Samples are held at a specific temperature and humidity to allow gas to penetrate.

    • b. Sterilization: Samples are exposed to EtO gas at a defined concentration (e.g., 400-800 mg/L), temperature (e.g., 30-60°C), and relative humidity (e.g., 40-80%) for a set duration.

    • c. Aeration: This is a critical phase where the hydrogels are held in a heated, aerated chamber to allow residual EtO and its byproducts to dissipate to safe levels as defined by ISO 10993-7.

  • Validation/Quality Control:

    • Residual Analysis: Test for EtO and ethylene chlorohydrin residues to ensure they are below safe limits.

    • Property Testing: As with gamma irradiation, compare the physical and chemical properties of EtO-sterilized hydrogels to unsterilized controls. EtO sterilization has been shown to have minimal effect on the surface roughness and free radical concentration in PEG hydrogels.[6]

    • Biocompatibility: Conduct cytotoxicity tests to ensure no adverse effects from gas residuals.

Critical Parameters:

  • Aeration Time: Must be sufficient to remove toxic residues, which can be lengthy for absorbent materials like hydrogels.

  • Material Reactivity: Ensure no components of the hydrogel or its packaging react adversely with EtO gas.[3]

  • Humidity: Proper humidification is crucial for the effectiveness of the EtO process.

References

Application Notes and Protocols for Peptide Conjugation to Bis-Acrylate-PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. This includes improving solubility, extending circulating half-life, and reducing immunogenicity. Bis-acrylate-PEG5 linkers are bifunctional reagents that enable the crosslinking of molecules, often through a thiol-Michael addition reaction. This document provides detailed application notes and protocols for the conjugation of cysteine-containing peptides to this compound linkers, a common and efficient method for creating stable peptide-PEG conjugates.

The core of this conjugation strategy lies in the Michael addition reaction, where the thiol group of a cysteine residue in the peptide acts as a nucleophile, attacking one of the acrylate (B77674) groups on the this compound linker. This reaction is highly efficient and proceeds under mild conditions, making it suitable for sensitive biological molecules.[1]

Core Principles of Thiol-Michael Addition

The conjugation of a cysteine-containing peptide to a this compound linker proceeds via a thiol-Michael addition reaction. This reaction involves the nucleophilic attack of the thiolate anion (deprotonated thiol) from the cysteine residue on the β-carbon of the acrylate group. This forms a stable thioether bond.

Key factors influencing the reaction include:

  • pH: The reaction rate is pH-dependent. A slightly basic pH (typically 7.0-8.5) is optimal as it promotes the formation of the more nucleophilic thiolate anion from the cysteine's thiol group. However, at pH values above 8.5, maleimides (another common thiol-reactive group) can also react with primary amines.[2] While acrylates are less prone to this side reaction, careful pH control is still recommended.

  • Catalysts: While the reaction can proceed without a catalyst, phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used. TCEP is particularly useful as it also serves as a reducing agent to prevent the formation of disulfide bonds between peptide molecules.[3][4]

  • Stoichiometry: The molar ratio of the peptide to the this compound linker is a critical parameter that influences the final product distribution. An excess of the peptide can be used to drive the reaction towards the formation of a conjugate where a peptide is attached to each end of the PEG linker. Conversely, controlling the stoichiometry allows for the generation of different conjugate species.

Potential Side Reactions

While the thiol-Michael addition is a robust reaction, potential side reactions can occur during peptide synthesis and conjugation:

  • Dimerization of Peptides: Cysteine-containing peptides can form disulfide-linked dimers through oxidation. The use of a reducing agent like TCEP during the reaction can minimize this.

  • O-acylation: Acylation of hydroxyl groups in serine, threonine, or tyrosine residues can occur, though this is more common with active esters rather than acrylates.[5]

  • Diketopiperazine Formation: This can occur at the dipeptide stage during solid-phase peptide synthesis, particularly with proline residues.[6]

  • Aspartimide Formation: This side reaction can occur under both acidic and basic conditions and can lead to a mixture of alpha and beta coupled peptides.[6]

  • 3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine-containing peptides during Fmoc-based synthesis.[6]

Careful control of reaction conditions and purification of the peptide prior to conjugation are essential to minimize these side reactions.

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by various factors. The following table summarizes typical reaction conditions and outcomes.

ParameterValue/RangeExpected OutcomeNotes
Reaction pH 7.0 - 8.5High conjugation efficiencyBalances thiolate formation and minimizes side reactions.[2]
Peptide:Linker Molar Ratio 1:1 to 5:1Varies from mono- to di-conjugated productAn excess of peptide drives the reaction to completion.
Reaction Time 1 - 4 hoursHigh conversionReaction progress can be monitored by HPLC.
Temperature Room Temperature (20-25°C)Sufficient for high yieldAvoids degradation of sensitive peptides.
Typical Conjugation Efficiency >90%High yield of desired conjugateEfficiency can be determined by HPLC analysis.[7]
Purity of Final Product >95%High purity after purificationRequires effective purification methods like SEC or RP-HPLC.

Experimental Protocols

Materials
  • Cysteine-containing peptide (lyophilized powder, >95% purity)

  • This compound linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Purification columns (Size Exclusion or Reverse Phase)

  • HPLC system for analysis and purification

  • Mass spectrometer for characterization

Protocol 1: Conjugation of a Cysteine-Containing Peptide to this compound
  • Peptide Preparation:

    • Dissolve the lyophilized cysteine-containing peptide in deionized water to create a stock solution (e.g., 10 mg/mL).

    • Determine the precise concentration of the peptide solution using UV-Vis spectrophotometry at 280 nm if the peptide contains tryptophan or tyrosine residues, or by using a peptide quantification assay.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound linker in DMSO to create a stock solution (e.g., 20 mg/mL).

  • Reduction of Peptide (Optional but Recommended):

    • To ensure the cysteine thiol group is in its reduced form, add a 5-10 fold molar excess of TCEP to the peptide solution.

    • Incubate at room temperature for 30 minutes.

  • Conjugation Reaction:

    • In a clean reaction vessel, add the peptide solution.

    • While gently vortexing, add the desired molar equivalent of the this compound linker solution to the peptide solution. The optimal molar ratio should be determined empirically but a common starting point is a 1.2-fold molar excess of the peptide to one acrylate group to favor di-substitution.

    • Adjust the final reaction volume with PBS (pH 7.4) to achieve a final peptide concentration of 1-5 mg/mL.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Reaction Quenching (Optional):

    • To stop the reaction, a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, can be added in excess to react with any remaining acrylate groups.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC. The chromatogram will show the disappearance of the starting materials and the appearance of the conjugate peak(s).

Protocol 2: Purification of the Peptide-PEG Conjugate

Purification is crucial to remove unreacted peptide, excess linker, and any byproducts. The choice of purification method depends on the properties of the conjugate and the impurities.

Method A: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since the PEGylated peptide will be significantly larger than the unreacted peptide, SEC is an effective purification method.[]

  • Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25 or a high-resolution SEC column) with a suitable buffer, such as PBS.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer. The PEGylated peptide will elute in the earlier fractions, followed by the smaller, unreacted peptide and other low molecular weight species.

  • Fraction Analysis: Analyze the collected fractions by UV-Vis spectrophotometry (at 280 nm for peptides with aromatic residues) and/or SDS-PAGE to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using centrifugal filter units.

Method B: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. PEGylation generally reduces the retention time of a peptide on an RP-HPLC column.[]

  • Column and Solvents: Use a C18 column suitable for peptide and protein separations. The mobile phases are typically:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the conjugate from the unreacted peptide and other impurities. The conjugate will typically elute earlier than the more hydrophobic unreacted peptide.

  • Fraction Collection: Collect the fractions corresponding to the conjugate peak.

  • Solvent Removal: Remove the organic solvent and TFA from the collected fractions by lyophilization.

Protocol 3: Characterization of the Conjugate

1. Mass Spectrometry:

  • Use MALDI-TOF or ESI-MS to confirm the molecular weight of the purified conjugate.[9] The observed mass should correspond to the sum of the peptide mass and the mass of the this compound linker.

2. HPLC Analysis:

  • Analyze the purified conjugate by analytical RP-HPLC or SEC to assess its purity. A single, sharp peak is indicative of a pure and homogenous product.

Visualizations

Thiol-Michael Addition Reaction

G Thiol-Michael Addition of Cysteine to this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Peptide-SH Cysteine-Peptide (Thiol) Thiolate Thiolate Anion (Peptide-S⁻) Peptide-SH->Thiolate pH 7-8.5 BisAcrylatePEG This compound Addition Nucleophilic Attack BisAcrylatePEG->Addition Thiolate->Addition Conjugate Peptide-PEG-Acrylate (Mono-conjugate) Addition->Conjugate DiConjugate Peptide-PEG-Peptide (Di-conjugate) Conjugate->DiConjugate + Peptide-SH

Caption: Thiol-Michael addition reaction pathway.

Experimental Workflow for Peptide-PEG Conjugation

G Experimental Workflow for Peptide-PEG Conjugation Start Start Peptide_Prep Peptide Preparation (Dissolution, Quantification) Start->Peptide_Prep Linker_Prep Linker Preparation (Dissolution) Start->Linker_Prep Reduction Peptide Reduction (with TCEP) Peptide_Prep->Reduction Conjugation Conjugation Reaction (pH 7.4, RT, 2-4h) Linker_Prep->Conjugation Reduction->Conjugation Monitoring Reaction Monitoring (RP-HPLC) Conjugation->Monitoring Purification Purification (SEC or RP-HPLC) Monitoring->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Purified Peptide-PEG Conjugate Characterization->Final_Product G Factors Influencing Conjugation Efficiency Efficiency Conjugation Efficiency pH Reaction pH pH->Efficiency Stoichiometry Reactant Ratio (Peptide:Linker) Stoichiometry->Efficiency Purity Reactant Purity Purity->Efficiency Temperature Temperature Temperature->Efficiency Time Reaction Time Time->Efficiency Catalyst Catalyst/Reducing Agent (e.g., TCEP) Catalyst->Efficiency

References

Troubleshooting & Optimization

improving the yield of Bis-acrylate-PEG5 synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis-acrylate-PEG5.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the esterification of polyethylene (B3416737) glycol (PEG5) with an activated acrylic acid derivative, most commonly acryloyl chloride. The reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), which acts as a scavenger for the hydrochloric acid byproduct.

Q2: How can I confirm the successful synthesis and purity of my this compound product?

A2: The degree of acrylation and purity of the final product can be verified using analytical techniques such as ¹H NMR and FTIR spectroscopy. In ¹H NMR, the appearance of characteristic peaks corresponding to the vinyl protons of the acrylate (B77674) groups (typically in the range of 5.8-6.4 ppm) and the disappearance of the terminal hydroxyl proton peaks of the starting PEG material confirm the reaction. FTIR spectroscopy will show the appearance of a characteristic ester carbonyl (C=O) stretching vibration (around 1725 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch of the PEG reactant.

Q3: What are the critical parameters that influence the yield of the reaction?

A3: Several factors can significantly impact the reaction yield, including the purity of reagents and solvent, the molar ratio of reactants, reaction temperature, and reaction time. Water content in the reaction mixture is a particularly critical parameter to control, as it can lead to the hydrolysis of acryloyl chloride and reduce the efficiency of the acylation.

Q4: What is a suitable solvent for this reaction?

A4: Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used solvents for this reaction.[1] It is crucial to use a dry, aprotic solvent to prevent unwanted side reactions.

Q5: How is the this compound product typically purified?

A5: Purification is often achieved by precipitation of the product in a non-solvent like cold diethyl ether or hexane. The precipitated product can then be collected by filtration and dried under vacuum.[2] Dialysis can also be employed for higher molecular weight PEGs to remove unreacted reagents and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Presence of water in the reaction: Acryloyl chloride is highly sensitive to moisture and will readily hydrolyze. 2. Inadequate amount of acryloyl chloride or triethylamine: An insufficient amount of the acylating agent or base will lead to incomplete reaction. 3. Low reaction temperature or insufficient reaction time: The reaction may not have proceeded to completion.1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a molar excess of acryloyl chloride and triethylamine (e.g., a 1:4:4 molar ratio of PEG-OH:acryloyl chloride:triethylamine).[3] 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using TLC or ¹H NMR.
Incomplete Acrylation (Mono-acrylate product present) 1. Insufficient amount of acryloyl chloride: Not enough acylating agent to react with both hydroxyl groups of the PEG. 2. Poor mixing: Inhomogeneous reaction mixture can lead to localized areas of incomplete reaction.1. Increase the molar excess of acryloyl chloride. 2. Ensure vigorous and efficient stirring throughout the reaction.
Product is an oil instead of a solid 1. Presence of residual solvent or impurities. 2. Low molecular weight of the PEG starting material. 1. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. Repeat the precipitation step to further purify the product. 2. For very low molecular weight PEGs, the diacrylate product may naturally be an oil or a viscous liquid at room temperature.
Broad or unexpected peaks in NMR spectrum 1. Presence of polymeric byproducts: Side reactions such as polymerization of the acrylate groups can occur. 2. Residual solvent or impurities. 1. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[4] 2. Ensure proper purification and drying of the product. Assign solvent peaks in the NMR spectrum.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on the specific PEG starting material and desired product specifications.

Materials:

  • Polyethylene glycol with a molecular weight corresponding to PEG5 (HO-(CH₂CH₂O)₅-H)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous diethyl ether (for precipitation)

  • Hydroquinone (optional, as inhibitor)

  • Celite® (for filtration)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.

  • Dissolution of PEG: In a round-bottom flask under an inert atmosphere, dissolve the polyethylene glycol (1 equivalent) in anhydrous DCM.

  • Addition of Triethylamine: Add triethylamine (4 equivalents) to the PEG solution and stir the mixture at room temperature for 15-30 minutes.[3]

  • Acrylation: Cool the reaction mixture to 0°C using an ice bath. Add a solution of acryloyl chloride (4 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes using a dropping funnel.[3]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: A white precipitate of triethylammonium (B8662869) chloride will form. Filter the reaction mixture through a pad of Celite® to remove the salt.

  • Precipitation: Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding the concentrated solution dropwise to a vigorously stirred beaker of cold diethyl ether.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration and wash it with cold diethyl ether. Dry the final product under high vacuum to a constant weight.

Characterization:

  • Confirm the structure and purity of the this compound by ¹H NMR and FTIR spectroscopy.

Visualizations

reaction_scheme cluster_reactants Reactants cluster_products Products PEG HO-(CH₂CH₂O)₅-H (Polyethylene Glycol) BisAcrylatePEG5 CH₂=CHCOO-(CH₂CH₂O)₅-OCCH=CH₂ (this compound) PEG->BisAcrylatePEG5 AcryloylChloride CH₂=CHCOCl (Acryloyl Chloride) AcryloylChloride->BisAcrylatePEG5 TEA N(CH₂CH₃)₃ (Triethylamine) TEAHCl [N(CH₂CH₃)₃H]⁺Cl⁻ (Triethylammonium Chloride) TEA->TEAHCl

Caption: General reaction scheme for the synthesis of this compound.

experimental_workflow start Start dissolve_peg Dissolve PEG and TEA in anhydrous DCM start->dissolve_peg cool_reaction Cool to 0°C dissolve_peg->cool_reaction add_acryloyl Add Acryloyl Chloride dropwise cool_reaction->add_acryloyl react_overnight React overnight at room temperature add_acryloyl->react_overnight filter_salt Filter to remove Triethylammonium Chloride react_overnight->filter_salt concentrate Concentrate filtrate filter_salt->concentrate precipitate Precipitate product in cold diethyl ether concentrate->precipitate isolate_dry Isolate and dry product precipitate->isolate_dry characterize Characterize product (NMR, FTIR) isolate_dry->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield low_yield Low Yield of This compound check_water Check for water contamination in reagents and solvent low_yield->check_water check_ratios Verify molar ratios of reactants check_water->check_ratios No dry_reagents Use anhydrous reagents and solvents. Run under inert atmosphere. check_water->dry_reagents Yes check_conditions Review reaction time and temperature check_ratios->check_conditions Correct increase_excess Increase molar excess of Acryloyl Chloride and TEA. check_ratios->increase_excess Incorrect optimize_conditions Increase reaction time or temperature. Monitor progress. check_conditions->optimize_conditions Suboptimal success Improved Yield check_conditions->success Optimal dry_reagents->check_ratios increase_excess->check_conditions optimize_conditions->success

Caption: Troubleshooting logic for low reaction yield.

References

preventing premature polymerization of Bis-acrylate-PEG5 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of Bis-acrylate-PEG5 during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To maintain the stability and prevent premature polymerization of this compound, it should be stored at -20°C in an airtight container, protected from light.[1] Short-term storage at 0-4°C for days to weeks is also acceptable.[1] The compound is stable for several weeks during standard shipping at ambient temperatures.[1]

Q2: Why is it crucial to store this compound in the dark?

A2: this compound, like other acrylate-containing compounds, can undergo polymerization when exposed to UV light and other high-energy radiation. Storing it in the dark minimizes the risk of light-induced polymerization, ensuring the monomer remains in its unpolymerized state.

Q3: What is the role of an inhibitor in this compound?

A3: An inhibitor is a chemical added in small amounts to monomers like this compound to prevent spontaneous polymerization during storage and transport.[2] Common inhibitors for acrylates include hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ).[2][3] These inhibitors function by scavenging free radicals that can initiate the polymerization chain reaction.[4]

Q4: Does the inhibitor in this compound require special conditions to be effective?

A4: Yes, phenolic inhibitors like MEHQ, commonly used in acrylate (B77674) stabilization, require the presence of dissolved oxygen to function effectively.[3][5] Oxygen reacts with initiating radicals to form peroxy radicals, which are then intercepted by the MEHQ inhibitor.[6] This synergistic relationship is crucial for preventing polymerization. Therefore, storing the compound under an inert gas like nitrogen or argon for extended periods can reduce the inhibitor's effectiveness.

Q5: Can I remove the inhibitor from this compound before my experiment?

A5: While it is possible to remove inhibitors, it is often not necessary for many applications. If inhibitor removal is required for your specific experimental setup, it should be done immediately before use, as the uninhibited monomer will be highly susceptible to polymerization. Column chromatography is a common method for inhibitor removal.

Troubleshooting Guide

Issue 1: The this compound solution has become viscous or has formed a gel during storage.

Possible Cause Suggested Solution
Improper Storage Temperature Discard the polymerized material. Procure a new batch and ensure storage at -20°C for long-term stability.[1]
Exposure to Light If the material has been exposed to light, it may have initiated polymerization. Discard the affected vial and obtain a new one, ensuring it is stored in a dark environment.
Inhibitor Depletion Prolonged storage, especially at elevated temperatures, can lead to the depletion of the inhibitor. It is recommended to use the product within its specified shelf life.
Absence of Oxygen If the material was stored under an inert atmosphere for an extended period, the inhibitor (if it is MEHQ or similar) may have become ineffective. If you need to store under an inert atmosphere, consider using an inhibitor that does not require oxygen, such as phenothiazine (B1677639) (PTZ).[2]

Issue 2: Hydrogel formation is inconsistent or fails during the experiment.

Possible Cause Suggested Solution
Partial Polymerization of Monomer The monomer may have partially polymerized during storage. Perform a quality control check to determine the extent of polymerization (see Experimental Protocols section). If significant polymerization has occurred, use a fresh vial of the monomer.
Inhibitor Interference The concentration of the inhibitor may be interfering with your polymerization reaction. For highly sensitive applications, consider reducing the inhibitor concentration or removing it immediately prior to use.
Oxygen Inhibition during Polymerization For photopolymerization, the presence of atmospheric oxygen can inhibit the reaction, especially at the surface.[7] Perform the polymerization in an inert atmosphere (e.g., in a glove box with nitrogen or argon) or use an oxygen scavenger in your formulation.

Issue 3: Unexpected results in bioconjugation experiments.

Possible Cause Suggested Solution
Presence of Oligomers or Polymers Prematurely formed oligomers or polymers can lead to steric hindrance or non-specific binding in bioconjugation reactions. Ensure the purity of your this compound using the quality control protocol below.
Hydrolysis of Acrylate Groups Although less common under proper storage, exposure to moisture and non-neutral pH can lead to the hydrolysis of the acrylate ester bonds. Store the material in a desiccated environment.

Quantitative Data Summary

Table 1: Storage Condition Guidelines for this compound

Parameter Recommended Condition Condition to Avoid Rationale
Temperature -20°C (long-term)[1] 0-4°C (short-term)[1]Room temperature or elevated temperatures for extended periodsHigher temperatures accelerate the rate of spontaneous polymerization and inhibitor depletion.
Light Exposure Store in the dark (e.g., in an amber vial or wrapped in foil)Exposure to UV or ambient lightLight can initiate free radical formation, leading to polymerization.
Atmosphere Air (for MEHQ-inhibited products)Prolonged storage under inert gas (e.g., N₂, Ar)Phenolic inhibitors like MEHQ require oxygen for their radical scavenging mechanism.[3][5]
Moisture Dry/desiccated conditionsHumid environmentsMoisture can potentially lead to hydrolysis of the acrylate ester groups over time.

Experimental Protocols

Protocol 1: Quality Control Test for Premature Polymerization (Gel Content Determination)

This protocol is adapted from standard methods for determining the gel content of polymers and can be used to assess the quality of this compound before use.

Objective: To quantify the amount of insoluble, prematurely polymerized material in a this compound sample.

Materials:

  • This compound sample

  • A suitable solvent in which the monomer is soluble but the polymer is not (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • Filter paper of a known weight (or a filtration apparatus with a fine frit)

  • Analytical balance

  • Beaker or flask

  • Stir plate and stir bar

  • Vacuum oven

Methodology:

  • Accurately weigh a sample of this compound (W_initial).

  • Dissolve the sample in a known volume of the chosen solvent in a beaker. Stir the mixture for a sufficient time to ensure all soluble monomer is dissolved.

  • Filter the solution through the pre-weighed filter paper to separate the insoluble gel from the dissolved monomer.

  • Wash the collected gel on the filter paper with a small amount of fresh solvent to remove any remaining monomer solution.[8]

  • Carefully dry the filter paper with the collected gel in a vacuum oven at a low temperature (to avoid further polymerization) until a constant weight is achieved.[8]

  • Weigh the dried filter paper with the gel (W_final).

  • Calculate the weight of the filter paper alone (W_filter).

Calculation: Weight of gel (W_gel) = W_final - W_filter Percentage of premature polymerization (%) = (W_gel / W_initial) * 100

Interpretation: A low percentage (<1-2%) indicates a high-quality monomer suitable for most applications. A higher percentage suggests significant premature polymerization, and the use of this batch is not recommended.

Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Free_Radical Free_Radical Initiator->Free_Radical Heat/Light Monomer This compound Free_Radical->Monomer attacks Growing_Polymer_Chain Growing Polymer Chain Monomer->Growing_Polymer_Chain adds to chain Growing_Polymer_Chain->Monomer reacts with another monomer Polymer Stable Polymer Growing_Polymer_Chain->Polymer two chains combine

Caption: Free radical polymerization of this compound.

Initiating_Radical Initiating Radical (R•) Oxygen Oxygen (O2) Initiating_Radical->Oxygen reacts with Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical MEHQ Inhibitor (MEHQ) Peroxy_Radical->MEHQ reacts with Stable_Products Stable, Non-Radical Products MEHQ->Stable_Products No_Polymerization Polymerization is Prevented Stable_Products->No_Polymerization

Caption: Synergistic inhibition mechanism of MEHQ and Oxygen.

Start This compound shows increased viscosity or gelation Check_Storage Verify storage conditions (-20°C, dark, airtight) Start->Check_Storage QC_Test Perform Gel Content Determination Test Check_Storage->QC_Test Decision Is Gel Content > 2%? QC_Test->Decision Discard Discard current batch. Procure new material. Decision->Discard Yes Proceed Material is suitable for use. Decision->Proceed No End_Bad End_Bad Discard->End_Bad End Use_Caution Use with caution for non-critical applications. End_Good End_Good Proceed->End_Good End

Caption: Troubleshooting workflow for premature polymerization.

References

Technical Support Center: Troubleshooting Low Efficiency in PROTACs with Bis-acrylate-PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for issues encountered when using PROTACs featuring a Bis-acrylate-PEG5 linker.

Frequently Asked Questions (FAQs)

Q1: What is the likely intended function of a this compound linker in a PROTAC, and what are the initial considerations?

A this compound linker incorporates two reactive acrylate (B77674) groups, which are Michael acceptors. This suggests that the PROTAC is designed to be a covalent degrader . The "bis" functionality implies two potential covalent attachment points. There are two primary possibilities for its intended function:

  • Dual Covalent PROTAC: The PROTAC is designed to form covalent bonds with both the target Protein of Interest (POI) and the E3 ligase. This would create a highly stable ternary complex, but it would likely function stoichiometrically rather than catalytically.

  • Electrophilic PROTAC Targeting the E3 Ligase: One acrylate group could be designed to covalently bind to a nucleophilic residue (like cysteine) on the E3 ligase, while the other end of the PROTAC binds non-covalently to the target protein.[1][2]

Initial Considerations:

  • Reactivity: Acrylate groups are electrophilic and can react with nucleophilic residues on proteins, most commonly cysteine.[3] This reactivity is essential for its function but also a potential source of low efficiency due to off-target reactions.

  • Stability: Acrylate esters can be susceptible to hydrolysis in aqueous environments.[4] The stability of your PROTAC stock solution and in your experimental media should be confirmed.

  • Catalytic Cycle: If the PROTAC forms an irreversible covalent bond with the target protein, it will likely inhibit the catalytic degradation cycle, leading to a 1:1 stoichiometry of degradation.[5][6]

Q2: My PROTAC with a this compound linker shows low or no degradation of my target protein. What are the most common reasons for this?

Low degradation efficiency with a covalent PROTAC can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits include:

  • Poor Ternary Complex Formation: Even with covalent binders, the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) is crucial. The PEG5 linker length may not be optimal for your specific target and E3 ligase pair.

  • Inefficient Covalent Engagement: The targeted nucleophilic residue on the POI or E3 ligase may not be accessible, or the reactivity of the acrylate group may be too low in the cellular environment.

  • Off-Target Reactivity: The high reactivity of the bis-acrylate linker may lead to binding with other cellular proteins or small molecules (like glutathione), effectively sequestering your PROTAC.[7]

  • Loss of Catalytic Activity: If both acrylate groups form irreversible bonds with the POI and the E3 ligase, the PROTAC is consumed in a single degradation event, which can appear as low efficiency.[8]

  • Poor Cell Permeability: PROTACs are large molecules, and poor entry into the cell is a common issue.[9]

  • Low E3 Ligase Expression: The E3 ligase recruited by your PROTAC may not be sufficiently expressed in your cell line of choice.

Troubleshooting Guide

If you are experiencing low degradation efficiency, follow this stepwise guide to identify the potential issue.

Step 1: Verify Compound Integrity and Experimental Setup

Before investigating complex biological reasons, ensure the fundamentals of your experiment are sound.

ParameterTroubleshooting ActionExpected Outcome
PROTAC Integrity Confirm the chemical structure and purity (>95%) of your PROTAC stock using LC-MS and NMR.The molecular weight and structure match the expected compound.
PROTAC Stability Assess the stability of your PROTAC in your cell culture media over the course of your experiment using LC-MS.Minimal degradation of the PROTAC is observed.
E3 Ligase Expression Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line using Western Blot or qPCR.The E3 ligase is expressed at a sufficient level.
Proteasome Activity As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC.Inhibition of degradation by the proteasome inhibitor confirms the degradation is proteasome-dependent.
Step 2: Assess Covalent Target Engagement

For a covalent PROTAC, confirming that it is binding to its intended target(s) within the cell is a critical step.

AssayPurposeExpected Outcome
Cellular Thermal Shift Assay (CETSA) To confirm target engagement in a cellular context. Binding of the PROTAC stabilizes the target protein against thermal denaturation.A shift in the melting temperature of the target protein upon treatment with the PROTAC.
Intact Protein Mass Spectrometry To directly observe the covalent modification of the target protein or E3 ligase.An increase in the mass of the target protein or E3 ligase corresponding to the mass of the PROTAC.
Competition Binding Assay To assess if the PROTAC can compete with a known binder for the target protein or E3 ligase.The PROTAC displaces the known binder in a concentration-dependent manner.
Step 3: Evaluate Ternary Complex Formation

The formation of a stable and productive ternary complex is essential for ubiquitination.

AssayPurposeExpected Outcome
Co-Immunoprecipitation (Co-IP) To verify the formation of the ternary complex in cells.Immunoprecipitation of the E3 ligase pulls down the target protein in a PROTAC-dependent manner, and vice-versa.
Proximity-Based Assays (e.g., NanoBRET™, TR-FRET) To quantify the formation of the ternary complex in live cells or in vitro.An increase in the BRET or FRET signal in the presence of the PROTAC.
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) To measure the binding kinetics and affinity of the ternary complex components in vitro.Formation of a stable ternary complex with measurable on- and off-rates.
Step 4: Investigate Ubiquitination

If a ternary complex is formed, the next step is to confirm that this leads to the ubiquitination of the target protein.

AssayPurposeExpected Outcome
In-Cell Ubiquitination Assay To detect the polyubiquitination of the target protein.Immunoprecipitation of the target protein followed by Western Blotting for ubiquitin shows a high-molecular-weight smear or laddering pattern.
In Vitro Ubiquitination Assay To confirm that the PROTAC can induce ubiquitination in a reconstituted system with purified E1, E2, E3, ubiquitin, and the target protein.Ubiquitination of the target protein is observed in a PROTAC-dependent manner.

Logical Troubleshooting Workflow

Here is a visual representation of a logical workflow to troubleshoot your low-efficiency PROTAC.

Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: Foundational Checks cluster_step2 Step 2: Target Engagement cluster_step3 Step 3: Ternary Complex cluster_step4 Step 4: Ubiquitination cluster_solution Potential Solutions start Low/No Degradation Observed compound_integrity Confirm Compound Integrity & Stability start->compound_integrity e3_ligase Verify E3 Ligase Expression compound_integrity->e3_ligase If OK redesign_protac Redesign PROTAC compound_integrity->redesign_protac If Fails covalent_engagement Assess Covalent Engagement (CETSA, Mass Spec) e3_ligase->covalent_engagement If OK change_cell_line Change Cell Line e3_ligase->change_cell_line If Low/No Expression ternary_complex Evaluate Ternary Complex Formation (Co-IP, NanoBRET) covalent_engagement->ternary_complex If Engagement Confirmed modify_warhead Modify Warhead Reactivity covalent_engagement->modify_warhead If No Engagement ubiquitination Check for Target Ubiquitination ternary_complex->ubiquitination If Complex Forms optimize_linker Optimize Linker (Length, Rigidity) ternary_complex->optimize_linker If No Complex ubiquitination->optimize_linker If Ubiquitination is Low

A logical workflow for troubleshooting low-efficiency PROTACs.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to assess whether the PROTAC is binding to its intended target protein in a cellular environment.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of your this compound PROTAC or vehicle control for a specified time (e.g., 1-4 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot.

  • Data Analysis: Plot the band intensity of the soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.

Protocol 2: In-Cell Ubiquitination Assay

This protocol is to determine if the target protein is being ubiquitinated in a PROTAC-dependent manner.

  • Cell Treatment: Treat cells with your PROTAC at the optimal concentration for a time course (e.g., 0, 15, 30, 60, 120 minutes). It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) for at least 4 hours prior to lysis to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western Blot. Probe the blot with an anti-ubiquitin antibody.

  • Interpretation: The appearance of a high-molecular-weight smear or a ladder of bands in the PROTAC-treated lanes indicates polyubiquitination of the target protein.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for a dual covalent PROTAC utilizing a this compound linker.

PROTAC_Mechanism cluster_components Components cluster_process Degradation Pathway protac PROTAC (this compound) ternary_complex Covalent Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) (with nucleophile) poi->ternary_complex e3 E3 Ligase (with nucleophile) e3->ternary_complex ubiquitination Polyubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation Degraded POI proteasome->degradation Degradation

Proposed mechanism for a dual covalent PROTAC.

References

optimizing linker length of Bis-acrylate-PEG PROTACs for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the linker length of Bis-acrylate-PEG PROTACs to maximize therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with three components: a ligand for the target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1] The linker's main job is to position the target protein and the E3 ligase correctly to facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1]

The linker's length is a crucial factor for efficacy.[1][2]

  • Too short: A short linker can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to form a stable and productive ternary complex.[1][3]

  • Too long: An overly long linker may not bring the two proteins close enough for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[1][3]

Therefore, optimizing the linker length is a critical step to ensure the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2]

Q2: How does the linker's chemical composition, such as using PEG, affect PROTAC performance?

Beyond length, the linker's composition significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[1] Polyethylene glycol (PEG) is often used because it is hydrophilic and can improve the PROTAC's solubility and bioavailability.[4] In contrast, more hydrophobic linkers like alkyl chains can enhance cell permeability.[4] The chemical nature of the linker also influences the stability of the ternary complex and the overall degradation efficiency.[1]

Q3: What is the "hook effect" and how does linker optimization help manage it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1] This occurs because the excess PROTAC molecules are more likely to form separate binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex needed for degradation.[1] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate it by promoting positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your PROTAC linker optimization experiments.

Problem: My PROTAC shows good binary binding to the target and E3 ligase, but I don't see significant target degradation.

This is a common challenge and often points to a problem with ternary complex formation.

Possible CauseRecommended Solution
Suboptimal Linker Length The linker may be too short or too long, preventing a productive ternary complex. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, etc.) to empirically determine the optimal length for your specific target-ligase pair.
Poor Cellular Permeability The PROTAC may not be reaching its target inside the cell. This is common for PROTACs due to their high molecular weight.[5] Modify the linker to balance hydrophilicity and hydrophobicity to improve permeability.[4]
Unfavorable Ternary Complex Conformation Even if the complex forms, the orientation of the target and E3 ligase may not be suitable for ubiquitination. Altering the linker's attachment points on the warhead or E3 ligase ligand can change the conformation.[6]

Problem: I am observing a significant "hook effect" at higher concentrations.

This indicates that binary complexes are forming preferentially over the productive ternary complex.

Possible CauseRecommended Solution
Low Cooperativity The PROTAC is not effectively stabilizing the ternary complex. A well-designed linker can promote positive cooperativity.[1] Experiment with different linker lengths and compositions to find a structure that better stabilizes the protein-protein interactions within the ternary complex.
High PROTAC Concentration The concentration range used in the experiment is too high. Perform a dose-response curve over a wider range of concentrations to identify the optimal window of efficacy before the hook effect dominates.

Quantitative Data: Linker Length vs. Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][2] The tables below summarize data from various studies, illustrating how PEG linker length can impact key degradation metrics like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[7]

  • Dₘₐₓ: The maximum percentage of target protein degradation achievable. A higher value indicates greater efficacy.[7]

Table 1: Example Data for BRD4 Degradation (CRBN-based PROTACs)

PROTAC CompoundLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
Compound 1PEG2>1000<20
Compound 2PEG3150~75
Compound 3PEG425>95
Compound 4PEG530>95
Compound 5PEG680~90

Note: This table is a representative compilation from literature trends. Actual values are highly context-dependent.[2][7]

Experimental Protocols & Workflows

Accurate assessment of PROTAC efficacy requires robust experimental assays.

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation (Peptides) Proteasome->Degradation Results in

Caption: PROTACs form a ternary complex to ubiquitinate and degrade target proteins.

Protocol 1: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[2]

Diagram: Linker Optimization Workflow

Linker_Optimization_Workflow start Start: Define Target & E3 Ligase synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) start->synthesis treatment Cell Treatment with PROTAC Library synthesis->treatment assay Perform Degradation Assay (e.g., Western Blot) treatment->assay analysis Data Analysis: Calculate DC50 & Dmax assay->analysis decision Optimal Degradation Achieved? analysis->decision end End: PROTAC Candidate Identified decision->end Yes refine Refine Linker Design (Composition/Attachment) decision->refine No refine->synthesis

Caption: A systematic workflow for optimizing PROTAC linker length.

Diagram: The "Hook Effect"

Hook_Effect cluster_low Optimal PROTAC Concentration cluster_high Excessive PROTAC Concentration POI1 Target Ternary Productive Ternary Complex POI1->Ternary PROTAC1 PROTAC PROTAC1->Ternary E31 E3 Ligase E31->Ternary Degradation1 High Degradation Ternary->Degradation1 Leads to Degradation POI2 Target Binary1 Binary Complex (Target-PROTAC) POI2->Binary1 PROTAC2a PROTAC PROTAC2a->Binary1 Degradation2 Low Degradation Binary1->Degradation2 Prevents Ternary Complex Formation E32 E3 Ligase Binary2 Binary Complex (E3-PROTAC) E32->Binary2 PROTAC2b PROTAC PROTAC2b->Binary2 Binary2->Degradation2

Caption: High PROTAC levels lead to non-productive binary complexes, reducing efficacy.

References

Technical Support Center: Managing Hydrogel Properties with Bis-acrylate-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-acrylate-PEG5 as a crosslinker in hydrogel formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary role in hydrogel formation?

A1: this compound is a crosslinking agent used in the synthesis of poly(ethylene glycol) (PEG)-based hydrogels. The "Bis-acrylate" refers to the two acrylate (B77674) functional groups at either end of the molecule, which can participate in polymerization reactions. "PEG5" indicates that the core of the molecule is a short chain of five repeating ethylene (B1197577) glycol units. Its primary role is to form covalent bonds between polymer chains, creating the three-dimensional network structure characteristic of a hydrogel. The short PEG chain makes it a relatively rigid crosslinker compared to higher molecular weight PEG diacrylates.

Q2: How does the concentration of this compound affect the properties of my hydrogel?

A2: The concentration of this compound is a critical parameter that allows you to tune the physical properties of your hydrogel:

  • Increased Concentration: Leads to a higher crosslinking density. This results in a stiffer, more robust hydrogel with a lower swelling ratio and a slower degradation rate.[1] The mesh size of the polymer network will also decrease.

  • Decreased Concentration: Results in a lower crosslinking density, yielding a softer, more flexible hydrogel with a higher swelling ratio and a faster degradation rate.

Q3: What is the primary mechanism of degradation for hydrogels crosslinked with this compound?

A3: The primary in vivo degradation mechanism for PEG-diacrylate (PEGDA) hydrogels, like those made with this compound, is the hydrolysis of the acrylate ester linkages at the ends of the crosslinker.[2][3] This process is relatively slow. In certain biological environments, oxidative degradation of the PEG backbone by reactive oxygen species (ROS) can also contribute to the breakdown of the hydrogel network.[4]

Q4: Can I control the degradation rate of my this compound hydrogel?

A4: Yes, the degradation rate can be controlled in several ways:

  • Crosslinker Concentration: As mentioned, a higher concentration of this compound will slow down degradation.

  • pH of the Environment: Hydrolysis of the ester bonds is faster in more acidic or alkaline conditions compared to a neutral pH.[3]

  • Inclusion of Co-monomers: Incorporating other diacrylate-based co-monomers can significantly accelerate the degradation rates of the hydrogel.[5]

Troubleshooting Guides

Problem 1: My hydrogel is too soft and swells excessively.

Possible Cause Suggested Solution
Insufficient Crosslinker Concentration Increase the molar ratio of this compound in your precursor solution. This will increase the crosslink density, leading to a stiffer gel with reduced swelling.[6]
Incomplete Polymerization Ensure your photoinitiator concentration is adequate and that the UV light source is of the correct wavelength and intensity. Increase the UV exposure time to ensure complete reaction of the acrylate groups.
Inaccurate Reagent Measurement Double-check all calculations and measurements for the precursor solution components. Small errors in the amount of crosslinker can have a significant impact on the final properties.

Problem 2: My hydrogel is too brittle and doesn't swell enough.

Possible Cause Suggested Solution
Excessive Crosslinker Concentration Decrease the molar ratio of this compound. This will lower the crosslink density, resulting in a more flexible hydrogel with a higher swelling capacity.[6][7]
High Overall Polymer Concentration Consider reducing the total polymer concentration in your precursor solution while maintaining the desired crosslinker-to-monomer ratio.
Choice of Co-monomer If you are using co-monomers, their hydrophobicity and chain length can influence swelling. Consider using more hydrophilic co-monomers.

Problem 3: My hydrogel is degrading too quickly (or too slowly).

Possible Cause Suggested Solution
Degrading Too Quickly Increase the concentration of this compound to create a more densely crosslinked and hydrolytically resistant network. Ensure the degradation buffer is at a physiological pH (around 7.4), as more acidic or basic conditions can accelerate hydrolysis.[3]
Degrading Too Slowly Decrease the concentration of this compound. You can also introduce co-monomers with more labile bonds or incorporate enzymatically degradable peptide sequences into the hydrogel backbone if your application allows.[5] For in vitro studies, accelerated degradation can be achieved by adjusting the pH of the incubation solution.[2]

Problem 4: I am observing poor cell viability after encapsulation.

Possible Cause Suggested Solution
Toxicity from Unreacted Components Ensure that the polymerization reaction goes to completion. After gelation, wash the hydrogels extensively in sterile PBS or cell culture medium to remove any unreacted monomers, crosslinkers, or photoinitiator fragments.[8]
High Crosslink Density A very dense hydrogel network can restrict nutrient and oxygen diffusion to encapsulated cells and prevent cell spreading. Try reducing the concentration of this compound.
UV Light Exposure High intensity or prolonged exposure to UV light can be damaging to cells. Optimize the UV exposure time and intensity to the minimum required for complete gelation.

Data Presentation

Table 1: Effect of PEG-Diacrylate (PEGDA) Molecular Weight and Concentration on Hydrogel Swelling Ratio

PEGDA Molecular Weight (Da)Initial PEGDA Concentration (w/v)Final Swelling Ratio
50810%~2.2
340010%~10.0
600010%~15.0
1000010%~31.5
340020%~6.0
340040%~3.5

Data compiled from studies on PEG-diacrylate hydrogels, which are structurally analogous to this compound hydrogels. The swelling ratio is dependent on the specific experimental conditions.[6][7]

Table 2: Effect of PEG-Diacrylate (PEGDA) Molecular Weight and Concentration on Hydrogel Compressive Modulus

PEGDA Molecular Weight (Da)Initial PEGDA Concentration (w/v)Compressive Modulus (kPa)
50810%~2460
340010%~100
600010%~50
1000010%~10
3400 (3.5% w/v)-5.1
3400/400 Blend (20/80 ratio)25-30%~1000

Data compiled from various studies on PEG-diacrylate hydrogels.[6][7][9][10] The compressive modulus is highly dependent on the measurement technique and conditions.

Experimental Protocols

Protocol 1: Synthesis of a this compound Hydrogel via Photopolymerization

  • Prepare Precursor Solution:

    • Dissolve the desired amount of your main polymer (e.g., PEG-monoacrylate) in a suitable buffer (e.g., sterile PBS).

    • Add the calculated amount of this compound crosslinker to the solution.

    • Add a photoinitiator (e.g., LAP, Irgacure 2959) at a concentration of 0.05-0.5% (w/v).

    • Gently mix the solution until all components are fully dissolved. If encapsulating cells, they should be added at this stage.

  • Hydrogel Casting:

    • Pipette the precursor solution into a mold of the desired shape and size (e.g., a PDMS mold, between two glass plates with a spacer).

  • UV Curing:

    • Expose the precursor solution to UV light (typically 365 nm) for a predetermined time (e.g., 1-10 minutes) and intensity. The optimal time and intensity should be determined empirically.

  • Hydrogel Washing:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Wash the hydrogel extensively in a large volume of sterile PBS or deionized water for at least 24 hours, with several changes of the washing solution, to remove any unreacted components.[8]

Protocol 2: Characterization of Hydrogel Swelling Ratio

  • Initial Measurement:

    • After washing, blot the hydrogel to remove excess surface water and record its initial swollen weight (Ws).

    • Freeze-dry the hydrogel until a constant weight is achieved and record its dry weight (Wd).

  • Equilibrium Swelling:

    • Immerse the pre-weighed, freeze-dried hydrogel in a buffer solution (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).

    • At regular time intervals, remove the hydrogel, blot away excess surface water, and record its weight.

    • Continue until the weight of the hydrogel no longer changes, indicating that equilibrium swelling has been reached.

  • Calculation:

    • The swelling ratio (Q) is calculated using the formula: Q = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel at a given time point and Wd is the dry weight.

Protocol 3: Characterization of Hydrogel Degradation

  • Sample Preparation:

    • Prepare several identical hydrogel samples and determine the initial dry weight (Wd, initial) for a subset of them.

  • Degradation Study:

    • Immerse the hydrogels in a degradation buffer (e.g., PBS at 37°C).

    • At predetermined time points, remove a subset of the hydrogels from the buffer.

    • Rinse the samples with deionized water to remove any salts.

  • Mass Loss Measurement:

    • Freeze-dry the collected hydrogels to a constant weight and record their final dry weight (Wd, final).

  • Calculation:

    • The percentage of mass loss is calculated as: Mass Loss (%) = [(Wd, initial - Wd, final) / Wd, initial] x 100.

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Precursor Solution Preparation cluster_gel Gelation cluster_post Post-Processing p1 Dissolve Polymer in Buffer p2 Add this compound Crosslinker p1->p2 p3 Add Photoinitiator p2->p3 p4 Mix Until Dissolved p3->p4 g1 Pipette Solution into Mold p4->g1 g2 Expose to UV Light (e.g., 365 nm) g1->g2 h1 Remove Hydrogel from Mold g2->h1 h2 Wash Extensively (e.g., in PBS) h1->h2 Final Hydrogel Final Hydrogel h2->Final Hydrogel

Caption: Workflow for hydrogel synthesis via photopolymerization.

Hydrogel_Characterization cluster_swelling Swelling Analysis cluster_degradation Degradation Analysis s1 Record Initial Swollen Weight (Ws) s2 Freeze-Dry to get Dry Weight (Wd) s1->s2 s3 Immerse in Buffer s2->s3 s4 Weigh at Intervals Until Equilibrium s3->s4 s5 Calculate Swelling Ratio Q = (Ws - Wd) / Wd s4->s5 d1 Get Initial Dry Weight (Wd, initial) d2 Immerse in Buffer at 37°C d1->d2 d3 Remove Samples at Time Points d2->d3 d4 Freeze-Dry to get Final Dry Weight (Wd, final) d3->d4 d5 Calculate Mass Loss (%) d4->d5 start Start start->s1 start->d1

Caption: Workflow for characterization of swelling and degradation.

Hydrogel_Properties_Logic input Formulation Parameters conc This compound Concentration input->conc poly_conc Total Polymer Concentration input->poly_conc xd Crosslink Density conc->xd increases poly_conc->xd increases inter Network Properties inter->xd ms Mesh Size inter->ms xd->ms decreases stiff Stiffness (Mechanical Modulus) xd->stiff increases swell Swelling Ratio xd->swell decreases degrade Degradation Rate xd->degrade decreases ms->swell increases ms->degrade increases output Macroscopic Properties output->stiff output->swell output->degrade

Caption: Relationship between formulation and hydrogel properties.

References

addressing cytotoxicity issues in Bis-acrylate-PEG5 hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Bis-acrylate-PEG5 hydrogels.

Troubleshooting Guide

My cells are dying after encapsulation or exposure to the this compound hydrogel. What are the potential causes and how can I fix it?

Several factors can contribute to cytotoxicity in this compound hydrogel systems. The primary culprits are often unreacted components, the photoinitiation process, and leachables from the hydrogel network. Below is a step-by-step guide to troubleshoot and mitigate these issues.

Potential Cause #1: Unreacted Acrylate (B77674) Monomers

Unreacted acrylate groups are a known source of cytotoxicity. Incomplete polymerization can leave residual monomers that can damage cells.[1][2]

  • Solution:

    • Optimize Polymerization: Ensure complete crosslinking by optimizing UV exposure time and intensity. However, be aware that excessive UV exposure can also be detrimental.[3]

    • Thorough Washing: Implement a rigorous washing protocol after polymerization to remove unreacted monomers. An isopropanol (B130326) (IPA) wash has been shown to be effective in reducing cytotoxicity.[4]

Potential Cause #2: Photoinitiator Toxicity

Photoinitiators are essential for polymerization but can be cytotoxic, especially at high concentrations.[5][6][7] The type and concentration of the photoinitiator play a critical role in the biocompatibility of the hydrogel.

  • Solution:

    • Select a Biocompatible Photoinitiator: If possible, use a photoinitiator known for better cytocompatibility, such as Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which can be a superior alternative to more traditional photoinitiators like Irgacure 2959.[7]

    • Titrate Photoinitiator Concentration: Use the lowest possible concentration of the photoinitiator that still achieves complete and efficient gelation.[5][7] Studies have shown that cell viability decreases with increasing photoinitiator concentration.[5][7]

    • Consider Antioxidants: The addition of antioxidants, such as ascorbic acid, can help scavenge free radicals generated during photopolymerization and reduce photoinitiator-induced toxicity.[5] However, this may increase gelation time.[5]

Potential Cause #3: Leachables and Degradation Products

Components that are not covalently bound to the hydrogel network can leach out into the cell culture medium and cause cytotoxicity.[1] Additionally, hydrogel degradation products can also be a source of toxicity.[8][9]

  • Solution:

    • Pre-leaching/Soaking: Before introducing cells, soak the hydrogel in sterile culture medium or phosphate-buffered saline (PBS) for an extended period (e.g., 24-72 hours), with several changes of the soaking solution. This will help to remove any unbound molecules.

    • Characterize Degradation: Understand the degradation profile of your specific this compound hydrogel formulation. The rate of degradation can be tuned by altering the hydrogel chemistry.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of cytotoxicity in this compound hydrogels?

A1: The most common sources of cytotoxicity are:

  • Unreacted Acrylate Monomers: Incomplete polymerization leaves residual acrylate groups that are toxic to cells.[1][10]

  • Photoinitiators: The type and concentration of the photoinitiator used for crosslinking can significantly impact cell viability.[3][5][6][7]

  • Free Radicals: Free radicals generated during the photopolymerization process can cause cell death.[5]

  • Leachables: Un-crosslinked polymers or other additives can leach out of the hydrogel and be toxic to cells.[11]

Q2: How can I assess the cytotoxicity of my hydrogels?

A2: Standard in vitro cytotoxicity assays are used to evaluate the biocompatibility of hydrogels. These include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Live/Dead Staining: This fluorescence-based assay uses dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability.

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[14]

These tests are often performed in accordance with ISO 10993-5 standards.[12][15][16]

Q3: Which cell lines are typically used for testing hydrogel cytotoxicity?

A3: Fibroblast cell lines are commonly used due to their sensitivity and adherence to standardized testing protocols. Frequently used cell lines include:

  • L929 (mouse fibroblasts): Recommended by the International Organization for Standardization (ISO) standard 10993-5.[12][17][18]

  • NIH/3T3 (mouse embryonic fibroblasts): Another widely used fibroblast cell line for cytotoxicity testing.[19]

Q4: Can the molecular weight of PEG in the this compound hydrogel affect cytotoxicity?

A4: While the acrylate groups are the primary source of monomer-related toxicity, the length of the PEG chain can influence properties like crosslinking density and degradation. For dimethacrylates, those with longer oxyethylene chains (e.g., 23 units) have been shown to have lower cytotoxicity compared to those with shorter chains (14 or fewer units).[10]

Q5: Are there alternatives to acrylate-based chemistry for forming PEG hydrogels that are less cytotoxic?

A5: Yes, other crosslinking chemistries can be employed to form PEG hydrogels with potentially improved cytocompatibility. For example, thiol-ene and Michael-addition reactions are alternative methods for hydrogel formation that can proceed under milder conditions and may avoid the use of potentially cytotoxic photoinitiators. Methylsulfonyl-thiol reactions are another emerging cytocompatible crosslinking chemistry.[14]

Data Presentation

Table 1: Effect of Photoinitiator (Irgacure 2959) Concentration on Cell Survival

Photoinitiator Concentration (% w/v)Relative Cell Survival (%)
≤ 0.015~100
0.02~80
0.04~60
0.08~40
0.16~25

Data derived from studies on human aortic smooth muscle cells exposed to Irgacure 2959.[5] Cell survival decreases significantly with increasing photoinitiator concentration.

Table 2: Comparison of Cytotoxicity Testing Methods

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of MTT tetrazolium salt to formazan (B1609692) by metabolically active cells.Cell viability and proliferation.Quantitative, high-throughput.Can be affected by reducing agents in the material.
Live/Dead Staining Differential staining of live and dead cells based on membrane integrity.Cell viability.Provides direct visualization of live and dead cells.May require fluorescence microscopy.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells.Cell membrane integrity (cytotoxicity).Quantitative, sensitive to early cytotoxic events.LDH in serum can interfere with the assay.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Evaluation using an Extract Test (based on ISO 10993-5)

This protocol describes a common method to assess the cytotoxicity of leachable substances from a hydrogel.

  • Hydrogel Preparation and Sterilization:

    • Prepare this compound hydrogels according to your standard protocol.

    • Sterilize the hydrogels, for example, by UV irradiation or by preparing them under aseptic conditions.

  • Preparation of Hydrogel Extract:

    • Place the sterilized hydrogel in a sterile container with complete cell culture medium at a specific surface area to volume ratio (e.g., as defined in ISO 10993-12).

    • Incubate the hydrogel in the medium for a defined period (e.g., 24-72 hours) at 37°C to allow for the extraction of any leachable substances.[12]

    • As a negative control, incubate medium without a hydrogel under the same conditions. A positive control (e.g., a material with known cytotoxicity) should also be included.

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 or NIH/3T3) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[12]

    • Incubate the cells for 24 hours to allow for attachment.

  • Exposure to Extract:

    • After 24 hours, remove the culture medium from the cells and replace it with the prepared hydrogel extract. It is common to test a series of dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).[12]

    • Incubate the cells with the extracts for a specified duration (e.g., 24 or 48 hours).

  • Assessment of Cytotoxicity:

    • Following incubation, assess cell viability using a quantitative method such as the MTT assay or LDH assay.

    • For the MTT assay, add the MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

    • Cell viability is typically expressed as a percentage relative to the negative control. A reduction in viability below 70% is often considered a cytotoxic effect according to ISO 10993-5.[12][15]

Visualizations

Cytotoxicity_Causes cluster_hydrogel This compound Hydrogel System cluster_process Polymerization Process cluster_cell Cellular Response Hydrogel Polymerized Hydrogel Unreacted Unreacted Acrylates Cell Cell Unreacted->Cell Direct Toxicity Photoinitiator Residual Photoinitiator Photoinitiator->Cell Direct Toxicity Leachables Non-crosslinked Components Leachables->Cell Direct Toxicity UV UV Light PI_Activation Photoinitiator Activation UV->PI_Activation FreeRadicals Free Radicals PI_Activation->FreeRadicals FreeRadicals->Cell Oxidative Stress Cytotoxicity Cytotoxicity Cell->Cytotoxicity

Caption: Key contributors to cytotoxicity in photopolymerized hydrogels.

Troubleshooting_Workflow Start Observe Cell Death in Hydrogel Culture Q1 Is the hydrogel thoroughly washed? Start->Q1 Action1 Implement rigorous washing protocol (e.g., IPA wash) Q1->Action1 No Q2 What is the photoinitiator concentration? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Decrease photoinitiator concentration or switch to a more biocompatible one (e.g., LAP) Q2->Action2 High Q3 Is the polymerization complete? Q2->Q3 Low A2_High High A2_Low Low Action2->Q3 Action3 Optimize UV exposure time and intensity Q3->Action3 No Final Re-evaluate Cell Viability Q3->Final Yes A3_No No A3_Yes Yes Action3->Final

Caption: A workflow for troubleshooting cytotoxicity in hydrogel experiments.

References

challenges in the purification of Bis-acrylate-PEG5 products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Bis-acrylate-PEG5 products. Researchers, scientists, and drug development professionals can use this resource to navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound reaction mixture?

A1: Typical impurities include unreacted pentaethylene glycol (PEG5), mono-acrylated PEG5, excess acrylation reagent (e.g., acryloyl chloride) and its hydrolyzed byproducts, and residual base (e.g., triethylamine). The presence and proportion of these impurities depend heavily on the reaction conditions.

Q2: Which chromatographic technique is best for purifying this compound?

A2: A multi-step purification strategy is often necessary to achieve high purity (>95%).[1]

  • Column Chromatography (Normal Phase): This is an excellent primary purification method to remove the bulk of unreacted starting materials and major byproducts.[1] A silica (B1680970) gel stationary phase is commonly used.

  • Preparative Reverse-Phase HPLC (RP-HPLC): This technique is ideal as a final polishing step to separate the desired bis-acrylated product from any remaining mono-acrylated species and other closely related impurities, achieving very high purity.[1]

Q3: How can I monitor the purity of my fractions during purification?

A3: Purity is typically monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to analyze fractions collected from column chromatography.

  • Analytical HPLC: Provides high-resolution separation to assess the purity of collected fractions and the final product.

  • Mass Spectrometry (MS): Confirms the identity of the product by verifying its molecular weight.

Q4: My this compound product appears to be degrading. What are the best storage conditions?

A4: Bis-acrylate moieties are susceptible to polymerization and hydrolysis. For optimal stability, store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Column Chromatography (Normal Phase)
ProblemPossible CauseRecommended Solution
Poor Separation of Bis- and Mono-acrylate Species Inappropriate solvent system polarity.Optimize the mobile phase. Start with a low-polarity eluent (e.g., ethyl acetate/hexanes) and gradually increase the polarity. A shallower gradient may improve resolution.
Column overload.Reduce the amount of crude product loaded onto the column relative to the amount of silica gel.
Product Elutes with the Solvent Front Mobile phase is too polar.Decrease the initial polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexanes).
Product Does Not Elute from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. In some cases, a small percentage of a more polar solvent like methanol (B129727) may be required in the ethyl acetate.
Preparative HPLC (Reverse Phase)
ProblemPossible CauseRecommended Solution
Broad or Tailing Peaks Column overload.Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase additive.Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to improve peak shape.[2]
Slow mass transfer.Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[2]
Poor Resolution Between Peaks Suboptimal gradient.Decrease the gradient slope (i.e., make the gradient longer and more shallow) to enhance separation.[2]
Incorrect stationary phase.For PEG compounds, C8 or C4 columns can sometimes provide better separation and different selectivity than the more common C18 columns.[2]
High Backpressure Clogged column frit.Filter the sample through a 0.22 µm syringe filter before injection.[2] If the problem persists, back-flush the column according to the manufacturer's instructions.
No Elution of Product Product is too hydrophobic and irreversibly bound.Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[2] A stronger organic solvent like isopropanol (B130326) may be necessary.

Experimental Protocols

Protocol 1: Purification by Normal Phase Column Chromatography

This protocol is a general guideline based on established methods for purifying PEG derivatives.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or channels.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might run from 20% to 80% ethyl acetate.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Final Purification by Preparative RP-HPLC

This protocol outlines a final polishing step for achieving high purity.[1]

  • System Preparation:

    • Column: Use a C18 or C8 semi-preparative column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Dissolve the partially purified product from column chromatography in a minimal amount of the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • Chromatography & Collection:

    • Inject the sample onto the column.

    • Elute with a linear gradient, increasing the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 214 nm).

    • Collect the peak corresponding to the this compound product.

  • Product Recovery:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final pure product as a solid.

Visualized Workflows

G cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Crude this compound (Reaction Mixture) ColChrom Normal Phase Column Chromatography Crude->ColChrom TLC TLC Analysis of Fractions ColChrom->TLC PrepHPLC Preparative RP-HPLC TLC->PrepHPLC Combine Pure Fractions Lyophilize Solvent Removal & Lyophilization PrepHPLC->Lyophilize PureProd High-Purity This compound (>95%) Lyophilize->PureProd G Start Poor HPLC Resolution Q_Overload Are Peaks Broad & Tailing? Start->Q_Overload A_ReduceLoad Reduce Sample Concentration or Injection Volume Q_Overload->A_ReduceLoad Yes Q_Gradient Are Peaks Co-eluting? Q_Overload->Q_Gradient No A_ReduceLoad->Q_Gradient A_ShallowGrad Decrease Gradient Slope (e.g., 5-75% B over 40 min) Q_Gradient->A_ShallowGrad Yes Q_StationaryPhase Still Poor Resolution? Q_Gradient->Q_StationaryPhase No A_ShallowGrad->Q_StationaryPhase A_ChangeColumn Try a Different Stationary Phase (e.g., C8 or Phenyl) Q_StationaryPhase->A_ChangeColumn Yes End Improved Resolution Q_StationaryPhase->End No A_ChangeColumn->End

References

how to avoid side reactions in Bis-acrylate-PEG5 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-acrylate-PEG5 conjugation. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their conjugation experiments, with a focus on avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound conjugation?

A1: The primary reaction is a Michael addition (or conjugate addition). In this reaction, a nucleophile, typically a deprotonated thiol group (thiolate) from a cysteine residue on a protein, attacks one of the carbon atoms of the C=C double bond in the acrylate (B77674) group. This forms a stable thioether bond. Since the reagent is "bis-acrylate," it has two such reactive groups, allowing it to act as a crosslinker or a bridging agent.

Q2: My protein has no free cysteines. Can I still use this compound?

A2: this compound is highly specific for thiol groups. If your protein contains disulfide bonds, you can use a reducing agent to generate free thiols for conjugation.[1] If your protein has no cysteines at all, this reagent is not suitable. While acrylates can react with other nucleophiles like amines under certain conditions (e.g., very high pH), this is generally a slow side reaction and not an efficient primary conjugation strategy.[2]

Q3: What is the optimal pH for thiol-acrylate conjugation?

A3: The optimal pH is a balance between maximizing the reaction rate and minimizing side reactions. The thiol-Michael addition is most efficient at a slightly basic pH (typically 7.5-8.5). In this range, a sufficient portion of the thiol groups (-SH) are deprotonated to the more nucleophilic thiolate form (-S⁻). However, pH values above 8.5 significantly increase the rate of acrylate ester hydrolysis, a major side reaction.[3][4]

Q4: How can I prevent my protein from aggregating during the conjugation process?

A4: Aggregation can be caused by several factors, including intermolecular crosslinking by the bis-functional PEG, protein instability after disulfide bond reduction, or suboptimal buffer conditions. To prevent aggregation, you can:

  • Optimize the molar ratio of this compound to your protein to favor intramolecular conjugation or limit the extent of crosslinking.

  • Work at lower protein concentrations.[1]

  • Perform the reaction at a lower temperature (e.g., 4°C).

  • Add stabilizing excipients, such as arginine or glycerol, to the reaction buffer.

Q5: How do I remove the reducing agent before adding the this compound?

A5: If you are using a thiol-based reducing agent like DTT or β-mercaptoethanol, it is crucial to remove it before adding the acrylate reagent, as its thiol group will compete in the reaction. Removal can be accomplished by dialysis or using a desalting column. A better alternative is to use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not react with the acrylate and often does not need to be removed.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound conjugation.

ProblemPossible CausesSolutions
Low or No Conjugation Efficiency 1. Ineffective Disulfide Reduction: The reducing agent was insufficient or inactive.1. - Use a fresh solution of a strong, non-thiol reducing agent like TCEP.[5][6] - Increase the molar excess of the reducing agent (typically 5-50 fold excess over disulfide bonds). - Ensure the reduction buffer pH is optimal for the chosen agent (TCEP is active over a wide pH range).[5]
2. Re-oxidation of Thiols: Free thiols re-formed disulfide bonds before reacting with the PEG.2. - Add the this compound reagent immediately after the reduction step. - Degas all buffers with nitrogen or argon to remove dissolved oxygen.
3. Suboptimal Reaction pH: The pH is too low, resulting in protonated, non-nucleophilic thiols.3. - Increase the reaction pH to the 7.5-8.5 range.[7] Monitor the pH throughout the reaction. Use a robust buffer system.
4. Hydrolysis of Acrylate: The this compound reagent has degraded due to moisture or high pH.4. - Use a fresh aliquot of the reagent. Store it desiccated and at the recommended temperature. - Prepare the reagent solution immediately before use. Avoid keeping it in aqueous buffer for extended periods, especially at pH > 8.0.[3][4]
Protein Aggregation / Precipitation 1. Intermolecular Crosslinking: The bis-functional PEG reagent is linking multiple protein molecules together.1. - Decrease the protein concentration in the reaction mixture.[1] - Adjust the molar ratio of PEG to protein. A higher molar excess of PEG can sometimes favor the formation of mono-PEGylated species at two different sites rather than crosslinking two molecules.
2. Protein Instability: The reduction of structural disulfide bonds has compromised the protein's tertiary structure.2. - Perform the reduction and conjugation steps at a lower temperature (4°C). - Add stabilizing excipients (e.g., arginine, glycerol) to the buffer. - Minimize the time the protein remains in a reduced state before PEGylation.
High Polydispersity / Multiple Products 1. Reaction with Other Nucleophiles: The acrylate group is reacting with other sites, such as lysine (B10760008) amines.1. - Lower the reaction pH to below 8.5. Amine reactivity is significantly slower than thiol reactivity at this pH.[2]
2. Incomplete Reaction: The reaction was stopped before all sites could react.2. - Increase the reaction time or the molar excess of the this compound reagent. Monitor the reaction's progress using techniques like HPLC or SDS-PAGE.
3. Acrylate Polymerization: Chain-growth polymerization of the acrylate groups is occurring.3. - Ensure the absence of free-radical initiators. While less common in these conditions than Michael addition, it is a potential side reaction for acrylates.[8]
Recommended Reaction Parameters

The optimal conditions should be determined empirically for each specific protein. The following table provides a general starting point.

ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLLower concentrations can reduce the risk of intermolecular crosslinking.[1]
Reducing Agent TCEP (10-50 fold molar excess)TCEP is a strong, non-thiol-based reducing agent that does not compete in the subsequent Michael addition reaction.[5][6]
This compound Molar Excess 5 - 20 fold over protein thiolsThis should be optimized to control the degree of PEGylation and minimize crosslinking.
Reaction pH 7.5 - 8.5Balances efficient thiolate formation with minimizing acrylate hydrolysis.[3][4][7]
Reaction Temperature 4 - 25 °CLower temperatures can enhance protein stability and reduce the rate of side reactions.
Reaction Time 1 - 4 hoursThe reaction should be monitored to determine the optimal time for completion.
Quenching Agent N-acetylcysteine, L-cysteineAdd a small molecule thiol in molar excess to react with any remaining unreacted acrylate groups.

Experimental Protocols

Protocol 1: Conjugation to a Protein via Disulfide Bond Reduction

This protocol provides a general workflow for PEGylating a protein by first reducing a native disulfide bond and then bridging the resulting two thiols with this compound.

1. Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS).

  • Reducing agent: TCEP solution (e.g., 100 mM in water).

  • This compound.

  • Reaction Buffer: 100 mM phosphate buffer with 2 mM EDTA, pH 7.8.

  • Quenching Solution: 1 M N-acetylcysteine in water.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).

2. Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

  • Disulfide Reduction: Add TCEP solution to the protein solution to achieve a 20-fold molar excess over the protein's disulfide bonds. Incubate at room temperature for 1 hour.

  • PEGylation Reaction:

    • Immediately before use, dissolve the this compound in the Reaction Buffer.

    • Add the this compound solution to the reduced protein mixture to achieve a 10-fold molar excess over the protein.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Solution to a final concentration of 20 mM to react with and cap any unreacted acrylate groups. Let it react for 15 minutes.

  • Purification: Purify the PEGylated protein from excess PEG reagent and quenching agent using an appropriate chromatography method (e.g., SEC).

  • Analysis: Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift and HPLC to assess purity. Mass spectrometry can be used to confirm the identity and mass of the final product.[9][10]

Visual Guides

Reaction and Troubleshooting Workflows

The following diagrams illustrate the chemical pathways and logical steps for troubleshooting your experiment.

cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Protein_SH Protein with Free Thiol(s) (-SH) Thiolate Thiolate Anion (-S⁻) Protein_SH->Thiolate pH 7.5 - 8.5 Conjugate Stable Thioether Bond (Protein-S-PEG-acrylate) Thiolate->Conjugate Michael Addition Amine_Reaction Reaction with Amines (e.g., Lysine) Thiol_Reoxidation Thiol Re-oxidation (Disulfide Formation) Thiolate->Thiol_Reoxidation O₂ PEG_Acrylate This compound PEG_Acrylate->Conjugate Michael Addition Hydrolysis Acrylate Hydrolysis PEG_Acrylate->Hydrolysis High pH (>8.5) + H₂O PEG_Acrylate->Amine_Reaction High pH + Protein-NH₂ Polymerization Acrylate Polymerization PEG_Acrylate->Polymerization Radical Initiator Crosslinking Intermolecular Crosslinking Conjugate->Crosslinking Reacts with 2nd Protein

Caption: Desired Michael addition pathway versus common side reactions.

G start Start: Prepare Protein Solution reduction Disulfide Reduction (e.g., with TCEP) start->reduction add_peg Add this compound (Optimize Molar Ratio) reduction->add_peg react Incubate (Control Temp, Time, pH) add_peg->react quench Quench Reaction (e.g., N-acetylcysteine) react->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze end End: Pure Conjugate analyze->end

Caption: Standard experimental workflow for this compound conjugation.

G cluster_low_yield cluster_aggregation cluster_hetero start Problem Observed ly_q1 Low / No Yield start->ly_q1 agg_q1 Aggregation start->agg_q1 het_q1 Multiple Products start->het_q1 ly_a1 Check Reduction Step (TCEP conc., age) ly_q1->ly_a1 ly_a2 Check pH (Is it 7.5-8.5?) ly_q1->ly_a2 ly_a3 Check for O₂ (Degas buffers) ly_q1->ly_a3 ly_a4 Check Reagent (Hydrolyzed?) ly_q1->ly_a4 agg_a1 Lower Protein Conc. agg_q1->agg_a1 agg_a2 Adjust PEG:Protein Ratio agg_q1->agg_a2 agg_a3 Lower Temperature agg_q1->agg_a3 het_a1 Lower pH (<8.5) to reduce amine reactivity het_q1->het_a1 het_a2 Optimize Reaction Time het_q1->het_a2

Caption: Troubleshooting logic for common conjugation issues.

References

Technical Support Center: Refining Bis-acrylate-PEG5 Network Crosslinking Density

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-acrylate-PEG5 networks. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to precisely control and refine hydrogel crosslinking density.

Frequently Asked Questions (FAQs)

Q1: What is crosslinking density and why is it critical for my application?

A1: Crosslinking density refers to the number of covalent or physical connections between polymer chains within a hydrogel network. It is a critical parameter as it directly governs the hydrogel's mechanical properties (like stiffness and elasticity), swelling behavior, mesh size (the space between polymer chains), and degradation rate.[1][2] For drug delivery, it controls the diffusion and release rate of encapsulated molecules.[3] In tissue engineering, it influences cell viability, adhesion, and migration by dictating the scaffold's mechanical environment and nutrient transport.[4][5]

Q2: What are the primary factors I can manipulate to control the crosslinking density of this compound hydrogels?

A2: You can refine the crosslinking density by adjusting several key parameters during the photopolymerization process:

  • PEG Molecular Weight (MW): Lower MW PEG-diacrylate (PEGDA) precursors result in more densely crosslinked systems.[6]

  • PEG Concentration: Increasing the concentration of the PEGDA prepolymer leads to a higher crosslinking density and increased mechanical strength.[7][8]

  • Photoinitiator Concentration: A higher concentration of the photoinitiator generates more free radicals, leading to a higher degree of crosslinking.[9]

  • UV Exposure Time and Intensity: Longer exposure to UV light or higher intensity increases the conversion of acrylate (B77674) groups, resulting in a denser network.[10][11]

Q3: How can I measure or characterize the crosslinking density of my hydrogels?

A3: Crosslinking density is typically characterized indirectly through several methods:

  • Swelling Studies: A lower equilibrium swelling ratio (the amount of water a hydrogel absorbs) indicates a higher crosslinking density.[12][13] This is because a denser network has less space to accommodate water molecules.[6]

  • Rheology: Rheological measurements can determine the storage modulus (G'), which is a measure of the hydrogel's stiffness. A higher storage modulus is directly proportional to a higher crosslinking density.[8][14]

  • Mechanical Testing: Tensile or compression tests can measure properties like Young's modulus and tensile strength, which increase with crosslinking density.[8][14]

  • Flory-Rehner Theory: This theoretical model uses swelling data to calculate network parameters like the average molecular weight between crosslinks (Mc), which is inversely related to crosslinking density.[6]

Q4: What is the relationship between the molecular weight of the this compound precursor and the final crosslinking density?

A4: There is an inverse relationship. Using a lower molecular weight PEGDA precursor (e.g., 250 Da vs. 700 Da) for the same weight concentration results in a higher concentration of reactive acrylate end groups per unit volume.[6] This leads to the formation of a more tightly crosslinked network with a smaller mesh size and lower swelling capacity.[6][7] Conversely, higher molecular weight PEGDAs create looser networks with larger mesh sizes.[7]

Q5: How does increasing the precursor concentration affect the hydrogel network?

A5: Increasing the concentration of this compound in the precursor solution leads to a more densely crosslinked hydrogel.[15] This results in significantly higher tensile strength and a higher storage modulus (G'), while simultaneously decreasing the equilibrium water content.[7][8] However, very high concentrations can also increase the viscosity of the precursor solution, which may hinder the mobility of monomer chains and affect the crosslinking process.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the fabrication and refinement of this compound hydrogels.

Problem: My hydrogel is too soft, mechanically weak, or dissolves after swelling.

  • Possible Cause: The crosslinking density is too low.

  • Solution:

    • Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more free radicals to initiate polymerization, increasing crosslink density and mechanical integrity.[9] Be aware that excessively high concentrations can negatively impact cell viability.[9]

    • Increase UV Exposure Time/Intensity: Ensure the hydrogel is exposed to UV light for a sufficient duration and at an adequate intensity to maximize the conversion of acrylate groups.[10][16] The C=C peak intensity in FT-IR spectra can be monitored to confirm the reaction's progression.[11]

    • Increase PEGDA Concentration: A higher weight percentage of the PEGDA monomer in the precursor solution will result in a denser network and higher mechanical strength.[8][15]

    • Use a Lower Molecular Weight PEGDA: Shorter PEG chains provide a higher density of reactive acrylate groups, leading to a more robustly crosslinked network.[6]

Problem: The hydrogel is not forming, or the gelation time is excessively long.

  • Possible Cause: Inefficient initiation of polymerization.

  • Solution:

    • Check the Photoinitiator: Ensure the photoinitiator is not expired and has been stored correctly. Use a photoinitiator that is soluble in your precursor solution and appropriate for your UV light source wavelength (e.g., Irgacure 2959 for long-wavelength UV).[17]

    • Verify UV Light Source: Confirm that your UV lamp is functioning correctly and emitting at the proper wavelength and intensity to activate your chosen photoinitiator.

    • Optimize Initiator Concentration: While too little initiator can prevent gelation, ensure you are using an effective concentration. For redox initiation systems, the molar ratios of the initiators are critical.[18]

    • Degas the Precursor Solution: Dissolved oxygen can inhibit free-radical polymerization. Degassing the solution before UV exposure can improve gelation kinetics.

Problem: The hydrogel is brittle and fractures easily.

  • Possible Cause: The crosslinking density is too high.

  • Solution:

    • Decrease Crosslinker Concentration: If using a separate crosslinking agent, reducing its concentration will lower the crosslinking density.[12] For PEGDA hydrogels, this means lowering the overall PEGDA concentration.[8]

    • Reduce UV Exposure Time/Intensity: Over-exposing the hydrogel can lead to an excessively dense network. Reduce the curing time to achieve the desired flexibility.[10]

    • Use a Higher Molecular Weight PEGDA: Longer polymer chains between crosslinks will increase the elasticity of the network and reduce brittleness.[7]

    • Decrease Photoinitiator Concentration: Lowering the initiator concentration will reduce the number of crosslinks formed.[9]

Problem: I am observing poor cell viability after encapsulation.

  • Possible Cause: Cytotoxicity from unreacted components or the polymerization process itself.

  • Solution:

    • Minimize Photoinitiator Concentration: Use the lowest possible concentration of photoinitiator that still achieves complete polymerization, as initiators and their byproducts can be cytotoxic.[9] Studies have shown that cell viability can be higher at lower initiator concentrations.[9]

    • Ensure Complete Polymerization: Unreacted acrylate groups are cytotoxic. Increase UV exposure time to ensure maximum conversion, but balance this with potential negative effects of prolonged UV on cells.

    • Purify Precursors: Ensure the this compound and other reagents are of high purity and free from cytotoxic contaminants.

    • Wash the Hydrogels: After polymerization, wash the hydrogels extensively in a sterile buffer solution (e.g., PBS) to leach out any unreacted monomers or initiator molecules before cell culture.

Data Presentation

The following tables summarize the impact of key experimental variables on the properties of Bis-acrylate-PEG (PEGDA) networks, which are directly related to crosslinking density.

Table 1: Effect of Photoinitiator (PI) Concentration on Mechanical Properties

PI Concentration (wt%)Maximum Tensile StressEffect on Crosslinking DensityReference
0.2%LowerLower[9]
0.6%HigherHigher[9]
Summary: Increasing the photoinitiator concentration increases the number of free radicals, leading to a higher crosslink density and improved mechanical strength.[9]

Table 2: Influence of PEG Molecular Weight (MW) and Concentration on Hydrogel Properties

PEGDA MW (Da)PEGDA Conc. (wt%)Swelling RatioCrosslinking DensityTensile StrengthReference
4,00020%~6xLower~0.2 MPa[7]
10,00020%~8xLower-[7]
20,00020%~12xLower-[7]
4,00040%LowerHigher~13 MPa[7]
Summary: Higher PEGDA molecular weight leads to a lower crosslinking density and higher swelling.[6][7] Increasing PEGDA concentration at a constant MW significantly increases crosslinking density and tensile strength while reducing swelling.[7][8]

Table 3: Effect of UV Exposure Time on Network Properties

UV Exposure TimeSwelling Ratio (Q)Avg. MW between Crosslinks (Mc)Network DensityReference
ShorterHigherHigherLower[10]
LongerLowerLower (260 to 230 g/mol )Higher[10]
Summary: Increasing the UV exposure time leads to a higher conversion of double bonds, resulting in a lower Mc value, a decreased swelling ratio, and a denser network.[10]

Experimental Protocols

Protocol 1: General Fabrication of this compound Hydrogels via Photopolymerization

  • Precursor Solution Preparation:

    • Dissolve the this compound macromer in a suitable buffer (e.g., sterile Phosphate-Buffered Saline, PBS) to the desired final concentration (e.g., 10-30% w/v).[19]

    • Add a photoinitiator (e.g., Irgacure 2959, 0.05-0.5% w/v) to the solution.[20] Ensure it is completely dissolved. Gentle heating (e.g., to 80°C) and vortexing may be required, especially for higher concentrations of GelMA if included.[20]

    • If encapsulating cells, prepare the cell suspension separately and then gently mix it with the filtered, sterile precursor solution just before crosslinking.

  • Photocrosslinking:

    • Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer).

    • Expose the solution to a UV light source (e.g., 365 nm) for a predetermined time (e.g., 1-10 minutes).[16][17] The exact time and intensity will need to be optimized for your specific formulation and desired crosslinking density.

  • Post-Fabrication Processing:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS or cell culture medium for several hours to remove any unreacted components.[9] This step is critical for biocompatibility.

Protocol 2: Characterization of Crosslinking Density via Swelling Studies

  • Initial Measurement: Record the initial weight of the freshly prepared hydrogel sample (W_initial).

  • Immersion: Place the hydrogel sample in a beaker containing a large volume of distilled water or PBS at a specific temperature (e.g., 37°C).[21]

  • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take 24 hours or more.[14] Periodically remove the sample, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_swollen). Equilibrium is reached when the weight no longer changes significantly between measurements.

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR or Q) using the formula:

    • Q = W_swollen / W_initial (or W_dry if the initial state is lyophilized)

    • A lower Q value indicates a higher crosslinking density.[12]

Protocol 3: Mechanical Testing using Rheometry

  • Sample Preparation: Prepare hydrogel discs of a defined diameter and thickness suitable for the rheometer's parallel plate geometry.

  • Instrument Setup: Use a rheometer equipped with a Peltier stage for temperature control.[15]

  • Measurement:

    • Place the hydrogel sample on the bottom plate and lower the top plate to make contact.

    • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (within the linear viscoelastic region, typically ~1%) to determine the storage modulus (G') and loss modulus (G'').

    • For most hydrogels, G' will be significantly higher than G'', indicating a solid-like elastic behavior.[2]

  • Analysis: The value of the storage modulus (G') is directly proportional to the crosslinking density of the hydrogel.[2][14] Compare G' values across different formulations to assess relative differences in crosslinking.

Visualizations

The following diagrams illustrate key workflows and relationships in refining this compound network properties.

experimental_workflow cluster_prep 1. Preparation cluster_fab 2. Fabrication cluster_post 3. Post-Processing cluster_char 4. Characterization cluster_analysis 5. Analysis prep prep process process char char analysis analysis A Dissolve PEG-Acrylate in Buffer B Add Photoinitiator A->B C Mix with Cells (Optional) B->C D Pipette into Mold C->D E Expose to UV Light (Photocrosslinking) D->E F Wash Hydrogel (Remove Unreacted Species) E->F G Swelling Studies F->G H Rheology F->H I Mechanical Testing F->I J Determine Crosslinking Density, Modulus, Swelling Ratio G->J H->J I->J

Caption: Experimental workflow for hydrogel fabrication and characterization.

logical_relationship cluster_inputs Controllable Parameters cluster_outputs Resulting Properties input input output output intermediate intermediate bad_output bad_output peg_mw PEG MW xd Crosslinking Density peg_mw->xd Decrease peg_conc PEG Conc. peg_conc->xd Increase pi_conc Initiator Conc. pi_conc->xd Increase uv_exp UV Exposure uv_exp->xd Increase mech_strength Mechanical Strength (Stiffness) swelling Swelling Ratio mesh_size Mesh Size degradation Degradation Rate brittleness Brittleness xd->mech_strength Increases xd->swelling Decreases xd->mesh_size Decreases xd->degradation Decreases xd->brittleness Increases

Caption: Factors influencing the final crosslinking density and hydrogel properties.

References

Validation & Comparative

Bis-acrylate-PEG5 in PROTAC Design: A Comparative Analysis of Linker Functionality

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Bis-acrylate-PEG5 as a PROTAC linker, contextualizing its potential performance against other commonly employed linker classes. The inclusion of reactive acrylate (B77674) moieties designates PROTACs synthesized with this linker as covalent, offering distinct advantages and disadvantages compared to their non-covalent counterparts. This comparison is supported by representative experimental data from studies on similar linker types and detailed methodologies for key validation experiments.

The Role of the Linker in PROTAC-Mediated Degradation

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker's role extends beyond merely tethering the two ligands; it critically influences the formation and stability of the ternary complex, which is composed of the POI, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The most common types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures. This compound falls into the category of PEG linkers with the addition of reactive "warheads."

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties.

  • Advantages:

    • Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats significantly improves the aqueous solubility of PROTACs, which are often large and lipophilic molecules.

    • Favorable Pharmacokinetics: PEGylation can improve the pharmacokinetic profile of molecules, although this is highly dependent on the overall structure.

    • Modulable Length: The length of the PEG chain can be easily adjusted to optimize the distance between the POI and the E3 ligase for efficient ternary complex formation.

  • Disadvantages:

    • Flexibility: While beneficial for achieving a productive conformation, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

Alkyl Linkers

Alkyl chains are another common type of flexible linker.

  • Advantages:

    • Synthetic Accessibility: They are synthetically straightforward to incorporate into PROTAC designs.

  • Disadvantages:

    • Hydrophobicity: Alkyl chains can increase the lipophilicity of PROTACs, potentially leading to poor solubility and off-target effects.

Rigid Linkers

Rigid linkers, which may incorporate cyclic structures, offer a different approach to linker design.

  • Advantages:

    • Pre-organization: They can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.

    • Improved Selectivity: By restricting the conformational freedom, rigid linkers can enhance selectivity for the target protein.

  • Disadvantages:

    • Synthetic Complexity: The synthesis of rigid linkers can be more challenging.

The Unique Feature of this compound: Covalent Targeting

The defining characteristic of this compound is the presence of two acrylate groups. Acrylates are Michael acceptors and can form covalent bonds with nucleophilic residues, such as cysteine, on the surface of proteins. This transforms a PROTAC into a covalent, irreversible binder to either the POI or the E3 ligase, or potentially both if accessible cysteines are present.

Covalent vs. Non-Covalent PROTACs
  • Non-Covalent PROTACs: These operate in a catalytic manner, where a single PROTAC molecule can induce the degradation of multiple POI molecules.

  • Covalent PROTACs: By forming a permanent bond, a covalent PROTAC acts stoichiometrically, meaning one PROTAC molecule can typically only lead to the degradation of one POI molecule. However, this can offer several advantages:

    • Increased Potency and Duration of Action: The irreversible binding can lead to sustained target engagement and a more prolonged degradation effect.

    • Targeting Challenging Proteins: Covalent PROTACs can be effective against targets with shallow binding pockets where achieving high affinity with a reversible ligand is difficult.

    • Enhanced Selectivity: If the targeted cysteine residue is unique to the POI, covalent binding can significantly improve selectivity.

The decision to use a covalent linker like this compound depends on the specific target and the desired therapeutic outcome. For instance, in the case of Bruton's tyrosine kinase (BTK), both reversible and irreversible covalent PROTACs have been developed, with studies showing that covalent engagement can drive degradation and enhance selectivity.

Quantitative Data Comparison (Representative)

Table 1: Representative Degradation Efficiency of PROTACs with Different Linker Types

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based (non-covalent) BRD4CRBN~25>90
Alkyl-based (non-covalent) BTKCRBN1-40>85
Rigid (non-covalent) Not SpecifiedNot SpecifiedVariesVaries
Covalent (Acrylamide) BTKCRBN~2.2~97

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. This data is representative and compiled from different studies; direct comparison should be made with caution.

Experimental Protocols

To evaluate the performance of a PROTAC synthesized with this compound, a series of key experiments are required.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Diagram 2: Western Blot Workflow

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis

Caption: A streamlined workflow for Western blot analysis of PROTAC efficacy.

Protocol:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

Diagram 3: Logic of Ternary Complex Formation Assays

Ternary_Complex_Logic input POI + PROTAC + E3 Ligase assay Biophysical Assay (e.g., SPR, ITC, NanoBRET) input->assay output Quantification of Ternary Complex (Affinity, Kinetics, Cooperativity) assay->output

Caption: The fundamental principle behind ternary complex formation assays.

Protocols:

  • Surface Plasmon Resonance (SPR): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the other protein (POI) and the PROTAC is flowed over the chip. The binding events are measured in real-time. This can determine the kinetics (on- and off-rates) and affinity of the interactions.

  • Isothermal Titration Calorimetry (ITC): The heat released or absorbed during the binding of the PROTAC and POI to the E3 ligase is measured directly. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • NanoBRET™/FRET-based Assays: These are cell-based assays where the POI and E3 ligase are tagged with a bioluminescent donor (e.g., NanoLuc®) and a fluorescent acceptor (e.g., HaloTag®), respectively. Upon ternary complex formation, the donor and acceptor are brought into proximity, resulting in a measurable energy transfer.

Cellular Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.

Protocols:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides a good initial screen for membrane permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering both passive diffusion and active transport mechanisms.

Conclusion

This compound represents a PROTAC linker with a unique combination of properties. The PEG5 component is expected to confer favorable solubility and provide an appropriate length and flexibility for ternary complex formation, which is a hallmark of many successful PROTACs. The addition of bis-acrylate functionalities introduces a covalent binding mechanism, which can lead to enhanced potency, duration of action, and the ability to target proteins that are challenging for non-covalent binders.

The evaluation of a PROTAC containing a this compound linker would require a comprehensive experimental approach, including robust quantification of protein degradation, detailed characterization of ternary complex formation, and assessment of cellular permeability. By comparing the performance of such a PROTAC with those containing other linker types, researchers can make informed decisions in the design and optimization of novel protein degraders. The choice of linker is ultimately context-dependent, and the specific advantages of a covalent PEG linker like this compound will be determined by the properties of the target protein and the desired therapeutic profile.

Comparative Analysis of Bis-acrylate-PEG5, GelMA, and Alginate Hydrogels for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the morphological and rheological properties of three prominent hydrogel systems, providing researchers and drug development professionals with essential data for informed material selection.

This guide offers a detailed comparison of Bis-acrylate-PEG5 (represented by Poly(ethylene glycol) diacrylate or PEGDA), Gelatin Methacryloyl (GelMA), and Alginate hydrogels. The selection of an appropriate hydrogel scaffold is critical for successful drug delivery and tissue engineering applications. This document provides a side-by-side analysis of their key physical characteristics, determined by Scanning Electron Microscopy (SEM) and rheology, to facilitate this decision-making process.

Comparative Data of Hydrogel Properties

The following table summarizes the key morphological and rheological properties of PEGDA, GelMA, and Alginate hydrogels. These values are indicative and can be tuned by altering factors such as polymer concentration, crosslinker density, and molecular weight.

PropertyBis-acrylate-PEG (PEGDA)Gelatin Methacryloyl (GelMA)Alginate
Morphology (SEM)
Pore StructureInterconnected porous network[1][2]Highly porous and interconnected[3]Porous, with pore size dependent on crosslinking[4][5][6]
Pore Size5 - 100 µm (tunable with MW and concentration)[1]20 - 200 µm[7]5 nm - 1.5 µm (highly dependent on formulation)[4][5]
Rheological Properties
Storage Modulus (G')1 - 100 kPa (highly tunable)[8][9][10]0.1 - 50 kPa[11][12][13][14]0.1 - 100 kPa[3]
Loss Modulus (G'')Typically lower than G', indicating elastic behavior[10][15]Lower than G', indicating elastic behavior[11][12][13][14][15]Lower than G', indicating elastic behavior[15]
Key CharacteristicsBiologically inert, tunable mechanical properties, synthetic[16]Bioactive (contains cell-binding motifs), biodegradable, tunable[14]Biocompatible, mild gelation, natural polymer[3]

Experimental Workflows

The characterization of these hydrogels follows a standardized workflow, from synthesis to analysis. The following diagram illustrates the key steps involved in preparing and evaluating the hydrogels using SEM and rheology.

G cluster_0 Hydrogel Synthesis cluster_1 Sample Preparation cluster_2 Characterization A Precursor Solution (e.g., PEGDA, GelMA, Alginate) B Addition of Crosslinker/Initiator A->B C Gelation (e.g., UV, Thermal, Ionic) B->C D Hydrogel Sample C->D E Equilibration in Physiological Buffer D->E F Rheological Analysis (G', G'') E->F G SEM Sample Preparation (Fixation, Dehydration, Coating) E->G H SEM Imaging (Morphology, Pore Size) G->H

Experimental workflow for hydrogel characterization.

Detailed Experimental Protocols

Accurate and reproducible characterization is paramount in materials science. Below are detailed protocols for the key experimental techniques cited in this guide.

Scanning Electron Microscopy (SEM) Protocol for Hydrogels

SEM is a powerful technique for visualizing the surface morphology and porous internal structure of hydrogels.[17][18]

  • Fixation: The hydrogel samples are first fixed to preserve their structure. This is typically achieved by immersing the hydrogel in a 2.5% glutaraldehyde (B144438) solution in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

  • Dehydration: The fixed hydrogels are then dehydrated through a series of graded ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with each step lasting for 15-20 minutes.[19]

  • Drying: Critical point drying or freeze-drying is used to remove the solvent without causing the collapse of the hydrogel structure. For freeze-drying, samples are frozen in liquid nitrogen and then lyophilized overnight.

  • Sputter Coating: The dried hydrogel is mounted on an SEM stub and sputter-coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

  • Imaging: The coated sample is then imaged in a scanning electron microscope at an appropriate accelerating voltage and magnification to visualize the surface and cross-sectional morphology.

Rheological Analysis Protocol for Hydrogels

Rheology is used to characterize the viscoelastic properties of hydrogels, providing insights into their mechanical strength and behavior under shear.[20][21][22][23][24]

  • Sample Preparation: Hydrogel samples are typically prepared in a mold to a specific thickness (e.g., 1-2 mm). For in-situ gelation, the precursor solution is placed directly onto the rheometer plate.

  • Instrument Setup: A rheometer equipped with a parallel-plate geometry is used. The gap between the plates is set to the thickness of the hydrogel sample. A solvent trap is often used to prevent dehydration of the sample during the measurement.

  • Linear Viscoelastic Region (LVER) Determination: An amplitude sweep (strain sweep) is performed at a constant frequency (e.g., 1 Hz) to determine the LVER, where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. All subsequent measurements should be performed within this strain range.

  • Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVER. This provides information on how the viscoelastic properties of the hydrogel change with the frequency of the applied shear. G' and G'' are recorded over a range of frequencies (e.g., 0.1 to 100 rad/s).

  • Time Sweep: For hydrogels that undergo gelation over time, a time sweep at a constant frequency and strain can be performed to monitor the evolution of G' and G'' during the gelation process. The point where G' surpasses G'' is often considered the gel point.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Bis-acrylate-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of raw materials is a cornerstone of robust scientific research and drug development. For professionals working with hydrogels, bioconjugation, and drug delivery systems, Bis-acrylate-PEG5 is a critical component. Its purity can significantly impact polymerization kinetics, hydrogel properties, and ultimately, the performance and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for assessing the purity of such polymers.

This guide provides an objective comparison of the most effective HPLC-based methods for determining the purity of this compound. We will delve into the principles of each technique, present comparative data, and provide detailed experimental protocols to enable you to select and implement the most suitable method for your needs.

Comparison of Key HPLC Methods

Three primary HPLC modes are particularly well-suited for the analysis of this compound and related PEGylated compounds: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method separates molecules based on different physicochemical properties, offering unique advantages for purity assessment.

Method Principle of Separation Primary Application for this compound Purity Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Based on the hydrophobicity of the molecule.High-resolution separation of this compound from non-polar and slightly polar impurities, as well as related substances like mono-acrylate-PEG5.Excellent for resolving closely related species. High efficiency and compatibility with a wide range of detectors.May not be ideal for separating oligomers of very different sizes if their hydrophobicity is similar.
Size-Exclusion Chromatography (SEC) Based on the hydrodynamic volume (size) of the molecule in solution.Determination of molecular weight distribution and detection of high or low molecular weight impurities (e.g., polymer aggregates or unreacted PEG).Provides valuable information on polydispersity. A relatively simple and robust method.Limited resolution for molecules of similar size. Not suitable for separating impurities with the same hydrodynamic volume.
Hydrophilic Interaction Liquid Chromatography (HILIC) Based on the partitioning of polar molecules between a polar stationary phase and a less polar mobile phase.Separation of polar impurities from the main this compound peak. Can be an alternative to RP-HPLC for very polar molecules.Effective for retaining and separating highly polar compounds that are not well-retained in RP-HPLC.Can have issues with reproducibility and longer column equilibration times compared to RP-HPLC.[1]

Quantitative Data Comparison

The following table summarizes typical performance data for the analysis of polyethylene (B3416737) glycol diacrylates (PEGDA), which are structurally very similar to this compound. This data, compiled from various studies, provides a benchmark for what can be expected from each method.

Parameter RP-HPLC SEC HILIC
Reported Purity (%) >98% for purified PEGDA[2]95.8% for PEGDA after dialysis[3]Method-dependent, often used for qualitative impurity profiling.
Limit of Detection (LOD) As low as 0.04 x 10⁻⁵ mol/L for PEGDA[2]Dependent on detector and molecular weight, generally in the µg range.Dependent on detector and analyte, can be in the ng/mL to µg/mL range.
Typical Run Time 15-30 minutes10-20 minutes20-40 minutes
Common Impurities Detected Mono-acrylates, unreacted starting materials, by-products of synthesis.High and low molecular weight oligomers, aggregated polymer.Highly polar impurities, unreacted hydrophilic starting materials.

Experimental Protocols

Detailed methodologies for each of the key HPLC techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Reversed-Phase HPLC (RP-HPLC) Method

This protocol is adapted from a validated method for the analysis of polyethylene glycol diacrylate (PEGDA) and is highly suitable for this compound.[2]

  • Instrumentation:

    • HPLC system with a gradient pump and UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., SinoChrom ODS-BP, 200 x 4.6 mm, 5 µm).[2]

    • Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.86).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution with a ratio of 42:58 (v/v) of Mobile Phase B to Mobile Phase A.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 205 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Size-Exclusion Chromatography (SEC) Method

This protocol provides a general framework for analyzing the molecular weight distribution of PEG-based polymers.

  • Instrumentation:

    • HPLC or GPC system with a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Column: SEC column suitable for the molecular weight range of this compound (e.g., Waters Ultrahydrogel DP).[4]

    • Mobile Phase: Acetonitrile/Water (35:65 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35 °C.

    • Detection: Refractive Index (RI).

    • Injection Volume: 20 µL.[4]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of 2-5 mg/mL.

    • Allow the sample to fully dissolve, with gentle agitation if necessary.

    • Filter the sample through a 0.22 µm syringe filter.

  • Data Analysis:

    • Calibrate the column using a series of narrow molecular weight PEG standards.

    • Run the this compound sample and determine its molecular weight distribution relative to the calibration curve.

    • Identify any peaks corresponding to high molecular weight aggregates or low molecular weight fragments.

    • Assess purity based on the homogeneity of the main peak.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This protocol outlines a general approach for the HILIC analysis of polar compounds like PEG derivatives.

  • Instrumentation:

    • HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., with amide or diol functional groups).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: ELSD or CAD.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent with a high organic content (e.g., 90% acetonitrile/10% water) to a concentration of 1-2 mg/mL.

    • Ensure the sample is fully dissolved.

    • Filter through a 0.22 µm syringe filter.

  • Data Analysis:

    • Identify the main this compound peak.

    • Analyze for the presence of early-eluting peaks which would correspond to more polar impurities.

    • Purity is typically assessed by area percentage, similar to RP-HPLC.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of selecting an appropriate HPLC method and the general workflow for purity analysis.

HPLC_Method_Selection start Assess Analytical Need q1 Need to separate based on polarity/hydrophobicity? start->q1 q2 Need to determine molecular weight distribution? q1->q2 No rphplc Use RP-HPLC q1->rphplc Yes q3 Are impurities highly polar? q2->q3 No sec Use SEC q2->sec Yes q3->rphplc No hilic Use HILIC q3->hilic Yes

Caption: Decision tree for selecting the appropriate HPLC method.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect Analytes separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Generate Report

References

A Comparative Guide to Bis-Acrylate-PEG5 and Other Crosslinkers for Hydrogel Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of hydrogels crosslinked with Bis-Acrylate-PEG5 against other commonly used crosslinking agents. The selection of a crosslinker is a critical determinant of a hydrogel's mechanical behavior, influencing its suitability for applications ranging from tissue engineering to controlled drug delivery. This document presents quantitative data from experimental studies, details the methodologies for key mechanical tests, and provides visualizations to illustrate relevant concepts.

Introduction to Crosslinkers and Mechanical Performance

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. Their mechanical properties, such as stiffness, elasticity, and strength, are primarily dictated by the density and nature of the crosslinks within the polymer network. The choice of crosslinker, therefore, plays a pivotal role in tailoring hydrogels for specific biomedical applications.

This compound is a poly(ethylene glycol) (PEG) based crosslinker with two terminal acrylate (B77674) groups, connected by a chain of five PEG repeats. Its PEG backbone imparts hydrophilicity and biocompatibility, while the terminal acrylate groups enable rapid polymerization and crosslinking, typically via photo-initiation. The relatively short PEG chain length of this compound is expected to result in a higher crosslinking density compared to longer-chain PEG diacrylates, leading to stiffer and more brittle hydrogels.

This guide compares the mechanical performance of hydrogels crosslinked with short-chain PEG diacrylates (as a proxy for this compound) against other common crosslinkers, including other PEG-diacrylates of varying molecular weights and N,N'-methylenebis(acrylamide) (BIS).

Comparative Mechanical Properties

The following tables summarize the quantitative data on the mechanical properties of hydrogels fabricated with different crosslinkers. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Tensile Properties of Hydrogels with Different PEG-Diacrylate (PEGDA) Crosslinkers

Crosslinker (Molecular Weight, Mn)Tensile Strength (MPa)Yield Stress (MPa)Fracture Behavior
PEGDA (250 g/mol )20.45 ± 3.3119.00 ± 6.27Elastic-plastic
PEGDA (575 g/mol )1.68 ± 0.65-Brittle
PEGDA (700 g/mol )1.90 ± 0.30-Brittle

Data extracted from a study by Klimaschewski S. F. et al. (2022). Note: this compound has a molecular weight of approximately 346.37 g/mol , placing its expected performance between the PEGDA 250 and 575 g/mol samples.

Table 2: Compressive Properties of Hydrogels with Different PEG-Diacrylate (PEGDA) Crosslinkers

Crosslinker (Molecular Weight, Mn)Compression Strength (MPa)
PEGDA (250 g/mol )233.55 ± 19.15
PEGDA (575 g/mol )15.67 ± 2.03
PEGDA (700 g/mol )20.92 ± 2.65

Data extracted from a study by Klimaschewski S. F. et al. (2022).

Table 3: Hardness of Hydrogels with Different PEG-Diacrylate (PEGDA) Crosslinkers

Crosslinker (Molecular Weight, Mn)Shore A Hardness
PEGDA (250 g/mol )76.50 ± 0.81
PEGDA (575 g/mol )66.20 ± 0.75
PEGDA (700 g/mol )70.90 ± 0.94

Data extracted from a study by Klimaschewski S. F. et al. (2022).

Qualitative Comparison with Other Crosslinkers:

  • N,N'-methylenebis(acrylamide) (BIS): Compared to PEGDA, BIS is a smaller and more rigid crosslinker. Hydrogels crosslinked with BIS generally exhibit higher mechanical strength and stiffness at the same molar concentration due to the formation of a denser crosslinking network.[1]

  • Longer-chain PEG-diacrylates (e.g., PEGDA 3400 g/mol ): Increasing the molecular weight of the PEGDA crosslinker generally leads to a decrease in the compressive and tensile modulus.[2][3] This is because longer PEG chains result in a lower crosslinking density and a larger mesh size within the hydrogel network, making the material softer and more elastic.[2]

  • Di(ethylene glycol) dimethacrylate (DEGDMA): DEGDMA is another common crosslinker. While direct comparative data with this compound is limited, the principles of crosslinker length and flexibility apply. Shorter, more rigid crosslinkers like DEGDMA would be expected to produce stiffer hydrogels than longer, more flexible PEG-based crosslinkers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the mechanical properties of hydrogels. Below are outlines of common methods used for mechanical testing.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a hydrogel.

Typical Protocol (based on ASTM D638):

  • Sample Preparation: Hydrogel samples are typically cast into a dumbbell or dog-bone shape using a mold. The dimensions should be standardized to ensure consistency.

  • Instrumentation: A universal testing machine equipped with a suitable load cell is used. Grips should be designed to hold the soft and wet hydrogel samples without causing damage or slippage.

  • Procedure:

    • The dimensions of the sample's cross-sectional area are measured.

    • The sample is mounted in the grips of the testing machine.

    • A tensile load is applied at a constant strain rate until the sample fractures.

    • The load and displacement are recorded throughout the test.

  • Data Analysis:

    • Tensile Stress: Load divided by the initial cross-sectional area.

    • Tensile Strain: Change in length divided by the initial length.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Tensile Strength: The maximum stress the sample can withstand before fracturing.

    • Elongation at Break: The strain at which the sample fractures.

Compression Testing

Objective: To determine the compressive modulus and compressive strength of a hydrogel.

Typical Protocol (based on ASTM D695):

  • Sample Preparation: Cylindrical or cubical hydrogel samples with a defined aspect ratio (height to diameter) are prepared.

  • Instrumentation: A universal testing machine with parallel compression plates is used.

  • Procedure:

    • The dimensions of the sample are measured.

    • The sample is placed between the compression plates. A lubricant may be used to minimize friction.

    • A compressive load is applied at a constant strain rate.

    • The load and displacement are recorded.

  • Data Analysis:

    • Compressive Stress: Load divided by the initial cross-sectional area.

    • Compressive Strain: Change in height divided by the initial height.

    • Compressive Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Compressive Strength: The maximum stress the sample can withstand before failure or at a specified strain.

Rheological Characterization

Objective: To determine the viscoelastic properties of a hydrogel, such as the storage modulus (G') and loss modulus (G'').

Typical Protocol:

  • Sample Preparation: A small volume of the hydrogel is placed on the lower plate of the rheometer.

  • Instrumentation: A rheometer with a parallel plate or cone-and-plate geometry is used.

  • Procedure:

    • Time Sweep: Monitors the evolution of G' and G'' over time during gelation to determine the gel point.

    • Strain Sweep: Performed at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

    • Frequency Sweep: Performed at a constant strain within the LVER to characterize the material's response to different deformation rates.

  • Data Analysis:

    • Storage Modulus (G'): Represents the elastic component of the hydrogel, indicating its ability to store energy.

    • Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.

    • Tan Delta (G''/G'): The ratio of the loss modulus to the storage modulus, which provides information about the damping properties of the material.

Visualizations

The following diagrams illustrate key concepts related to the mechanical testing of hydrogels.

Experimental_Workflow_Tensile_Testing cluster_prep Sample Preparation cluster_test Tensile Test cluster_analysis Data Analysis Prep Prepare Hydrogel Precursor Mold Cast into Dumbbell Mold Prep->Mold Cure Crosslink (e.g., UV exposure) Mold->Cure Mount Mount Sample in Grips Cure->Mount ApplyLoad Apply Tensile Load at Constant Strain Rate Mount->ApplyLoad Record Record Load and Displacement ApplyLoad->Record StressStrain Calculate Stress vs. Strain Curve Record->StressStrain Modulus Determine Young's Modulus StressStrain->Modulus Strength Determine Tensile Strength StressStrain->Strength Elongation Determine Elongation at Break StressStrain->Elongation

Caption: Workflow for tensile testing of hydrogels.

Crosslinker_Effect cluster_short Short-Chain Crosslinker (e.g., this compound) cluster_long Long-Chain Crosslinker (e.g., PEGDA 3400) ShortChain High Crosslink Density Small Mesh Size HighStiffness High Stiffness & Strength ShortChain->HighStiffness LowElasticity Low Elasticity & More Brittle ShortChain->LowElasticity LongChain Low Crosslink Density Large Mesh Size LowStiffness Low Stiffness & Strength LongChain->LowStiffness HighElasticity High Elasticity & More Flexible LongChain->HighElasticity Crosslinker Crosslinker Choice Crosslinker->ShortChain Shorter Chain Crosslinker->LongChain Longer Chain

Caption: Effect of crosslinker chain length on hydrogel properties.

Conclusion

The mechanical properties of hydrogels are critically dependent on the choice of crosslinker. Short-chain PEG diacrylates, such as this compound, are effective in creating hydrogels with high stiffness and strength due to the formation of a dense crosslinking network. This is in contrast to longer-chain PEG diacrylates, which result in softer and more elastic hydrogels. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists in selecting the appropriate crosslinker to achieve the desired mechanical performance for their specific application in drug development and tissue engineering. The provided visualizations further aid in understanding the fundamental relationships between crosslinker structure and hydrogel properties.

References

A Comparative Guide to the Spectroscopic Analysis of Bis-acrylate-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic analysis of Bis-acrylate-PEG5 using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize PEG linkers in their work. This document outlines the expected spectral characteristics, offers detailed experimental protocols, and compares the data with relevant alternatives to ensure proper characterization and quality control.

Introduction to this compound

This compound is a bifunctional molecule featuring a five-unit polyethylene (B3416737) glycol (PEG) chain flanked by two acrylate (B77674) groups. Its systematic IUPAC name is 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, and its molecular formula is C₁₆H₂₆O₈[1][2][3]. This compound is frequently used as a crosslinker in the synthesis of hydrogels and as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs)[1][3][4]. Spectroscopic analysis is crucial for confirming its identity, purity, and the successful incorporation of both the PEG and acrylate functionalities.

Chemical Structure:

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the characteristic ester carbonyl and vinyl groups of the acrylate moieties, as well as the ether linkages of the PEG backbone.

Expected FTIR Spectral Data

The table below summarizes the key vibrational bands expected in the FTIR spectrum of this compound.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
~2870 - 2950C-H (Aliphatic)StretchingStrong, Broad
~1725C=O (Ester)StretchingStrong, Sharp
~1635C=C (Vinyl)StretchingMedium to Weak, Sharp
~1450C-HBending (Scissoring)Medium
~1100 - 1150C-O-C (Ether)Asymmetric StretchingVery Strong, Broad
~810=C-HBending (Out-of-plane)Medium, Sharp

Data compiled from typical values for PEG-acrylates.[5][6][7][8]

Comparison with Alternatives

The primary spectral features remain consistent across different PEG chain lengths. However, the relative intensity of the C-O-C ether peak (~1100 cm⁻¹) compared to the C=O ester peak (~1725 cm⁻¹) will increase with longer PEG chains.

When comparing this compound to Bis-methacrylate-PEG5 , the primary difference in the FTIR spectrum is subtle. The C=C stretching vibration may shift slightly, and changes in the C-H bending regions will occur due to the additional methyl group on the double bond in the methacrylate (B99206).

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Key Differentiator
This compound ~1725~1635Presence of characteristic acrylate peaks.
Bis-methacrylate-PEG5 ~1720~1638Subtle shifts and changes in C-H bending patterns.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet may be prepared.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Accessory: ATR is recommended for ease of use and good signal quality.

    • Detector: Deuterated Triglycine Sulfate (DTGS) is typically sufficient.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then acquired.

    • Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[9][10]

  • Data Processing: The resulting spectrum is baseline-corrected and peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule, allowing for structural confirmation and assessment of purity.

Expected ¹H NMR Spectral Data

The table below details the expected chemical shifts and multiplicities for the protons in this compound, typically dissolved in a deuterated solvent like CDCl₃.

Chemical Shift (δ, ppm)Proton AssignmentMultiplicityIntegration (Relative)
~5.8 - 6.4a : H₂C =CH-Multiplet4H (2H per group)
~6.1b : H₂C=CH -Multiplet2H (1H per group)
~4.3c : -O-CH₂ -CH₂-O-C=OTriplet4H
~3.7d : -O-CH₂-CH₂ -O-C=OTriplet4H
~3.6e : -O-CH₂-CH₂-O- (PEG backbone)Singlet/Multiplet12H

Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly based on solvent and concentration.[6][11]

Structure with Proton Assignments:

Comparison with Alternatives
  • Varying PEG Length: For Bis-acrylates with different PEG lengths, the chemical shifts of the acrylate protons (a , b ) and the terminal PEG protons (c , d ) will remain largely unchanged. The most significant difference will be the relative integration of the main PEG backbone signal (e ). By comparing the integration of the acrylate protons to the PEG protons, the average PEG chain length can be confirmed.

  • Bis-methacrylate-PEG5: In the ¹H NMR spectrum of the methacrylate alternative, the vinyl protons are replaced by two signals around ~5.5 and ~6.1 ppm, and a new singlet appears around ~1.9 ppm corresponding to the methyl protons (-C(CH₃)=CH₂).

CompoundVinyl/Acrylate Region (ppm)PEG Backbone (ppm)Key Differentiator
This compound ~5.8 - 6.4 (3 signals)~3.6Characteristic three-proton acrylate pattern.
Bis-methacrylate-PEG5 ~5.5, ~6.1 (2 signals)~3.6Two vinyl proton signals plus a methyl singlet at ~1.9 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: A 300-600 MHz NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to optimize resolution.

    • A standard one-dimensional proton pulse sequence is used.

    • Key parameters:

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced (e.g., to residual solvent signal or TMS), and the peaks are integrated.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Characterization Sample This compound Sample Prep_NMR Prepare NMR Sample (Dissolve in CDCl₃) Sample->Prep_NMR Prep_FTIR Prepare FTIR Sample (Place on ATR) Sample->Prep_FTIR Acquire_NMR Acquire ¹H NMR Spectrum Prep_NMR->Acquire_NMR Acquire_FTIR Acquire FTIR Spectrum Prep_FTIR->Acquire_FTIR Process_NMR Process NMR Data (FT, Phasing, Baseline) Acquire_NMR->Process_NMR Process_FTIR Process FTIR Data (Baseline Correction) Acquire_FTIR->Process_FTIR Assign_NMR Assign Peaks & Integrate Process_NMR->Assign_NMR Assign_FTIR Identify Functional Groups Process_FTIR->Assign_FTIR Conclusion Confirm Structure & Purity Assign_NMR->Conclusion Assign_FTIR->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comparative Analysis of Degradation Rates in PEG-Based Hydrogels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and tunable properties.[1][2] A critical parameter for the successful design of these hydrogels is their degradation rate, which dictates the release kinetics of encapsulated therapeutics and the timing of tissue regeneration. This guide provides a comparative analysis of the degradation rates of various PEG-based hydrogels, supported by experimental data and detailed protocols to aid researchers in selecting and designing hydrogels for specific applications.

The degradation of PEG-based hydrogels can be engineered to occur through several mechanisms, primarily hydrolysis, enzymatic cleavage, and photodegradation.[1][3][4] The choice of crosslinker and the overall hydrogel chemistry are the primary determinants of the degradation mechanism and its kinetics.[1]

Comparative Degradation Data of PEG-Based Hydrogels

The following table summarizes the degradation characteristics of different PEG-based hydrogels under various conditions. The data highlights how macromer chemistry, molecular weight, and environmental factors influence the degradation profile.

Hydrogel SystemDegradation MechanismKey ParametersDegradation ConditionsDegradation Rate/OutcomeReference
PEGDA Hydrolytic20 kDa PEGDA (10 wt%)PBS, 37°C~50% increase in swelling ratio in ~12 days[1]
PEGDA Hydrolytic3.4 kDa PEGDA (10 wt%)PBS, 37°CMinimal change in swelling ratio over 12 days[1]
PEGDA Hydrolytic (pH-dependent)20 kDa PEGDA (15 wt%)pH 11.6, 37°CRapid degradation, significant swelling in < 1 day[1]
PEGDA Hydrolytic (pH-dependent)20 kDa PEGDA (15 wt%)pH 5, 37°CSlower degradation compared to basic conditions[1]
PEGDTT Hydrolytic10 kDa PEGDTT (10 wt%)PBS, 37°CComplete dissolution in ~3 days[1]
PEGDAA Hydrolytic10 kDa PEGDAA (10 wt%)PBS, 37°CMinimal degradation over 12 weeks[1]
PEG-Thiol/Norbornene Hydrolytic10 wt% PEGNBCA/PEGNB (8/2 ratio) with DTTpH 7.4 PBS, 37°C~50% reduction in storage modulus in ~20 days[5]
MMP-sensitive PEG EnzymaticPEG-4MAL with GPQ-A crosslinkerCollagenase solutionTunable degradation by varying GPQ-A concentration[6]
PEG-Peptide EnzymaticPEG2100-GFLG1Papain solutionDegradation dependent on enzyme concentration[4]
PEGdiPDA Photodegradation8.2 wt% PEGdiPDATwo-photon irradiationComplete erosion with controlled laser parameters[7]

Degradation Mechanisms and Pathways

The degradation of PEG hydrogels is primarily governed by the cleavage of labile bonds within the hydrogel network. Understanding these pathways is crucial for designing hydrogels with predictable degradation kinetics.

Hydrolytic Degradation

Hydrolysis is the most common degradation mechanism for PEG hydrogels, particularly those crosslinked with esters.[1] The ester linkages are susceptible to cleavage in an aqueous environment, with the rate being significantly influenced by pH and temperature.[1][2] For instance, base-catalyzed hydrolysis is much faster than acid-catalyzed or neutral hydrolysis.[1] Hydrogels like PEG-diacrylate (PEGDA) degrade via hydrolysis of the acrylate (B77674) esters, although this can be a slow process, taking months to years under physiological conditions.[1] To achieve faster degradation, more labile linkages, such as thio-β-esters in PEG-dithiothreitol (PEGDTT), can be incorporated.[1] Conversely, replacing esters with highly stable amide linkages, as in PEG-diacrylamide (PEGDAA), results in hydrogels with minimal hydrolytic degradation.[1]

Hydrolytic_Degradation cluster_0 Hydrogel Network cluster_1 Degradation Stimuli cluster_2 Degradation Products PEG_Network PEG Hydrogel (Ester Crosslinks) Soluble_Polymers Soluble PEG Chains PEG_Network->Soluble_Polymers Cleavage Water H₂O Water->PEG_Network Hydrolysis pH pH (Acid/Base) pH->PEG_Network Temperature Temperature Temperature->PEG_Network Small_Molecules Small Molecule Byproducts Soluble_Polymers->Small_Molecules

Diagram of the hydrolytic degradation pathway for PEG hydrogels.
Enzymatic Degradation

For applications requiring cell-mediated degradation, PEG hydrogels can be designed to be sensitive to specific enzymes.[1][4] This is typically achieved by incorporating peptide sequences into the hydrogel backbone that are substrates for enzymes like matrix metalloproteinases (MMPs).[6] The degradation rate in these systems is dependent on the concentration and activity of the target enzyme, as well as the specific peptide sequence used.[4][8] This approach allows for degradation that is responsive to the local cellular environment, which is highly desirable in tissue engineering applications.

Enzymatic_Degradation cluster_0 Hydrogel Network cluster_1 Degradation Stimulus cluster_2 Degradation Products PEG_Peptide_Network PEG Hydrogel with Enzyme-Cleavable Peptides Soluble_Fragments Soluble PEG-Peptide Fragments PEG_Peptide_Network->Soluble_Fragments Enzyme Enzyme (e.g., MMP) Enzyme->PEG_Peptide_Network Catalytic Cleavage

Diagram of the enzymatic degradation pathway for PEG hydrogels.
Photodegradation

Photodegradation offers precise spatiotemporal control over hydrogel degradation.[3][9] By incorporating photolabile crosslinkers, such as those containing a nitrobenzyl ether moiety, the hydrogel network can be cleaved upon exposure to light of a specific wavelength.[7] Two-photon microscopy can be used to induce highly localized degradation within the hydrogel matrix, enabling the creation of microscale channels or the release of encapsulated cells with high precision.[3][9]

Experimental Protocols for Degradation Analysis

Consistent and rigorous methods are essential for characterizing hydrogel degradation.[1] Below are detailed protocols for common in vitro degradation assays.

Protocol 1: Hydrolytic Degradation Assessment via Swelling and Mass Loss

This protocol is used to evaluate the hydrolytic degradation of PEG-based hydrogels under physiological or accelerated conditions.

Materials:

  • PEG-based hydrogel samples of defined geometry (e.g., cylindrical discs)

  • Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4 for physiological, or acidic/basic for accelerated studies)

  • Incubator at a controlled temperature (e.g., 37°C or higher for accelerated studies)

  • Analytical balance

  • Vacuum oven or lyophilizer

Procedure:

  • Sample Preparation: Prepare hydrogel discs of uniform size.

  • Initial Measurements:

    • Record the initial dry weight (W_d,initial) of a subset of samples after lyophilization.

    • For the remaining samples, allow them to swell to equilibrium in PBS at the test temperature. Record the initial swollen weight (W_s,initial).

  • Degradation Study:

    • Place the swollen hydrogels in individual vials containing a known volume of PBS.

    • Incubate the vials at the desired temperature (e.g., 37°C, 50°C, or 70°C).[1]

    • At predetermined time points (e.g., daily, weekly), remove a subset of hydrogels (n=3-5) from the incubator.

  • Time-Point Measurements:

    • Blot the surface of each hydrogel to remove excess water and record the swollen weight (W_s,t).

    • Lyophilize or vacuum dry the samples to a constant weight and record the final dry weight (W_d,t).

  • Data Analysis:

    • Swelling Ratio (Q): Calculate Q at each time point as Q = W_s,t / W_d,t. An increase in Q over time indicates network cleavage.[1][10]

    • Mass Loss (%): Calculate the percentage of mass loss as [(W_d,initial - W_d,t) / W_d,initial] * 100.

Protocol 2: Enzymatic Degradation Assessment

This protocol is adapted for hydrogels containing enzyme-cleavable peptide sequences.

Materials:

  • Enzyme-sensitive PEG hydrogel samples

  • Buffer solution appropriate for the enzyme (e.g., Tris buffer with CaCl₂)

  • Specific enzyme (e.g., collagenase, MMP) at a known concentration

  • Incubator at 37°C

Procedure:

  • Sample Preparation and Initial Measurements: Follow steps 1 and 2 from Protocol 1.

  • Degradation Study:

    • Prepare the enzyme solution at the desired concentration in the appropriate buffer. Also prepare a control solution without the enzyme.

    • Immerse the swollen hydrogels in either the enzyme solution or the control solution.

    • Incubate at 37°C.

  • Time-Point Measurements and Data Analysis: Follow steps 4 and 5 from Protocol 1. Compare the swelling ratio and mass loss of hydrogels in the enzyme solution to the control group to determine the extent of enzymatic degradation.[8][11]

Protocol 3: Degradation Assessment via Mechanical Testing

Changes in the mechanical properties of a hydrogel, such as its compressive or shear modulus, are indicative of network degradation.[1]

Materials:

  • Hydrogel samples

  • Rheometer or mechanical testing system

  • Degradation medium (e.g., PBS, enzyme solution)

Procedure:

  • Sample Preparation: Prepare hydrogel samples in a geometry suitable for the mechanical tester (e.g., cylindrical discs for parallel plate rheology).

  • Initial Measurement: Measure the initial storage modulus (G') or compressive modulus of the hydrogels.

  • Degradation: Incubate the hydrogels in the degradation medium as described in Protocol 1 or 2.

  • Time-Point Measurements: At each time point, remove the hydrogels and perform mechanical testing to measure the modulus. A decrease in modulus signifies degradation of the hydrogel network.[10]

General Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a comparative degradation study of PEG-based hydrogels.

Experimental_Workflow start Start: Hydrogel Design hydrogel_synthesis Hydrogel Synthesis (e.g., PEGDA, PEGDTT, PEG-Peptide) start->hydrogel_synthesis initial_char Initial Characterization (Dry Weight, Swollen Weight, Initial Modulus) hydrogel_synthesis->initial_char degradation_setup Incubation in Degradation Medium (PBS, Enzyme Solution, etc.) at Controlled T and pH initial_char->degradation_setup time_points Sampling at Predetermined Time Intervals degradation_setup->time_points measurements Measurements: - Swelling Ratio - Mass Loss - Mechanical Properties time_points->measurements measurements->time_points Continue until full degradation data_analysis Data Analysis and Comparison of Degradation Rates measurements->data_analysis end End: Comparative Guide data_analysis->end

A generalized workflow for assessing hydrogel degradation.

References

Navigating the In Vivo Landscape: A Comparative Guide to Bis-acrylate-PEG5 Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is paramount to the success of a bioconjugate. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity and ensure the therapeutic payload reaches its intended destination. This guide provides a comprehensive assessment of the in vivo stability of Bis-acrylate-PEG5 linkers, comparing their performance with alternative linker technologies, supported by experimental data and detailed protocols.

The in vivo fate of a bioconjugate is intrinsically tied to the stability of its linker. Premature cleavage can lead to a cascade of undesirable effects, including reduced efficacy and systemic toxicity, while an overly stable linker may hinder the release of the active payload at the target site. The this compound linker, a homobifunctional crosslinker, offers a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties. However, the stability of the acrylate (B77674) groups in the complex in vivo environment warrants careful consideration.

The In Vivo Stability Profile of Acrylate-Based Linkers

Acrylate linkers typically form conjugates with biomolecules through a Michael addition reaction, most commonly with thiol groups of cysteine residues. The resulting thioether bond's stability is a critical determinant of the conjugate's in vivo performance. While generally more stable than maleimide-thiol adducts, which are prone to retro-Michael reactions, acrylate-thiol linkages can also undergo this reversal, particularly in the presence of endogenous thiols like glutathione.[1] This potential for deconjugation represents a primary pathway for in vivo instability.

The "Bis-" functionality of the linker implies its use as a crosslinker, and its stability would be subject to the same potential cleavage mechanisms on both ends of the PEG spacer.

Comparison with Alternative Linker Chemistries

To provide a clear perspective on the performance of this compound linkers, a comparison with established alternative linker technologies is essential. The following table summarizes quantitative data on the in vivo stability of various linker types from preclinical studies.

Linker TypeConjugate ExampleAnimal ModelKey Stability FindingReference
Dipeptide (Val-Cit) cAC10-MMAEMouseLinker half-life of approximately 144 hours (6.0 days)[2]
Dipeptide (Val-Cit) cAC10-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days)[2]
Glutamic acid–valine–citrulline (EVCit) anti-HER2-MMAFMouseShowed almost no linker cleavage after 14-day incubation in mouse plasma[3]
Valine-citrulline (VCit) anti-HER2-MMAFMouseLost >95% of the conjugated payload after 14-day incubation in mouse plasma[3]
Serine-valine-citrulline (SVCit) anti-HER2-MMAFMouseLost ~70% of the conjugated payload after 14-day incubation in mouse plasma[3]
Non-cleavable (SMCC) Trastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days[3]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) ITC6103ROMouseStable in in vivo pharmacokinetic studies[4][5]
Valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) ITC6104ROMouseRelatively unstable in vivo due to sensitivity to carboxylesterase 1c[4][5]

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of linker stability in a physiological setting is crucial. The following are standard experimental methodologies employed to quantify the in vivo stability of bioconjugates.

ELISA-Based Quantification of Intact Bioconjugate

This immunoassay-based method measures the concentration of the intact bioconjugate in plasma samples over time.

Protocol Outline:

  • Animal Dosing: Administer the bioconjugate, for instance, an antibody-drug conjugate (ADC), intravenously to a suitable animal model (e.g., mice or rats).[3]

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[3]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the antibody portion of the ADC.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC in the plasma will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the payload molecule. This antibody will only bind to ADCs that have retained their payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the secondary antibody to produce a measurable signal.

  • Data Analysis: The signal intensity is proportional to the concentration of intact ADC in the plasma. This data is used to determine the pharmacokinetic profile and half-life of the intact conjugate.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of payload that has been prematurely released from the bioconjugate into circulation.[3]

Protocol Outline:

  • Animal Dosing and Sample Collection: Follow the same procedure as in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[3]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.[3]

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • The free payload is separated by chromatography and then detected and quantified by mass spectrometry.

  • Data Analysis: The concentration of the free payload is determined by comparing its signal to a standard curve. This provides a direct measure of linker cleavage in vivo.

Visualizing In Vivo Stability Assessment and Cleavage Pathways

To further elucidate the processes involved in assessing in vivo stability and the potential degradation pathways of a this compound linker, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vivo Stability Assessment dosing 1. Animal Dosing (IV injection of Bioconjugate) sampling 2. Plasma Sampling (Multiple time points) dosing->sampling elisa 3a. ELISA (Quantify intact bioconjugate) sampling->elisa lcms 3b. LC-MS/MS (Quantify free payload) sampling->lcms pk_profile 4. Pharmacokinetic Analysis (Determine half-life and clearance) elisa->pk_profile lcms->pk_profile G cluster_pathway Potential In Vivo Cleavage Pathway of a Bis-acrylate Linker Adduct conjugate Thiol-Acrylate Bioconjugate retro_michael Retro-Michael Reaction (in plasma/cells) conjugate->retro_michael thiol Endogenous Thiol (e.g., Glutathione) thiol->retro_michael cleaved_drug Released Payload retro_michael->cleaved_drug modified_biemolecule modified_biemolecule retro_michael->modified_biemolecule Thiol-exchanged biomolecule modified_biomolecule Modified Biomolecule

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bis-acrylate-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Bis-acrylate-PEG5 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks and ensuring adherence to safety protocols.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Acrylates, as a class of chemicals, can cause skin and eye irritation, and may lead to allergic skin reactions[1].

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the material[2].

  • Eye Protection: Use safety goggles or glasses with side shields[3].

  • Body Protection: A laboratory coat is essential to prevent skin contact[4].

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors, mists, or gases[1][2].

Step-by-Step Disposal Procedure

The recommended method for disposing of this compound is to treat it as hazardous chemical waste. Avoid disposing of this material down the drain or in regular trash[5].

  • Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from non-hazardous waste streams[5].

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste[2][5].

    • The container must have a secure, tightly sealing cap to prevent leaks or the release of vapors[5].

    • Clearly label the waste container as "Hazardous Waste" and specify the contents (this compound).

  • Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials[2][5].

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company[2]. These contractors will ensure the material is managed in an environmentally sound manner, often through high-temperature incineration[5].

Handling Spills

In the event of a spill, follow these procedures to mitigate exposure and contamination:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material and place it into the designated hazardous waste container[2]. For liquid spills, use an inert absorbent material to contain the spill before collection[3].

  • Cleanup: Carefully collect the absorbed material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water[3].

  • Disposal of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste[5].

Quantitative Data Summary

Hazard TypeDescriptionSource
Skin Contact Causes skin irritation. May cause an allergic skin reaction.[1]
Eye Contact Causes serious eye irritation.[1]
Inhalation Harmful if inhaled. May cause respiratory irritation.[1][3]
Ingestion May be harmful if swallowed.[1]
Flammability Acrylates can be flammable liquids and vapors.[1]

Experimental Protocols

Note: The following is a suggested protocol for quenching unreacted acrylates, which may be a useful pre-treatment step before disposal in some research contexts. This is not a substitute for official hazardous waste disposal procedures.

Protocol for Quenching Unreacted Acrylates

This protocol is based on a general recommendation for handling acrylate (B77674) monomers and should be adapted and validated for your specific experimental conditions[6].

  • Preparation: Conduct the procedure in a chemical fume hood.

  • Reagent: Prepare a solution of an amine, such as ethanolamine, in a suitable solvent.

  • Quenching: Slowly add an excess of the amine solution to the vessel containing the unreacted this compound while stirring.

  • Reaction Time: Allow the mixture to react to ensure complete quenching of the acrylate groups.

  • Disposal: The resulting mixture should still be treated as hazardous waste and disposed of through a licensed disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the material contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes G Dispose of as non-hazardous waste B->G No D Place in a labeled, sealed, compatible container C->D E Store in a designated, ventilated secondary containment area D->E F Arrange for pickup by a licensed hazardous waste disposal service E->F H End F->H G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Bis-acrylate-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Bis-acrylate-PEG5. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research. This information is based on the safety profiles of closely related polyethylene (B3416737) glycol (PEG) diacrylate compounds and general best practices for handling acrylate (B77674) monomers.

Immediate Safety Protocols

This compound, like other acrylate-based monomers, presents potential hazards requiring strict adherence to safety measures. The primary risks include skin and eye irritation, and the potential for allergic skin reactions upon repeated exposure.[1][2][3] Inhalation of aerosols should also be avoided.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1][4] If skin irritation or a rash develops, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.Protects against splashes and aerosols that can cause serious eye irritation or damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation and allergic reactions.[6]
Body Protection Laboratory coat.Protects skin and personal clothing from accidental spills.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols.[6][7]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting.

prep Preparation - Verify fume hood function. - Don personal protective equipment (PPE). - Prepare all necessary materials. handling Handling this compound - Dispense the required amount carefully. - Avoid generating aerosols. - Close the container tightly after use. prep->handling experiment Experimental Use - Perform the experiment as per protocol. - Maintain good laboratory practices. handling->experiment decontamination Decontamination - Clean the work area thoroughly. - Decontaminate any spills immediately. experiment->decontamination disposal Waste Disposal - Segregate waste properly. - Dispose of waste according to regulations. decontamination->disposal removal PPE Removal - Remove PPE in the correct order. - Wash hands thoroughly after work. disposal->removal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Polymerized Waste: Once polymerized, the material is generally considered more stable.[8] However, it should still be disposed of in a designated solid waste container for chemical waste, as it is a synthetic polymer and not biodegradable.[9][10]

Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of polymerizable waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.